molecular formula C36H36N24O12 B1219460 Cucurbituril CAS No. 80262-44-8

Cucurbituril

カタログ番号: B1219460
CAS番号: 80262-44-8
分子量: 996.8 g/mol
InChIキー: MSBXTPRURXJCPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cucurbiturils (CB[n]) are a family of pumpkin-shaped macrocyclic molecules composed of glycoluril monomers linked by methylene bridges . Their structure creates a hydrophobic cavity with two identical, negatively charged carbonyl-lined portals, enabling them to form stable host-guest complexes with a wide array of cationic and neutral species primarily through hydrophobic interactions and ion-dipole forces . The unique molecular recognition properties of cucurbiturils, with association constants that can reach exceptionally high values up to 10^17 M−1, make them invaluable tools in supramolecular chemistry . A key characteristic of this family is the correlation between the number of glycoluril units (n) and the cavity size, which directly dictates their application range. Homologs from CB[5] to CB[10] and beyond have been isolated, each with distinct cavity volumes and solubility profiles . In medicinal chemistry and chemical biology, cucurbiturils are extensively researched for drug formulation and delivery . They can significantly enhance the solubility, stability, and photostability of encapsulated drug molecules . Furthermore, their ability to shield guest molecules from the surrounding environment and modulate chemical reactivity, including pKa shifts, allows for controlled release mechanisms . These properties, combined with their reportedly low cytotoxicity and high biocompatibility, position cucurbiturils as promising candidates for improving therapeutic impact and reducing side effects . Research has demonstrated applications with chemotherapeutic agents like oxaliplatin and cisplatin . Beyond drug delivery, cucurbiturils serve critical roles in supramolecular catalysis, where their confined cavity can accelerate reactions and impose stereoselectivity . They are also powerful components in the construction of complex architectures such as rotaxanes, molecular switches, supramolecular polymers, and hydrogels . Their utility extends to chemosensing and dye-tuning applications, where encapsulation can lead to enhanced brightness, increased fluorescence lifetimes, and improved photostability of chromophores . This product is intended for research use only and is not for diagnostic or therapeutic applications.

特性

IUPAC Name

3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N24O12/c61-25-37-1-38-14-16-42(26(38)62)4-46-18-20-50(30(46)66)8-54-22-24-58(34(54)70)11-57-23-21-53(33(57)69)7-49-19-17-45(29(49)65)3-41(25)15-13(37)39-2-40(14)28(64)44(16)6-48(18)32(68)52(20)10-56(22)36(72)60(24)12-59(23)35(71)55(21)9-51(19)31(67)47(17)5-43(15)27(39)63/h13-24H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBXTPRURXJCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317823
Record name Cucurbituril
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Molecular Weight

996.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80262-44-8
Record name Cucurbituril
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Record name Cucurbit(6)uril
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Record name Cucurbituril
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Record name 1H,4H,14H,17H-2,16:3,15-Dimethano-5H,6H,7H,8H,9H,10H,11H,12H,13H,18H,19H,20H,21H,22H,23H,24H,25H,26H-2,3,4a,5a,6a,7a,8a,9a,10a,11a,12a,13a,15,16,17a,18a,19a,20a,21a,22a,23a,24a,25a,26a-tetracosaazabis
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Foundational & Exploratory

The Pumpkin Patch of Chemistry: A Technical Guide to Cucurbituril Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the history, synthesis, and groundbreaking applications of cucurbituril macrocycles for researchers, scientists, and drug development professionals.

This technical guide delves into the fascinating world of this compound compounds, from their serendipitous discovery to their current-day applications that are revolutionizing fields from drug delivery to environmental sensing. This document provides a detailed exploration of their history, synthesis, and the unique host-guest chemistry that makes them a cornerstone of supramolecular chemistry.

A Century of Discovery: The History of Cucurbiturils

The story of cucurbiturils begins in 1905 with German chemist Robert Behrend.[1][2] While investigating the condensation reaction of glycoluril and formaldehyde, he unknowingly synthesized the first this compound, a hexameric macrocycle later to be named cucurbit[3]uril (CB[3]).[2] However, the techniques of the time were insufficient to elucidate its complex, pumpkin-shaped structure. For 76 years, this discovery remained a chemical curiosity, a "sleeping beauty" in the scientific literature.

The resurrection of Behrend's work came in 1981 when William L. Mock and his team revisited the synthesis and, using X-ray crystallography, finally unveiled the molecule's unique structure. They coined the name "this compound" due to its resemblance to a pumpkin from the Cucurbitaceae family.

The turn of the millennium marked a new era for this compound chemistry. In 2000, the research groups of Kim Kimoon and Anthony Day independently discovered and isolated other members of the this compound family, including CB, CB, and CB. This expansion of the this compound family, each with a different cavity size, opened the door to a vast array of potential applications by allowing for the encapsulation of a wider range of guest molecules.

Synthesis and Characterization

Cucurbiturils are synthesized through the acid-catalyzed condensation of glycoluril and formaldehyde. The size of the resulting this compound homologue can be controlled by adjusting the reaction conditions, such as temperature and reaction time.

Experimental Protocols

Synthesis of this compound (CB)

This protocol is a modification of the original Behrend synthesis.

  • Materials: Glycoluril, Paraformaldehyde, Concentrated Sulfuric Acid.

  • Procedure:

    • In a jacketed reactor with overhead stirring, add concentrated sulfuric acid.

    • Slowly add powdered glycoluril to the sulfuric acid with vigorous stirring, maintaining the temperature below 60 °C.

    • Once the glycoluril is dissolved, cool the mixture to 35 °C.

    • Add paraformaldehyde portion-wise over 2 hours, keeping the temperature between 50-55 °C.

    • After the addition is complete, continue stirring for a designated period.

    • The product is filtered directly from the reaction mixture.

    • The crude product is purified by dissolution in water followed by reprecipitation.

Synthesis of this compound (CB)

This method allows for the formation of a mixture of this compound homologues, from which CB can be isolated.

  • Materials: Glycoluril, Formaldehyde, 9 M Sulfuric Acid, Acetone.

  • Procedure:

    • React glycoluril with formaldehyde in 9 M sulfuric acid.

    • The reaction is maintained at approximately 75 °C for 24 hours and then at 100 °C for 12 hours.

    • Pour the reaction mixture into water and add acetone to induce precipitation.

    • Separate the precipitate by decantation and wash with a water/acetone mixture.

    • CB is isolated from the acetone/water soluble fraction through fractional crystallization and precipitation, followed by recrystallization for further purification.

Quantitative Data

The various this compound homologues possess distinct physical and chemical properties, which are summarized in the tables below.

Table 1: Physicochemical Properties of Common this compound Homologues

PropertyCBCBCBCB
Number of Glycoluril Units 5678
Inner Cavity Diameter (Å) 4.45.57.38.8
Height (Å) 9.19.19.19.1
Cavity Volume (ų) 82164279479
Solubility in Water ~20-30 mM< 50 µM~20-30 mM< 50 µM

Data compiled from multiple sources.

Table 2: Thermodynamic Parameters for Host-Guest Complexation of Nabumetone with CB

ParameterValue
logK 4.66 ± 0.01
ΔG° (kJ/mol) -26.7 ± 0.1
ΔH° (kJ/mol) -20.2 ± 0.7
TΔS° (kJ/mol) 6.4 ± 0.8

Data obtained from isothermal titration calorimetry at 25 °C in water.

Key Applications

The unique structure of cucurbiturils, featuring a hydrophobic cavity and two polar carbonyl-fringed portals, allows them to form stable host-guest complexes with a wide variety of molecules. This property has led to their application in numerous fields.

Drug Delivery and Development

Cucurbiturils are being extensively investigated as drug delivery vehicles. Their ability to encapsulate drug molecules can enhance solubility, improve stability, and enable controlled release. For instance, the encapsulation of the anti-cancer drug oxaliplatin in a functionalized CB has been shown to facilitate targeted delivery to cancer cells.

Drug_Delivery_Workflow cluster_encapsulation Encapsulation cluster_delivery Targeted Delivery cluster_release Drug Release Drug Drug Complex Drug@CBn Complex Drug->Complex Binding CBn CBn CBn->Complex Target Target Cell Complex->Target Transport & Recognition Released_Drug Released Drug Target->Released_Drug Stimulus-triggered (e.g., pH, light) Action Action Released_Drug->Action Therapeutic Action

Caption: Workflow for this compound-based Drug Delivery.

Chemical Sensing

The host-guest chemistry of cucurbiturils forms the basis for highly sensitive and selective chemical sensors. A common approach is the indicator-displacement assay. In this system, a fluorescent dye is initially encapsulated within the this compound cavity, leading to a change in its fluorescence. When an analyte with a higher binding affinity for the this compound is introduced, it displaces the dye, causing a detectable change in the fluorescence signal.

Sensing_Workflow cluster_initial Initial State cluster_sensing Sensing Event cluster_detection Signal Detection CBn_Dye CBn-Dye Complex (Fluorescence Quenched/Shifted) CBn_Analyte CBn-Analyte Complex CBn_Dye->CBn_Analyte Dye Released Dye (Fluorescence Restored/Shifted) CBn_Dye->Dye Analyte Analyte Analyte->CBn_Analyte Displacement Signal Optical Signal Change Dye->Signal

Caption: Indicator-Displacement Assay using Cucurbiturils.

Catalysis

Cucurbiturils can act as nanoreactors, encapsulating reactants and promoting chemical reactions within their cavities. The confined environment of the this compound cavity can lead to increased reaction rates and enhanced selectivity by pre-organizing the reactants into a favorable orientation for the transition state.

Catalysis_Workflow Reactants Reactants CBn_Catalyst CBn Nanoreactor Reactants->CBn_Catalyst Encapsulation Transition_State Encapsulated Transition State CBn_Catalyst->Transition_State Reaction Promotion Products Products Transition_State->Products Product Formation & Release

Caption: this compound-mediated Catalysis Workflow.

Future Outlook

The field of this compound chemistry continues to expand at a rapid pace. Ongoing research is focused on the synthesis of new, functionalized cucurbiturils with tailored properties, the development of more sophisticated drug delivery systems with enhanced targeting and release mechanisms, and the design of novel catalytic systems for green chemistry applications. The unique properties of these pumpkin-shaped molecules ensure that they will remain a vibrant and fruitful area of research for years to come.

References

An In-depth Technical Guide to the Fundamental Principles of Cucurbituril Host-Guest Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cucurbit[n]urils, commonly abbreviated as CB[n], are a family of macrocyclic host molecules composed of repeating glycoluril units linked by methylene bridges. Their unique barrel shape, featuring a hydrophobic inner cavity and two electron-rich carbonyl-fringed portals, allows them to form exceptionally stable and selective host-guest complexes with a wide variety of small molecules, ions, and even gases. This ability has positioned them as highly promising candidates in fields ranging from drug delivery and formulation to sensing and catalysis.[1][2][3] This guide provides a detailed overview of the core principles governing these interactions, the thermodynamic driving forces, quantitative binding data, and the key experimental methodologies used for their characterization.

Core Principles and Driving Forces of Host-Guest Interactions

The remarkable binding affinities observed in cucurbituril systems, with association constants (Kₐ) reaching as high as 10¹⁷ M⁻¹, are the result of a synergistic combination of several non-covalent interactions.[4] The primary driving forces are the hydrophobic effect, ion-dipole interactions, and van der Waals forces, all of which are profoundly influenced by the precise size and shape complementarity between the host and guest.[5]

The Hydrophobic Effect and the Role of "High-Energy" Water

A predominant driving force for guest encapsulation within the CB[n] cavity is the hydrophobic effect. The interior of the this compound cavity is occupied by a small number of water molecules that are "energy-rich" or "high-energy" because they cannot form a stable, optimal hydrogen-bond network as they would in bulk water. The release of these water molecules into the bulk solvent upon the inclusion of a hydrophobic guest molecule is an energetically favorable process, contributing significantly to the overall negative Gibbs free energy of binding. This phenomenon, often termed the "non-classical" hydrophobic effect, is a major determinant of the high binding affinities exhibited by CB[n] hosts. The process is often enthalpically favorable due to the release of these structured water molecules.

Ion-Dipole and Electrostatic Interactions

The portals of cucurbiturils are lined with carbonyl groups, creating a region of high negative electrostatic potential. This feature allows for strong, attractive ion-dipole interactions with cationic guests, particularly those containing ammonium or other positively charged moieties. These interactions are crucial for both the stability and orientation of the guest within the host. The combination of a hydrophobic guest core that fits snugly within the cavity and cationic groups that can dock at the portals leads to exceptionally high binding affinities. Conversely, anionic groups on a potential guest can experience electrostatic repulsion with the portals, leading to significantly weaker binding or exclusion.

Size, Shape, and Packing Complementarity (Van der Waals Forces)

For a stable inclusion complex to form, the guest's size and shape must be complementary to the dimensions of the host's cavity. This "key-and-lock" principle maximizes the contact surface area between the host and guest, thereby optimizing favorable van der Waals or dispersion interactions. The rigidity of the CB[n] framework leads to high selectivity for guests that match the cavity dimensions. The optimal packing coefficient for guests within the CB[n] cavity is generally found to be around 55%, a principle that holds true for many supramolecular systems.

Charge-Transfer Interactions

The largest common homologue, this compound (CB), possesses a cavity voluminous enough to simultaneously accommodate two different guest molecules. This unique capability allows for the formation of stable 1:1:1 heteroternary complexes. A particularly important application of this is the encapsulation of an electron-rich guest (donor) and an electron-poor guest (acceptor), which can result in the formation of a charge-transfer (CT) complex stabilized within the host cavity. This phenomenon has been widely exploited in the development of molecular switches and self-assembled systems.

cluster_before Before Complexation cluster_after After Complexation cluster_forces Driving Forces Host CB[n] Host (Cavity with High-Energy H₂O) Complex Host-Guest Complex Host->Complex Binding Guest Guest Molecule Guest->Complex Binding Water Bulk Water F1 Hydrophobic Effect (Release of High-Energy H₂O) Complex->F1 F2 Ion-Dipole Interactions (Cationic Guest ↔ Carbonyl Portals) Complex->F2 F3 Van der Waals Forces (Size/Shape Complementarity) Complex->F3

Caption: Key driving forces in CB[n] host-guest complexation.

Data Presentation: Quantitative Parameters

The binding affinity and physical properties of cucurbiturils are highly dependent on the number of glycoluril units, which dictates the size of the internal cavity.

Table 1: Physical Properties of Common this compound Homologues

HomologueGlycoluril Units (n)Cavity Volume (ų)Portal Diameter (Å)Cavity Diameter (Å)Aqueous Solubility
CB 5822.44.4~20-30 g/L
CB 61643.95.8~0.02 g/L (<0.1 mM)
CB 72795.47.3~20-30 g/L (~20 mM)
CB 84796.98.8~0.03 g/L (<0.1 mM)

Note: Solubility can be significantly enhanced by the presence of specific salts or guest molecules.

Table 2: Representative Binding Affinities (Kₐ) and Thermodynamic Parameters of CB[n]-Guest Complexes

HostGuestKₐ (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)TechniqueReference
CB Cadaverine4.2 x 10⁵-32.1-46.0-13.9ITC(Implied)
CB Cyclohexylmethylammonium1.1 x 10⁵-28.8-44.4-15.6NMR
CB Nabumetone4.6 x 10⁴-26.7-20.2+6.4ITC
CB Oxaliplatin2.3 x 10⁶-36.3---
CB Dibucaine1.8 x 10⁵-29.9---
CB Palmatine2.4 x 10⁶-36.4--Fluorescence
CB Adamantane Ammonium4.2 x 10¹²-72.3--NMR(Implied)
CB Methyl Viologen + Naphthol----UV-Vis

Note: Thermodynamic parameters can vary with experimental conditions (temperature, pH, buffer). A positive TΔS value indicates the process is entropically driven, while a negative value indicates it is enthalpically driven. Many CB[n] binding events are driven by both favorable enthalpy and entropy changes.

Experimental Protocols for Characterization

Several biophysical techniques are routinely employed to quantify the stoichiometry, affinity, and thermodynamics of CB[n] host-guest interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It is the gold standard for thermodynamic characterization, providing the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Detailed Methodology:

  • Sample Preparation: Prepare solutions of the CB[n] host and the guest molecule in the same, precisely matched buffer to minimize heats of dilution. Concentrations are chosen based on the expected Kₐ to ensure a well-defined binding isotherm (c-value between 10 and 1000). Typically, the host is placed in the sample cell and the guest in the titration syringe.

  • Instrument Setup: The instrument (e.g., a MicroCal ITC200) consists of a reference cell (filled with buffer) and a sample cell. The system is equilibrated at the desired temperature.

  • Titration: A series of small, precisely measured aliquots of the guest solution are injected from the syringe into the sample cell containing the host solution.

  • Data Acquisition: After each injection, the thermal power required to maintain zero temperature difference between the sample and reference cells is measured. This power is proportional to the heat of reaction.

  • Data Analysis: The resulting data (heat per injection vs. molar ratio of guest to host) is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters Kₐ, ΔH, and n.

A Prepare Host (in cell) & Guest (in syringe) in matched buffer B Equilibrate ITC instrument to desired temperature A->B C Perform automated injections of Guest into Host solution B->C D Measure differential power (μcal/sec) to maintain thermal equilibrium C->D E Integrate heat per injection and plot against molar ratio D->E F Fit binding isotherm to a model to determine Kₐ, ΔH, and n E->F

Caption: General experimental workflow for Isothermal Titration Calorimetry (ITC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for studying host-guest complexation in solution. It provides information on binding affinity, kinetics, and the three-dimensional structure of the complex.

Detailed Methodology (¹H NMR Titration):

  • Sample Preparation: A solution of the guest molecule at a known concentration is prepared in a suitable deuterated solvent (e.g., D₂O with a pH-adjusting buffer).

  • Initial Spectrum: A ¹H NMR spectrum of the free guest is recorded.

  • Titration: A concentrated stock solution of the CB[n] host is added to the guest solution in small, incremental aliquots.

  • Spectral Acquisition: After each addition, the sample is allowed to equilibrate, and a ¹H NMR spectrum is acquired. The encapsulation of the guest within the CB[n] cavity typically results in significant upfield shifts of the guest's proton signals due to the shielding environment of the cavity.

  • Data Analysis: The change in the chemical shift (Δδ) of one or more guest protons is monitored as a function of the host concentration. These data are then fitted to a binding equation (e.g., 1:1 binding isotherm) using non-linear regression to calculate the association constant, Kₐ.

  • Structural Analysis: 2D NMR techniques like ROESY or NOESY can be used to identify through-space correlations between host and guest protons, confirming encapsulation and elucidating the geometry of the host-guest complex.

Fluorescence Spectroscopy (Dye Displacement Assay)

This is an indirect but highly sensitive method for determining binding constants. It is particularly useful when the guest of interest is not spectroscopically active. The assay relies on a fluorescent dye that binds to the CB[n] and whose fluorescence properties change upon binding. The addition of a competitive guest displaces the dye, reversing the fluorescence change.

Detailed Methodology:

  • Dye Selection: Choose a fluorescent dye known to form a complex with the specific CB[n] host, resulting in either fluorescence enhancement or quenching (e.g., Methylene Blue with CB).

  • Initial Measurement: Prepare a solution containing the CB[n] host and the fluorescent dye. Measure its fluorescence intensity.

  • Titration: Add incremental amounts of a concentrated solution of the non-fluorescent guest analyte to the CB[n]-dye complex solution.

  • Fluorescence Monitoring: After each addition, record the fluorescence spectrum. As the guest displaces the dye from the CB[n] cavity, the fluorescence will return towards the level of the free dye.

  • Data Analysis: The change in fluorescence intensity is plotted against the concentration of the added guest. These data are then analyzed using a competitive binding model to determine the Kₐ of the guest for the CB[n] host.

node1 CB[n] + Fluorescent Dye (D) Low Fluorescence node2 CB[n]•D Complex High Fluorescence node1->node2 Binding node3 CB[n]•Guest Complex + Free Dye (D) Low Fluorescence node2->node3 Displacement Guest Analyte (Guest)

References

A Technical Guide to the Synthesis and Characterization of Novel Cucurbituril Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of novel cucurbituril (CB[n]) derivatives. It details contemporary synthetic strategies, key characterization techniques, and provides actionable experimental protocols for researchers in supramolecular chemistry and drug development.

Introduction to this compound Derivatives

Cucurbit[n]urils are a family of macrocyclic host molecules composed of repeating glycoluril units linked by methylene bridges. Their rigid, pumpkin-shaped structure features a hydrophobic inner cavity and two polar, carbonyl-lined portals, making them exceptional candidates for encapsulating a wide range of guest molecules.[1] This unique topology has driven significant interest in their application as drug delivery vehicles, stabilizing agents, and components of advanced materials.[2]

The modification of the parent CB[n] structure to create novel derivatives is a key area of research, as it allows for the fine-tuning of properties such as solubility, binding affinity, and targeted delivery.[3] Functionalization can introduce reactive handles for further conjugation, alter cavity volume, and enhance biocompatibility, thereby expanding their utility in medicinal chemistry and materials science.[4]

Synthetic Strategies for Novel this compound Derivatives

The synthesis of novel CB[n] derivatives can be broadly categorized into three main strategies: the use of functionalized precursors, direct functionalization of the CB[n] macrocycle, and the "X+1" building-block approach.

Functionalized Precursors

This "bottom-up" approach involves modifying the glycoluril monomer or using aldehydes other than formaldehyde during the initial acid-catalyzed condensation reaction. While this method allows for the synthesis of fully substituted derivatives like per-substituted cyclohexanoCB[n], it often favors the formation of smaller homologues (CB, CB) and can lead to complex mixtures that are difficult to separate.

Direct Functionalization (Post-Synthesis Modification)

Direct functionalization involves chemically modifying the parent CB[n] macrocycle after its synthesis. A prominent example is the radical oxidation of the equatorial C-H bonds to introduce hydroxyl groups. These hydroxylated intermediates, such as monohydroxy-CB[n] or perhydroxy-CB[n], serve as versatile platforms for introducing a wide array of functional groups via standard organic reactions like Williamson ether synthesis or esterification.

The "X+1" Building-Block Method

Developed by Isaacs and co-workers, this elegant strategy provides rational access to monofunctionalized CB[n] derivatives. It involves the condensation of a pre-formed, methylene-bridged glycoluril oligomer (e.g., a hexamer) with a single, functionalized glycoluril bis(cyclic ether). This method offers precise control over the placement of a single functional group, which is invaluable for applications requiring specific conjugation points, such as in targeted drug delivery systems.

A generalized workflow for the synthesis and subsequent characterization of a novel CB[n] derivative is depicted below.

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase Start Select Synthetic Strategy (e.g., Direct Functionalization) Reaction Perform Chemical Reaction (e.g., Oxidation of CB[n]) Start->Reaction Reagents & Conditions Purification Purification of Derivative (e.g., Fractional Crystallization, Chromatography) Reaction->Purification Crude Product Initial Initial Confirmation (ESI-MS, NMR) Purification->Initial Isolated Derivative Structural Structural Elucidation (2D NMR, X-ray Crystallography) Initial->Structural Property Property Analysis (Binding Studies via ITC, UV-Vis, NMR Titration) Structural->Property End Validated Novel CB[n] Derivative Property->End

General workflow for synthesis and characterization of CB[n] derivatives.

Characterization Techniques

The unambiguous identification and characterization of novel CB[n] derivatives rely on a combination of modern analytical techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is indispensable for the initial confirmation of a successful synthesis. It provides a rapid and accurate determination of the molecular weight of the new derivative, confirming the addition of the desired functional groups. High-resolution techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) can further validate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of CB[n] derivatives in solution.

  • ¹H NMR: Provides information on the symmetry of the molecule and the chemical environment of the protons on the glycoluril and methylene units. Upon functionalization, new signals corresponding to the appended groups appear, and shifts in the backbone protons can be observed.

  • ¹³C NMR: Complements ¹H NMR by showing the number of unique carbon atoms, which is directly related to the symmetry of the derivative.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are used to establish connectivity between protons and carbons, which is crucial for assigning signals and confirming the precise location of functional groups.

  • DOSY (Diffusion-Ordered Spectroscopy): Useful for studying self-assembly processes or confirming the formation of host-guest complexes by measuring the diffusion coefficient of species in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, solid-state structural information, including bond lengths, angles, and the precise conformation of the macrocycle and its functional groups. It is also the gold standard for visualizing the intricate details of host-guest interactions within the CB[n] cavity. Obtaining high-quality single crystals, however, can be a significant challenge.

The logical relationship between these primary characterization methods is illustrated in the following diagram.

G MS Mass Spectrometry (ESI-MS) MW Molecular Weight & Elemental Formula MS->MW Confirms NMR NMR Spectroscopy (1H, 13C, 2D) Structure Solution-State Structure & Connectivity NMR->Structure Elucidates Xray X-ray Crystallography SolidState Solid-State Structure & Host-Guest Geometry Xray->SolidState Defines MW->Structure Validates Structure->SolidState Correlates with

Interrelation of primary characterization techniques for CB[n] derivatives.

Quantitative Data Summary

The introduction of functional groups can influence the binding affinity of the CB[n] host for various guest molecules. The following tables summarize key quantitative data for representative derivatives.

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (ppm) for CB[n] Homologues in Acidic D₂O.

Compound¹H NMR (CH₂)¹H NMR (CH)¹H NMR (CH₂)¹³C NMR (CH₂)¹³C NMR (CH)¹³C NMR (C=O)
CB 4.43 (d)5.65 (s)5.85 (d)54.072.9160.0
CB 4.29 (d)5.60 (s)5.91 (d)56.575.2160.2

Spectra recorded in a mixture of D₂O/CF₃CO₂D/D₂SO₄.

Table 2: Binding Affinities (Kₐ, M⁻¹) of CB and Monohydroxy-CB for Various Drug Molecules.

Guest MoleculeKₐ for CB (M⁻¹)Kₐ for Monohydroxy-CB (M⁻¹)Technique
Oxaliplatin2.3 x 10⁶Similar to CBITC
Dibucaine1.8 x 10⁵Slightly lower than CBITC
Procainamide7.8 x 10⁴Slightly lower than CBITC
Capecitabine2.8 x 10⁵Not ReportedITC
Coumarin2.6 x 10⁵Not ReportedFluorescence

Key Experimental Protocols

Protocol for Synthesis of Monohydroxy-cucurbituril (CB-OH)

This protocol is adapted from a direct oxidation method.

  • Dissolution: Dissolve this compound (CB) (e.g., 500 mg) in concentrated sulfuric acid (H₂SO₄, 98%, 5 mL) in a round-bottom flask.

  • Oxidation: Add hydrogen peroxide (H₂O₂, 30% w/w, 0.5 mL) dropwise to the solution while stirring at room temperature.

  • Reaction: Stir the mixture at room temperature for 24 hours. The solution will remain colorless.

  • Precipitation: Carefully and slowly pour the reaction mixture into a beaker containing cold methanol (100 mL). A white precipitate will form.

  • Isolation: Collect the white solid by vacuum filtration and wash thoroughly with methanol, followed by acetone.

  • Purification: The crude product contains unreacted CB and the desired CB-OH. Separation is typically achieved by column chromatography on a reversed-phase resin (e.g., CHP20P) or by fractional crystallization. The unreacted CB can be recovered. The typical isolated yield of pure CB-OH is approximately 14%.

Protocol for NMR Analysis of a CB[n] Derivative

This protocol provides general guidelines for preparing a sample for NMR analysis.

  • Solvent Selection: Due to the poor solubility of many CB[n]s, acidic solvents are often required. A common choice is a 5% solution of formic acid-d (DCOOD) in deuterium oxide (D₂O). For derivatives with improved solubility, D₂O alone may suffice.

  • Sample Preparation: Weigh an appropriate amount of the CB[n] derivative (typically 1-5 mg) directly into a clean NMR tube.

  • Dissolution: Add the chosen deuterated solvent (approx. 0.6 mL) to the NMR tube. If necessary, gently warm the sample or use a vortex mixer to aid dissolution. Ensure the solution is homogeneous.

  • Acquisition: Acquire standard ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC). Typical acquisition times can range from a few minutes for a ¹H spectrum to several hours for a ¹³C or 2D spectrum, depending on the concentration and spectrometer sensitivity.

Protocol for ESI-MS Sample Preparation

This protocol outlines sample preparation for ESI-MS to confirm molecular weight.

  • Solvent System: Use HPLC-grade solvents. A mixture of water and methanol or water and acetonitrile is common. A small amount of formic acid (e.g., 0.1%) is often added to promote protonation for positive ion mode.

  • Stock Solution: Prepare a stock solution of the CB[n] derivative in a suitable solvent (e.g., water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.

  • Dilution: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it with 1 mL of the ESI-MS solvent system (e.g., 50:50 methanol/water with 0.1% formic acid). The final concentration should be in the low µg/mL range.

  • Filtration: If any particulate matter is visible, filter the final solution through a syringe filter (e.g., 0.22 µm) to prevent clogging of the instrument's tubing.

  • Analysis: Infuse the sample solution into the ESI-MS instrument at a low flow rate (e.g., 4 µL/min) and acquire the spectrum. Involatile buffers (phosphates, TRIS) and salts (NaCl, KCl) should be strictly avoided as they cause ion suppression.

Conclusion

The field of this compound chemistry continues to expand, driven by the development of novel synthetic methodologies that provide access to a diverse range of functionalized derivatives. The strategic modification of the CB[n] scaffold allows for the creation of tailored molecular containers with enhanced properties for applications spanning drug delivery, diagnostics, and materials science. Rigorous characterization using a suite of analytical techniques—primarily mass spectrometry, NMR spectroscopy, and X-ray crystallography—is paramount to confirming the structure and understanding the properties of these sophisticated supramolecular systems. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore this exciting and rapidly evolving area of chemistry.

References

exploratory studies of Cucurbituril binding properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Exploratory Studies of Cucurbituril Binding Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbit[n]urils, often abbreviated as CB[n], are a family of macrocyclic host molecules composed of glycoluril units linked by methylene bridges.[1] Their unique barrel shape, featuring a hydrophobic inner cavity and two identical, negatively charged carbonyl-lined portals, makes them exceptional molecular containers in aqueous solutions.[1][2] The ability of CB[n] to encapsulate a wide variety of guest molecules—ranging from small organic compounds and amino acids to drugs and peptides—is governed by a combination of non-covalent interactions.[3][4] These interactions include the hydrophobic effect, ion-dipole interactions, and van der Waals forces, leading to the formation of highly stable host-guest complexes.

The remarkable binding affinities and selectivity of cucurbiturils have positioned them as highly promising candidates for applications in drug delivery, sensing, catalysis, and materials science. A thorough understanding of their binding properties is therefore critical for the rational design of CB[n]-based supramolecular systems. This guide provides a technical overview of the core principles of CB[n] binding, detailed experimental protocols for its characterization, and a summary of quantitative binding data.

Core Principles of this compound Host-Guest Interactions

The formation of a stable CB[n]-guest complex is a thermodynamically driven process governed by several key factors:

  • Driving Forces for Binding:

    • The Hydrophobic Effect: The primary driving force for the encapsulation of nonpolar guests is the hydrophobic effect. The water molecules within the apolar CB[n] cavity are energetically unfavorable ("high-energy water") due to their limited ability to form hydrogen bonds. The displacement of these water molecules by a hydrophobic guest molecule and their return to the bulk solvent is an enthalpically and often entropically favorable process.

    • Ion-Dipole Interactions: The portals of CB[n] are lined with carbonyl groups, creating an electron-rich environment. This allows for strong, favorable ion-dipole interactions with positively charged guests, such as ammonium or metal ions. These interactions significantly contribute to the high binding affinities observed for many cationic guests.

    • Van der Waals Interactions: Once a guest is inside the cavity, van der Waals forces between the guest and the inner surface of the CB[n] host contribute to the overall stability of the complex.

  • Thermodynamics of Binding: this compound binding is predominantly an enthalpy-driven process, largely due to the release of high-energy water from the cavity. The entropy change can be either favorable or unfavorable. While the desolvation of the guest and the release of cavity-bound water are entropically favorable, the conformational restriction of the guest upon binding results in an entropic loss.

  • Size and Shape Complementarity: The binding process is highly selective and dependent on the relative sizes of the host's cavity and the guest molecule. The CB[n] family includes members with varying numbers of glycoluril units (n = 5, 6, 7, 8, 10, etc.), resulting in different cavity volumes. Optimal binding occurs when the guest's volume matches the host's cavity, adhering to the "key-and-lock" principle. A packing coefficient (PC) of around 55% is considered ideal for strong binding affinity.

  • Stoichiometry: While 1:1 host-guest complexes are most common, the larger cavity of CB can simultaneously accommodate two guest molecules, forming 1:1:1 or 1:2 ternary complexes, particularly with π-donor and π-acceptor guests.

Quantitative Data on this compound Binding Properties

The following tables summarize quantitative data for the binding of various guests to different this compound homologs, as determined by key experimental techniques.

Table 1: Binding Parameters for this compound (CB)

Guest MoleculeMethodBinding Constant (Kₐ, M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Reference
Cyclohexylmethylammonium ion¹H NMR1.1 x 10⁵---
2,3-Diazabicyclo[2.2.1]hept-2-ene (DBH)¹H NMR1.3 x 10³---
Tetrahydrofuran (THF)¹²⁹Xe, ¹⁹F, ¹H NMR~1.7 x 10³---
Xenon (Xe)¹²⁹Xe, ¹⁹F, ¹H NMR~2.1 x 10²---

Table 2: Binding Parameters for this compound (CB)

Guest MoleculeMethodBinding Constant (Kₐ, M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Reference
Nabumetone (NAB)ITC4.57 x 10⁴ (log K=4.66)-26.7-20.26.4
Ferrocene derivative (F1)ITC1.0 x 10⁹---
Fasudil (FSD)-4.28 x 10⁶---
2,6-Anilinonaphthalene sulfonate (2,6-ANS)Fluorescence6.0 x 10²---
Gold Nanoparticle (DMBA head group)ITC1.6 x 10⁵---
Free DMBA LigandITC3.69 x 10⁵---

Table 3: Binding Parameters for this compound (CB)

Guest MoleculeMethodBinding Constant (Kₐ, M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Reference
Methionine Peptide (MLGGG)ITC3.14 x 10⁵---
Oxidized Methionine Peptide (MᴼLGGG)ITC2.30 x 10³---
Methionine Peptide (MLGG-6C)ITC6.83 x 10⁴-30.5413.3943.93

Experimental Protocols

Accurate characterization of CB[n] binding events relies on a suite of powerful analytical techniques. The protocols for the most common methods are detailed below.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization, providing a complete binding profile from a single experiment by directly measuring the heat exchanged during complex formation.

Detailed Methodology:

  • Instrument and Sample Preparation:

    • Use a high-sensitivity microcalorimeter (e.g., MicroCal ITC200).

    • Prepare a solution of the host (e.g., CB) at a known concentration (typically in the µM range) in a suitable buffer (e.g., 5 mM phosphate buffer, pH 7.4). This solution will be placed in the sample cell.

    • Prepare a solution of the guest (ligand) at a concentration 10-20 times higher than the host concentration, using the exact same buffer to minimize heats of dilution. This solution is loaded into the injection syringe.

    • Degas both solutions thoroughly to prevent air bubbles from interfering with the measurement.

  • Experimental Procedure:

    • Fill the reference cell with the buffer solution (or MilliQ water).

    • Load the host solution into the sample cell and the guest solution into the syringe.

    • Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C or 30°C).

    • Perform a series of small, precisely controlled injections (e.g., 2 µL) of the guest solution into the sample cell, with sufficient time between injections for the signal to return to baseline.

  • Data Acquisition and Analysis:

    • The instrument records the power required to maintain a zero temperature difference between the sample and reference cells, generating a thermogram of heat pulses for each injection.

    • Perform a control experiment by titrating the guest into the buffer alone to measure the heat of dilution, which can be subtracted from the binding data.

    • Integrate the area under each peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host. This creates a binding isotherm.

    • Fit the binding isotherm to a suitable model (e.g., one-site binding model) using the manufacturer's software. The fitting yields the stoichiometry (n), the association constant (Kₐ), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural and kinetic information about host-guest complexation in solution.

Detailed Methodology:

  • Sample Preparation:

    • Prepare samples in a deuterated solvent, typically deuterium oxide (D₂O) for aqueous studies.

    • Create a series of samples: (a) guest only, (b) host only, and (c) host-guest mixtures at various molar ratios.

  • ¹H NMR Spectroscopy (Binding Constant and Stoichiometry):

    • Acquire a standard 1D ¹H NMR spectrum for each sample.

    • Upon complexation, protons of the guest that are encapsulated within the CB[n] cavity will experience a shielding effect, resulting in a characteristic upfield chemical shift. Protons of the host near the binding site may also shift.

    • If the guest exchange is slow on the NMR timescale, separate signals for the free and bound species will be observed. The binding constant (Kₐ) can be determined by integrating the signals to find the relative concentrations of each species at equilibrium.

    • If the exchange is fast, a single, population-averaged peak will be observed. Kₐ can be determined by monitoring the chemical shift change as a function of host or guest concentration and fitting the data to a binding model.

  • 2D NMR Spectroscopy (Structural Confirmation):

    • ROESY/NOESY: Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY spectrum of a host-guest sample.

    • The presence of cross-peaks between protons of the host and protons of the guest provides unambiguous evidence of their spatial proximity, confirming the formation of an inclusion complex.

  • Diffusion-Ordered Spectroscopy (DOSY):

    • Acquire a 2D DOSY spectrum. This experiment separates NMR signals based on the diffusion coefficient of the molecules.

    • In a host-guest complex, the host and guest will diffuse as a single, larger entity. Therefore, they will exhibit the same diffusion coefficient, which is smaller than that of the free guest, confirming complexation.

Fluorescence Spectroscopy

This technique is highly sensitive and is used when the guest molecule is fluorescent or when a fluorescent reporter dye is employed in a competitive binding assay.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent guest molecule in the desired buffer.

    • Prepare a stock solution of the CB[n] host in the same buffer.

    • Create a series of samples with a fixed concentration of the fluorescent guest and incrementally increasing concentrations of the CB[n] host.

  • Fluorescence Measurement:

    • For each sample, measure the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at the guest's maximum absorption wavelength and record the emission over the appropriate range.

    • Encapsulation within the hydrophobic and rigid CB[n] cavity often protects the fluorophore from non-radiative decay pathways and solvent quenching, leading to a significant enhancement in fluorescence intensity. A shift in the emission maximum may also be observed.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the CB[n] concentration.

    • Fit the resulting titration curve to a binding equation (e.g., a 1:1 binding model) to calculate the association constant (Kₐ).

Mandatory Visualizations

HostGuestBinding cluster_unbound Unbound State Guest Guest Complex Host-Guest Complex Guest->Complex Hydrophobic Effect Ion-Dipole Interactions van der Waals Forces Host CB[n] Host Water High-Energy Water ReleasedWater Released Water Water->ReleasedWater Desolvation

Caption: this compound host-guest binding mechanism.

ITC_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep_host Prepare Host (CB[n]) in Sample Cell prep_guest Prepare Guest (Ligand) in Syringe prep_buffer Use Identical Buffer & Degas Solutions equilibrate Equilibrate System at Constant T prep_buffer->equilibrate titrate Inject Guest into Host equilibrate->titrate measure Measure Heat Change (ΔQ) titrate->measure integrate Integrate Heat Peaks measure->integrate plot Plot Binding Isotherm (ΔH vs. Molar Ratio) integrate->plot fit Fit to Binding Model plot->fit results Determine: Kₐ, n, ΔH, ΔG, ΔS fit->results NMR_Logic cluster_1d Confirmation & Quantification cluster_2d Structural Validation cluster_dosy Complex Validation start NMR Binding Study nmr_1h 1D ¹H NMR start->nmr_1h nmr_roesy 2D ROESY start->nmr_roesy nmr_dosy 2D DOSY start->nmr_dosy observe Observe Chemical Shift Changes nmr_1h->observe quantify Quantify Kₐ via Titration or Integration observe->quantify result Comprehensive Binding Characterization quantify->result observe_roesy Identify Host-Guest Cross-Peaks nmr_roesy->observe_roesy confirm_inclusion Confirm Spatial Proximity & Inclusion Geometry observe_roesy->confirm_inclusion confirm_inclusion->result measure_dosy Measure Diffusion Coefficients nmr_dosy->measure_dosy confirm_complex Confirm Host & Guest Diffuse as One Entity measure_dosy->confirm_complex confirm_complex->result

References

understanding the thermodynamics of Cucurbituril complexation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Thermodynamics of Cucurbituril Complexation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic principles governing the formation of host-guest complexes between cucurbiturils (CB[n]) and various guest molecules. Understanding these thermodynamic drivers is crucial for the rational design and application of CB[n]-based systems in fields such as drug delivery, sensing, and materials science.

The formation of a this compound-guest complex is a thermodynamically driven process, governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (TΔS) contributions (ΔG = ΔH - TΔS). The spontaneity and stability of the complex are determined by the magnitude and sign of these parameters.

Driving Forces:

The primary driving forces for this compound complexation in aqueous solutions are a combination of several non-covalent interactions:

  • Hydrophobic Effect: The encapsulation of a hydrophobic guest molecule within the apolar cavity of a this compound is a major contributor to complex stability. This process is driven by the release of "high-energy" water molecules from the cavity into the bulk solvent, leading to a favorable enthalpic and entropic change.[1][2][3]

  • Ion-Dipole Interactions: The carbonyl portals of cucurbiturils are electron-rich and can engage in strong ion-dipole interactions with cationic guests, particularly those with ammonium groups.[1] These interactions are highly favorable and contribute significantly to the binding affinity.

  • Van der Waals Interactions: Dispersion forces between the guest molecule and the inner surface of the this compound cavity also contribute to the overall stability of the complex.[4]

  • Release of High-Energy Water: The water molecules confined within the this compound cavity are in a higher energy state compared to bulk water due to restricted hydrogen bonding. Their release upon guest binding is a significant enthalpically favorable process.

Enthalpy-Entropy Compensation:

In many supramolecular systems, a favorable enthalpic change (more negative ΔH) is often accompanied by an unfavorable entropic change (more negative TΔS), a phenomenon known as enthalpy-entropy compensation. However, this compound complexation, particularly with high-affinity guests, can overcome this compensation, leading to exceptionally stable complexes. This is often attributed to the significant favorable enthalpy change from the release of high-energy water and strong ion-dipole interactions, which is not fully counteracted by the loss of conformational freedom of the guest upon binding.

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic parameters for the complexation of various guest molecules with different this compound homologs. These values are typically determined by Isothermal Titration Calorimetry (ITC), which directly measures the heat change upon complex formation, allowing for the determination of the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry. From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Table 1: Thermodynamic Parameters for this compound (CB) Complexation

Guest MoleculeTemperature (K)Solventlog KₐΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Reference
Nabumetone298.15Water4.66-26.7-20.26.4
4-Aminoazobenzene298Acidic Solution~5-28.5-199
Bis(trimethylammoniomethyl)ferrocene298.15Water15.48-88.3-90-1.7
Adamantane derivatives298.15Water9-15-51 to -86VariesVaries
Bicyclo[2.2.2]octane derivatives298.15Water9-14-51 to -84VariesVaries

Table 2: Thermodynamic Parameters for this compound (CB) Complexation

Guest 1Guest 2Temperature (K)SolventK₁ (M⁻¹)K₂ (M⁻¹)Overall Kₐ (M⁻²)Reference
Methyl Viologen (MV)Naphthyl-PEG298.15PBS(1.53 ± 0.05) x 10⁶(1.54 ± 0.04) x 10⁵2.36 x 10¹¹
D-3-(2-naphthyl)alanineD-3-(2-naphthyl)alanine293D₂O---
L-3-(2-naphthyl)alanineL-3-(2-naphthyl)alanine293D₂O---

Note: The complexation with CB often involves the formation of 1:1:1 or 1:2 ternary complexes.

Experimental Protocols

The determination of thermodynamic parameters for this compound complexation relies on several key experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining the thermodynamic profile of a binding interaction. It directly measures the heat released or absorbed during the binding event.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the this compound host in a suitable buffer (e.g., phosphate-buffered saline, deionized water). The concentration should be accurately known.

    • Prepare a solution of the guest molecule in the same buffer. The concentration of the guest solution should be 10-20 times higher than the host solution.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the host solution into the sample cell of the calorimeter and the guest solution into the injection syringe.

    • Set the experimental temperature.

    • Perform a series of injections of the guest solution into the host solution. A typical experiment consists of 20-30 injections of a small volume (e.g., 5-10 µL).

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG = -RTlnKₐ) and the entropy change (ΔS = (ΔH - ΔG)/T).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of the host-guest complex and can be used to determine binding constants.

Methodology:

  • Sample Preparation:

    • Prepare a series of solutions containing a constant concentration of the guest molecule and varying concentrations of the this compound host in a deuterated solvent (e.g., D₂O).

  • NMR Experiment:

    • Acquire ¹H NMR spectra for each sample.

    • Monitor the chemical shift changes of the guest protons upon addition of the host. The protons of the guest that are encapsulated within the this compound cavity typically show a significant upfield shift.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) of a specific guest proton as a function of the host concentration.

    • Fit the data to a 1:1 binding isotherm to determine the association constant (Kₐ).

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to determine binding constants if the guest molecule has a chromophore that exhibits a change in its absorption spectrum upon complexation.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the guest molecule with a known concentration in a suitable solvent.

    • Prepare a stock solution of the this compound host.

  • UV-Vis Experiment:

    • Record the UV-Vis spectrum of the guest solution.

    • Titrate the guest solution with the host stock solution, recording the spectrum after each addition.

    • Observe the changes in the absorption spectrum (e.g., shift in λₘₐₓ, change in absorbance).

  • Data Analysis:

    • Use the changes in absorbance at a specific wavelength to determine the binding constant, often by applying the Benesi-Hildebrand method or by non-linear fitting to a binding equation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermodynamics of this compound complexation.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_host Prepare Host Solution degas Degas Solutions prep_host->degas prep_guest Prepare Guest Solution prep_guest->degas load_sample Load Host into Cell degas->load_sample load_syringe Load Guest into Syringe degas->load_syringe titration Perform Titration load_sample->titration load_syringe->titration integrate Integrate Heat Peaks titration->integrate plot Plot Binding Isotherm integrate->plot fit Fit Data to Model plot->fit calc Calculate ΔG and ΔS fit->calc

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Thermodynamic_Relationships cluster_driving_forces Driving Forces G ΔG Gibbs Free Energy equals = G->equals H ΔH Enthalpy minus - H->minus hydrophobic Hydrophobic Effect H->hydrophobic ion_dipole Ion-Dipole Interactions H->ion_dipole vdw Van der Waals Forces H->vdw water_release Release of High-Energy Water H->water_release S TΔS Entropy S->hydrophobic equals->H minus->S

Caption: Relationship between thermodynamic parameters and driving forces.

This guide provides a foundational understanding of the thermodynamics of this compound complexation. For more specific applications and in-depth analysis, consulting the primary literature is recommended.

References

Unveiling the Intricacies of Cucurbituril Interactions: A Technical Guide to Theoretical and Computational Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbiturils (CB[n]), a family of macrocyclic host molecules, have garnered significant attention in the scientific community for their remarkable ability to encapsulate a wide variety of guest molecules within their hydrophobic cavity. This unique host-guest chemistry has positioned them as promising candidates for a range of applications, particularly in drug delivery and development. The precise control over guest binding and release, modulated by the size of the cucurbituril homolog (n=5-8, 10), offers a versatile platform for enhancing drug solubility, stability, and targeted delivery.[1][2]

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the intricate world of this compound-guest interactions. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to leverage computational modeling in their exploration of this compound-based systems. We will delve into the core principles of molecular dynamics simulations, quantum chemical calculations, and free energy methods, offering detailed protocols and showcasing their application in predicting and rationalizing the binding behavior of cucurbiturils.

Theoretical and Computational Approaches

The study of this compound host-guest complexation heavily relies on a synergistic combination of theoretical frameworks and computational techniques. These approaches allow for the elucidation of binding modes, the quantification of binding affinities, and the exploration of the dynamic nature of these interactions at an atomic level.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the behavior of this compound complexes over time, offering insights into the stability of the host-guest inclusion, the role of solvent molecules, and the conformational changes that occur upon binding.[3] By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing the intricate dance of molecular interactions.

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT), offer a highly accurate means of investigating the electronic structure of this compound-guest complexes.[4] These calculations are invaluable for determining the geometry of the complex, the nature of the intermolecular forces at play (including van der Waals, electrostatic, and charge-transfer interactions), and for calculating binding energies with high precision.[5]

Free Energy Calculations

A critical aspect of computational modeling is the ability to predict the binding affinity between a host and a guest. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide a computationally efficient way to estimate the free energy of binding from MD simulation trajectories. These "end-point" methods calculate the change in free energy upon complex formation by considering the molecular mechanics energy in the gas phase and the solvation free energy.

Core Computational Methodologies: Detailed Protocols

To facilitate the practical application of these computational techniques, this section provides detailed, step-by-step protocols for key experiments.

Protocol 1: Molecular Dynamics Simulation of a this compound-Drug Complex using GROMACS

This protocol outlines the general workflow for setting up and running an MD simulation of a CB-drug complex in an aqueous environment using the GROMACS software package and the AMBER force field.

1. System Preparation:

  • Obtain Initial Structures: Download the crystal structure of CB from a crystallographic database. A 3D structure of the drug molecule can be built using software like Avogadro or obtained from a database like PubChem.

  • Force Field Parameterization:

    • Host (CB): Utilize existing parameters for cucurbiturils compatible with the chosen force field (e.g., GAFF).

    • Guest (Drug): Generate force field parameters for the drug molecule using tools like Antechamber from the AmberTools suite. This involves assigning atom types and calculating partial charges (e.g., using the AM1-BCC method).

  • Complex Assembly: Manually dock the drug molecule into the cavity of CB using a molecular visualization program like VMD or PyMOL, ensuring a reasonable starting orientation.

2. Simulation Setup in GROMACS:

  • Create Topology: Use the pdb2gmx tool in GROMACS to generate a topology file for the protein, if applicable, and prepare the coordinate file. For the this compound and the drug, you will need to combine their individual topology files.

  • Define the Simulation Box: Use editconf to define a simulation box (e.g., cubic or triclinic) around the complex, ensuring a minimum distance between the complex and the box edges.

  • Solvation: Fill the simulation box with water molecules (e.g., TIP3P water model) using solvate.

  • Adding Ions: Neutralize the system and add ions to mimic physiological concentration using genion.

3. Simulation Execution:

  • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system at the desired temperature to ensure the solvent molecules are properly distributed around the solute.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure to achieve the correct density.

  • Production MD: Run the production simulation for the desired length of time (typically nanoseconds to microseconds) to collect trajectory data for analysis.

4. Analysis:

  • Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and the distance between the host and guest to assess the stability and dynamics of the complex.

MD_Workflow cluster_prep System Preparation cluster_setup GROMACS Setup cluster_run Simulation cluster_analysis Analysis A Obtain/Build Initial Structures (CB[7] & Drug) B Force Field Parameterization (GAFF, AM1-BCC) A->B C Manual Docking (VMD/PyMOL) B->C D Generate Topologies C->D E Define Simulation Box D->E F Solvate with Water (TIP3P) E->F G Add Ions F->G H Energy Minimization G->H I NVT Equilibration H->I J NPT Equilibration I->J K Production MD J->K L Trajectory Analysis (RMSD, RMSF, etc.) K->L DFT_Workflow cluster_prep Structure Preparation cluster_calc Gaussian Calculation cluster_analysis Binding Energy Calculation A Initial Complex Structure B Isolate Host, Guest, and Complex A->B C Create Input Files (B3LYP/6-31G*) D Geometry Optimization & Frequency Calculation C->D E Extract Electronic Energies D->E F Calculate Binding Energy (ΔE) E->F MMPBSA_Workflow cluster_calc For Each Snapshot A MD Trajectory of Complex B Extract Snapshots A->B C Calculate ΔE_MM (Gas Phase) B->C D Calculate ΔG_solv (Polar + Nonpolar) B->D E Calculate ΔG_bind C->E D->E F Average ΔG_bind over all Snapshots E->F

References

early developments in Cucurbituril chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Developments in Cucurbituril Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of this compound chemistry begins in 1905 with the work of German chemist Robert Behrend.[1][2] Through the acid-catalyzed condensation of glycoluril and formaldehyde, Behrend synthesized an insoluble, amorphous polymer, later known as "Behrend's polymer".[1][2] Subsequent treatment of this polymer with hot sulfuric acid yielded a crystalline precipitate.[2] Based on elemental analysis, Behrend proposed a formula of C₁₀H₁₁N₇O₄·2H₂O for this crystalline substance. However, the analytical techniques of the time were insufficient to determine its precise molecular structure. For nearly eight decades, the true nature of this fascinating molecule remained a mystery.

It wasn't until 1981 that William L. Mock and his colleagues revisited Behrend's original synthesis. Employing modern analytical methods, such as X-ray crystallography and NMR spectroscopy, they successfully elucidated the structure of the crystalline product. Their work revealed a highly symmetric, hexameric macrocycle composed of six glycoluril units linked by twelve methylene bridges. Mock aptly named this molecule "this compound" due to its resemblance to a pumpkin, a member of the Cucurbitaceae family. This seminal work laid the foundation for the entire field of this compound chemistry. The initially discovered molecule is now specifically referred to as this compound or CB.

Early Synthetic Protocols

The early synthesis of this compound is a two-step process involving the formation of Behrend's polymer followed by its acid-mediated crystallization.

Experimental Protocol: Synthesis of Behrend's Polymer and this compound

This protocol is based on the original work of Behrend and later reproduced by Mock.

Step 1: Synthesis of Behrend's Polymer

  • Glycoluril is condensed with an excess of formaldehyde in the presence of an acid catalyst.

  • This reaction results in the formation of an amorphous, insoluble polymeric material known as Behrend's polymer.

Step 2: Crystallization of this compound

  • Behrend's polymer is dissolved in hot, concentrated sulfuric acid.

  • The solution is then diluted with water and boiled.

  • Upon cooling, a crystalline solid precipitates from the solution. This crystalline material is this compound.

Mock's reproduction of this synthesis reported yields in the range of 40-70%.

Structural and Physical Properties of this compound

The groundbreaking work by Mock and Freeman provided the first detailed structural information for a this compound.

PropertyValue
Composition 6 glycoluril units, 12 methylene bridges
Height ~9.1 Å
Outer Diameter ~5.8 Å
Inner Diameter ~3.9 Å
Internal Cavity Volume 164 ų

Data sourced from multiple references.

The structure of CB is characterized by a hydrophobic inner cavity and two hydrophilic portals lined with ureido carbonyl groups. This unique architecture is central to its host-guest chemistry.

Early Host-Guest Chemistry

Soon after its structural elucidation, Mock began to explore the host-guest chemistry of CB. These early investigations revealed that the hydrophobic cavity of CB could encapsulate a variety of neutral and cationic guest molecules. The primary driving forces for guest binding were identified as hydrophobic interactions and, for cationic guests, cation-dipole interactions with the carbonyl-fringed portals.

Initial studies systematically examined the binding of various substrates using NMR spectroscopy to understand the features important for guest complexation. It was discovered that the size and shape of the guest molecule are critical for stable complex formation, with the cavity providing a snug fit for appropriate guests.

Visualizing Early this compound Chemistry

To better illustrate the fundamental concepts of early this compound chemistry, the following diagrams are provided.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Glycoluril Glycoluril CB6 Cucurbit[6]uril (CB[6]) Glycoluril->CB6 Formaldehyde Formaldehyde Formaldehyde->CB6 Acid Acid Catalyst (e.g., H₂SO₄) Acid->CB6

Caption: Synthesis of this compound.

G cluster_portals Hydrophilic Portals cluster_cavity Hydrophobic Cavity CB6 Cucurbit[6]uril (Host) Portal1 Carbonyl-lined Portal Portal2 Carbonyl-lined Portal Cavity Inner Cavity

Caption: Structure of this compound (CB).

G cluster_interactions Binding Forces Host CB[6] (Host) Complex Host-Guest Complex Host->Complex Guest Guest Molecule Guest->Complex Hydrophobic Hydrophobic Interactions Hydrophobic->Complex CationDipole Cation-Dipole Interactions CationDipole->Complex

Caption: Host-Guest Complexation with CB.

Expansion of the this compound Family

While the initial focus was solely on CB, the year 2000 marked a significant expansion of the this compound family. Kim Kimoon and his research group successfully synthesized and isolated other homologues, including this compound (CB), this compound (CB), and this compound (CB). This discovery demonstrated that CB was not a singular product but part of a larger family of macrocycles with varying numbers of glycoluril units. The availability of cucurbiturils with different cavity sizes opened up a much broader range of potential applications in molecular recognition, drug delivery, and materials science.

References

An In-depth Technical Guide to the Formation and Synthesis of Cucurbiturils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cucurbiturils (CB[n]s) are a family of macrocyclic compounds that have garnered significant attention in the fields of supramolecular chemistry, drug delivery, and materials science.[1][2][3] Their unique pumpkin-shaped structure, featuring a hydrophobic cavity and two carbonyl-fringed portals, allows them to encapsulate a wide variety of guest molecules, making them ideal candidates for applications such as drug carriers, stabilizing agents, and molecular sensors.[1][2] This technical guide provides a comprehensive overview of the mechanism of cucurbituril formation and the various synthetic methodologies developed to date.

The Mechanism of this compound Formation

The formation of cucurbiturils is a fascinating example of self-assembly, proceeding through an acid-catalyzed condensation of glycoluril and formaldehyde. The mechanism is understood to involve a combination of chain-growth and step-growth polymerization processes, leading to the formation of methylene-bridged glycoluril oligomers that subsequently cyclize to form the final macrocyclic products.

The key steps in the formation of cucurbiturils are:

  • Monomer Activation: In an acidic medium, formaldehyde is protonated, making it a highly reactive electrophile.

  • Oligomerization: The activated formaldehyde reacts with glycoluril units to form methylene bridges, leading to the gradual formation of linear oligomers. The Isaacs group has been instrumental in isolating and characterizing these acyclic oligomers, providing strong evidence for a stepwise elongation process.

  • Cyclization: Once the oligomer chain reaches a sufficient length (typically a pentamer or hexamer), it can undergo an intramolecular cyclization, facilitated by the addition of two more formaldehyde units, to form the this compound macrocycle.

The distribution of the different cucurbit[n]uril homologues (n = 5, 6, 7, 8, 10, etc.) is highly dependent on the reaction conditions, including temperature, acid concentration, and the presence of templating agents. Higher temperatures (around 110 °C) tend to favor the thermodynamically stable product, CB, while lower temperatures (75–100 °C) can lead to a mixture of kinetic products, including CB, CB, and CB.

Below is a DOT script representation of the this compound formation pathway.

Cucurbituril_Formation cluster_reactants Reactants cluster_process Reaction Process cluster_products Products glycoluril Glycoluril acid_catalysis Acid Catalysis (e.g., H2SO4, HCl) glycoluril->acid_catalysis formaldehyde Formaldehyde formaldehyde->acid_catalysis oligomerization Formation of Methylene-Bridged Glycoluril Oligomers acid_catalysis->oligomerization Stepwise Elongation cyclization Intramolecular Cyclization oligomerization->cyclization Ring Closure cbn Cucurbit[n]urils (CB[5], CB[6], CB[7], etc.) cyclization->cbn

Figure 1: General overview of the acid-catalyzed formation of cucurbiturils.

A more detailed look into the initial oligomerization reveals the formation of diastereomeric dimers, which has implications for the final this compound structure.

Dimer_Formation glycoluril Glycoluril c_shaped_dimer C-shaped Dimer (Thermodynamically Favored) glycoluril->c_shaped_dimer s_shaped_dimer S-shaped Dimer glycoluril->s_shaped_dimer formaldehyde Formaldehyde activated_formaldehyde Activated Formaldehyde (Protonated) formaldehyde->activated_formaldehyde H+ activated_formaldehyde->c_shaped_dimer activated_formaldehyde->s_shaped_dimer oligomers Longer Oligomers c_shaped_dimer->oligomers Further Condensation s_shaped_dimer->c_shaped_dimer Isomerization s_shaped_dimer->oligomers Further Condensation

Figure 2: Formation of C-shaped and S-shaped glycoluril dimers as key intermediates.

Synthetic Methodologies

The synthesis of cucurbiturils has evolved from the initial discovery of CB to methods that allow for the selective synthesis of different homologues and their derivatives.

The original synthesis of CB was reported by Behrend in 1905 and later structurally elucidated by Mock. This method involves the condensation of glycoluril and formaldehyde in a strong acid, such as concentrated sulfuric acid or hydrochloric acid, at elevated temperatures.

A significant breakthrough came in 2000 when the research groups of Kim and Day independently reported the synthesis and isolation of other CB[n] homologues, including CB, CB, and CB. The key modification was the use of lower reaction temperatures (75–90 °C), which allowed for the isolation of the kinetically favored products.

Table 1: Influence of Reaction Conditions on Cucurbit[n]uril Product Distribution

AcidTemperature (°C)Major ProductsReference
H2SO4 (9 M)75-100CB, CB, CB, CB
HCl (conc.)80-100Higher percentage of larger CBs
H2SO4110Primarily CB

More recently, microwave-assisted synthesis has emerged as an efficient and rapid method for producing cucurbiturils. This technique significantly reduces reaction times and can be used to tune the product distribution by controlling the reaction temperature and time. For instance, synthesis in HCl for 10 minutes at 160 °C can yield a mixture of CB, CB, CB, and CB, while using H2SO4 under similar conditions predominantly yields CB in just 3 minutes.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Cucurbit[n]urils

MethodAcidTemperature (°C)TimeProductsReference
ConventionalH2SO4 (9 M)75-10024-36 hCB, CB, CB, CB
MicrowaveHCl16010 minCB, CB, CB, CB
MicrowaveH2SO41603 minMostly CB

The functionalization of cucurbiturils is crucial for modulating their solubility and for their covalent attachment to other molecules or surfaces. There are three main strategies for preparing functionalized cucurbiturils:

  • Functionalized Precursors: This "bottom-up" approach involves using substituted glycoluril monomers in the condensation reaction with formaldehyde.

  • Direct Functionalization: This "top-down" approach involves the chemical modification of the parent this compound macrocycle. A notable example is the direct oxidation of CB[n]s with an oxidizing agent like potassium persulfate (K2S2O8) to introduce hydroxyl groups.

  • X+1 Method: Developed by Isaacs and co-workers, this building-block approach allows for the synthesis of monofunctionalized CB and CB derivatives.

The workflow for these functionalization strategies can be visualized as follows:

Functionalization_Strategies cluster_precursor Functionalized Precursors cluster_direct Direct Functionalization cluster_x1 X+1 Method substituted_glycoluril Substituted Glycoluril condensation_prec Acid-Catalyzed Condensation substituted_glycoluril->condensation_prec formaldehyde_prec Formaldehyde formaldehyde_prec->condensation_prec functionalized_cb_prec Functionalized CB[n] condensation_prec->functionalized_cb_prec parent_cb Parent CB[n] reaction_direct Chemical Modification parent_cb->reaction_direct reagent Functionalizing Reagent (e.g., K2S2O8) reagent->reaction_direct functionalized_cb_direct Functionalized CB[n] reaction_direct->functionalized_cb_direct oligomer_x Glycoluril Oligomer (n-1) condensation_x1 Condensation oligomer_x->condensation_x1 functional_monomer Functionalized Monomer functional_monomer->condensation_x1 monofunctional_cb Monofunctionalized CB[n] condensation_x1->monofunctional_cb

References

The Structural Elucidation of Novel Cucurbituril Homologues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbiturils (CB[n]), a family of macrocyclic compounds, are formed through the acid-catalyzed condensation of glycoluril and formaldehyde.[1] The discovery and isolation of various CB[n] homologues, where 'n' denotes the number of repeating glycoluril units, have significantly broadened the horizons of supramolecular chemistry.[2][3] These molecules, with their rigid structure and hollow cavities, are exceptional hosts for a diverse range of guest molecules, making them highly attractive for applications in drug delivery, molecular recognition, and catalysis.[1][4] This technical guide provides an in-depth overview of the core methodologies employed in the structural elucidation of new cucurbituril homologues, presenting key data in a comparative format and detailing essential experimental protocols.

Synthesis and Isolation of this compound Homologues

The synthesis of this compound homologues typically involves the reaction of glycoluril with formaldehyde in an acidic medium. While the original synthesis predominantly yielded this compound (CB), modifications to the reaction conditions, particularly temperature, have enabled the formation of a library of homologues, including CB, CB, CB, and even larger variants (n=9-11).

General Synthetic Protocol

A typical synthesis involves heating a mixture of glycoluril and formaldehyde in a strong acid, such as 9 M sulfuric acid. The reaction is often carried out in a stepwise manner, for instance, at approximately 75°C for 24 hours, followed by a period at a higher temperature of around 100°C for 12 hours. This method results in a mixture of CB[n] homologues, with the relative yields varying between batches.

Isolation and Purification

The separation of individual CB[n] homologues from the resulting mixture is a critical and often challenging step. Fractional crystallization and dissolution are the primary techniques employed for this purpose. The varying solubilities of the different homologues in water and other solvents, sometimes in the presence of specific salts, facilitate their separation. For instance, CB can be separated from other homologues by fractional dissolution with an acetone/water mixture. CB and CB can then be isolated from the soluble fraction through further fractional crystallization. The largest homologue in a mixture, such as CB, may sometimes crystallize directly from the acidic reaction mixture upon standing.

Core Structural Elucidation Techniques

A combination of spectroscopic and crystallographic techniques is indispensable for the unambiguous structural determination of new this compound homologues.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of CB[n] homologues. This technique provides definitive information on the number of glycoluril units, the dimensions of the cavity and portals, and the overall symmetry of the molecule. The crystal structures of CB, CB, CB, and CB have been successfully determined, revealing key structural parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing CB[n] homologues in solution. Both ¹H and ¹³C NMR are routinely used. In ¹H NMR spectra, all CB[n] homologues exhibit a similar pattern of peaks, but the chemical shifts are distinct for each homologue, allowing for their identification within a mixture. Solid-state ¹³C NMR spectroscopy can also be employed to analyze the site symmetries of CB molecules within a crystal lattice, providing a unique fingerprint for different crystalline phases. Furthermore, NMR techniques are invaluable for studying host-guest interactions.

Mass Spectrometry

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS), is crucial for identifying the presence of new and higher CB[n] homologues in a reaction mixture. These methods allow for the determination of the molecular weight of each homologue, confirming the number of glycoluril units. Tandem mass spectrometry (MS/MS) can be used to study the gas-phase stability of CB[n]-guest complexes.

Quantitative Structural Data

The structural parameters of the most common this compound homologues, as determined by X-ray crystallography, are summarized in the table below for easy comparison.

Parameter CB CB CB CB
Portal Diameter (Å) 2.43.95.46.9
Cavity Diameter (Å) 4.45.87.38.8
Cavity Volume (ų) 82164279479
Outer Diameter (Å) 13.114.416.017.5
Height (Å) 9.19.19.19.1

Table 1: Structural Parameters for Cucurbit[n]uril (n = 5–8). Data based on X-ray crystal structures.

Experimental Protocols

Synthesis of a Mixture of CB[n] (n = 5-11) Homologues

Materials:

  • Glycoluril

  • Formaldehyde (37% aqueous solution)

  • Sulfuric acid (9 M)

Procedure:

  • A mixture of glycoluril and formaldehyde is prepared in 9 M sulfuric acid.

  • The reaction mixture is heated at approximately 75°C for 24 hours.

  • The temperature is then raised to about 100°C for an additional 12 hours.

  • Upon cooling, a mixture of CB[n] homologues precipitates from the solution.

Isolation of CB, CB, CB, and CB

Procedure:

  • Allow the acidic reaction mixture to stand. Crystals of CB may form and can be collected by filtration.

  • The remaining mixture is treated with an acetone/water solution to dissolve the smaller homologues, leaving behind the less soluble CB.

  • The acetone/water soluble fraction, containing CB and CB, is collected.

  • CB and CB are then separated by fractional crystallization from the aqueous solution.

Characterization by ¹H NMR Spectroscopy

Procedure:

  • A small sample of the purified CB[n] homologue is dissolved in a suitable deuterated solvent, typically D₂O or D₂SO₄.

  • The ¹H NMR spectrum is recorded on a high-field NMR spectrometer.

  • The chemical shifts of the characteristic protons of the glycoluril units are observed and compared to known values for each homologue.

Characterization by Electrospray Ionization Mass Spectrometry (ESI-MS)

Procedure:

  • A dilute solution of the CB[n] sample is prepared in a suitable solvent, often water or methanol.

  • The solution is infused into the ESI source of a mass spectrometer.

  • The mass spectrum is acquired, and the m/z values corresponding to the protonated or ammoniated molecular ions of the different CB[n] homologues are identified.

Visualizing the Workflow

The logical flow of synthesizing and characterizing new this compound homologues can be visualized as follows:

Structural_Elucidation_Workflow A Synthesis: Glycoluril + Formaldehyde (Acid-catalyzed condensation) B Mixture of CB[n] Homologues (n = 5-11) A->B Yields C Isolation & Purification: Fractional Crystallization & Dissolution B->C Separation D Pure CB[n] Homologues (CB[5], CB[6], CB[7], CB[8], etc.) C->D Results in E Structural Elucidation D->E F X-ray Crystallography E->F G NMR Spectroscopy (¹H, ¹³C) E->G H Mass Spectrometry (ESI-MS, MALDI-TOF) E->H I Structural & Quantitative Data F->I Provides G->I Provides H->I Provides

Workflow for the synthesis and structural elucidation of new this compound homologues.

The discovery of new this compound homologues continues to be a vibrant area of research. The methodologies outlined in this guide provide a foundational understanding for scientists and researchers aiming to explore and characterize these fascinating molecular containers. The unique properties of each homologue, dictated by its size and shape, offer a wealth of opportunities for the development of advanced materials and novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Cucurbituril NMR Spectroscopy in Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to investigate and quantify the binding interactions between cucurbituril (CB[n]) hosts and guest molecules.

Introduction to this compound-Guest Binding Analysis by NMR

Cucurbit[n]urils are a family of macrocyclic host molecules capable of encapsulating guest molecules within their hydrophobic cavity.[1][2][3][4] This binding phenomenon can be effectively studied using NMR spectroscopy, as the chemical environment of both the host and guest protons changes upon complexation.[1] These changes in chemical shifts (Δδ) are concentration-dependent and can be monitored through NMR titration experiments to determine the binding affinity (association constant, Kₐ) and stoichiometry of the host-guest complex.

NMR offers a powerful, non-invasive method to probe these interactions directly in solution. Various NMR techniques, including one-dimensional ¹H NMR, two-dimensional methods like ROESY and COSY, and Diffusion-Ordered Spectroscopy (DOSY), provide rich information on the formation, structure, and dynamics of CB[n]-guest complexes.

Key NMR Techniques for Binding Studies

  • ¹H NMR Titration: This is the most common method for determining the binding constant. It involves the stepwise addition of a guest solution to a solution of the CB[n] host (or vice versa) and monitoring the changes in the chemical shifts of the guest or host protons.

  • Diffusion-Ordered Spectroscopy (DOSY): DOSY is used to confirm the formation of a host-guest complex by measuring the diffusion coefficient of the species in solution. Upon complexation, the guest molecule will diffuse at the same rate as the much larger CB[n] host, resulting in a significant decrease in its observed diffusion coefficient.

  • 2D NMR (COSY and ROESY):

    • Correlation Spectroscopy (COSY): Helps in the assignment of proton signals of the guest molecule.

    • Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons. Cross-peaks between the protons of the CB[n] host and the encapsulated portion of the guest molecule offer direct evidence of inclusion complex formation and can help elucidate the geometry of the complex.

Experimental Protocols

This protocol describes the steps to determine the association constant (Kₐ) for a 1:1 host-guest complex.

A. Materials and Reagents:

  • Cucurbit[n]uril (e.g., CB)

  • Guest molecule

  • Deuterated solvent (e.g., D₂O, phosphate buffer in D₂O)

  • NMR tubes

B. Stock Solution Preparation:

  • Prepare a stock solution of the host (e.g., 1 mM CB in D₂O). The concentration should be accurately determined.

  • Prepare a stock solution of the guest (e.g., 10-20 mM of the guest in the same deuterated solvent). The guest concentration should be significantly higher than the host concentration to reach saturation.

C. NMR Titration Procedure:

  • Add a precise volume of the host stock solution (e.g., 500 µL of 1 mM CB) to an NMR tube. This is the initial sample (0 equivalents of guest).

  • Acquire a ¹H NMR spectrum of this initial sample.

  • Add a small, precise aliquot of the guest stock solution (e.g., 0.2 to 1.0 equivalents) to the NMR tube.

  • Thoroughly mix the solution and acquire another ¹H NMR spectrum.

  • Repeat step 3 and 4, incrementally adding the guest solution, until the chemical shifts of the host or guest protons no longer change significantly, indicating saturation. Typically, 10-15 titration points are sufficient. It is important to monitor the proton signals that show the largest chemical shift changes upon complexation.

D. Data Acquisition Parameters (Example for a 500 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 (depending on concentration and signal-to-noise).

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Temperature: 298 K (or the desired experimental temperature).

A. Sample Preparation:

  • Prepare a sample of the free guest at a known concentration (e.g., 1 mM).

  • Prepare a sample of the 1:1 host-guest complex at the same guest concentration (e.g., 1 mM guest and 1.1 mM host to ensure full complexation).

B. Data Acquisition:

  • Acquire a 2D DOSY spectrum for both the free guest and the complex.

  • Use a convection-compensating pulse sequence (e.g., 'ledbpgp2s' on Bruker instruments).

  • Optimize the gradient strength and diffusion time (Δ) to ensure a significant signal decay for the species of interest.

C. Data Analysis:

  • Process the 2D DOSY spectra.

  • Extract the diffusion coefficients for the guest protons in both spectra. A significant decrease in the diffusion coefficient for the guest in the presence of the host confirms the formation of a larger, slower-moving complex.

Data Presentation and Analysis

For a 1:1 binding isotherm, the association constant (Kₐ) can be calculated by fitting the change in chemical shift (Δδ) of a specific proton against the guest concentration.

The observed chemical shift (δ_obs) is the weighted average of the chemical shifts of the free (δ_free) and bound (δ_bound) species:

δ_obs = ([Free]/[H]₀) * δ_free + ([Complex]/[H]₀) * δ_bound

Where [H]₀ is the total host concentration.

The binding equation for a 1:1 complex is:

Δδ = Δδ_max * (([H]₀ + [G]₀ + 1/Kₐ) - √(([H]₀ + [G]₀ + 1/Kₐ)² - 4[H]₀[G]₀)) / (2[H]₀)

Where:

  • Δδ = δ_obs - δ_free

  • Δδ_max = δ_bound - δ_free

  • [H]₀ = Initial concentration of the host

  • [G]₀ = Total concentration of the guest at each titration point

  • Kₐ = Association constant

The data (Δδ vs. [G]₀) is fitted to this equation using non-linear regression analysis to determine the values of Kₐ and Δδ_max.

The following table summarizes typical experimental parameters for CB[n] NMR binding studies found in the literature.

ParameterTypical Range/ValueReference(s)
Host (CB[n]) Concentration 0.5 - 2.0 mM
Guest Concentration 0 to >5 equivalents relative to host
Solvent D₂O, Phosphate Buffer in D₂O, Acidic D₂O (DCl)
Temperature 298 K (25 °C)
Binding Constants (Kₐ) 10² - 10¹² M⁻¹
Stoichiometry Commonly 1:1, but 1:2 and 2:1 also observed

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_titration NMR Titration cluster_analysis Data Analysis prep_host Prepare Host Stock (e.g., 1 mM CB[7] in D2O) initial_sample Add Host to NMR Tube (0 equiv. Guest) prep_host->initial_sample prep_guest Prepare Guest Stock (e.g., 20 mM in D2O) add_guest Add Aliquot of Guest (e.g., 0.5 equiv.) prep_guest->add_guest acquire_initial Acquire 1H NMR Spectrum initial_sample->acquire_initial acquire_initial->add_guest acquire_spectrum Acquire 1H NMR Spectrum add_guest->acquire_spectrum repeat_loop Repeat Addition and Acquisition (10-15 points) acquire_spectrum->repeat_loop repeat_loop->add_guest plot_data Plot Δδ vs. [Guest] repeat_loop->plot_data fit_data Non-linear Fit to 1:1 Binding Isotherm plot_data->fit_data get_ka Determine Ka fit_data->get_ka

Caption: Workflow for a ¹H NMR titration experiment.

binding_principle cluster_system Host-Guest System cluster_nmr NMR Observation Host Cucurbit[n]uril (Host) (Hydrophobic Cavity) Complex Host-Guest Complex Host->Complex + Guest Guest Molecule Guest->Complex Shift_Free Guest Protons: Distinct Chemical Shift (δ_free) Guest->Shift_Free Shift_Bound Guest Protons: Shifted Signal (δ_bound) due to Shielding in Cavity Complex->Shift_Bound

Caption: Principle of this compound-Guest binding.

data_analysis_flow A Collect 1H NMR Spectra at Varying Guest Concentrations B Identify a Proton Signal (Host or Guest) Showing Significant Δδ A->B C Measure Chemical Shift (δ_obs) at each Titration Point B->C D Calculate Δδ = δ_obs - δ_free C->D E Create a Plot of Δδ vs. Total Guest Conc. [G]₀ D->E F Fit Data to the 1:1 Binding Equation Using Non-Linear Regression E->F G Obtain Binding Constant (Ka) and Δδ_max from the Fit F->G

References

Application Note: Isothermal Titration Calorimetry for Cucurbituril Binding Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for the quantitative determination of the thermodynamic parameters of binding interactions in solution.[1][2][3] This technique has become a gold standard for characterizing intermolecular interactions, offering a complete thermodynamic profile of a binding event in a single experiment.[2][3] For supramolecular systems, particularly in the study of host-guest chemistry, ITC is invaluable. Cucurbiturils (CBs), a family of macrocyclic host molecules, are known for their ability to form stable inclusion complexes with a wide variety of guest molecules, making them highly relevant in fields ranging from drug delivery to materials science. This application note provides a detailed protocol for utilizing ITC to analyze the binding of guest molecules to Cucurbiturils.

ITC directly measures the heat released or absorbed during a binding event at constant temperature and pressure. From a single ITC experiment, one can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. Subsequently, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a comprehensive understanding of the driving forces behind the binding process. A key advantage of ITC is that it is a label-free technique, requiring no modification of the interacting molecules, and can be performed with optically dense solutions.

The binding of guest molecules into the hydrophobic cavity of Cucurbiturils is often an enthalpically driven process, associated with the release of "high-energy" water molecules from the cavity. ITC is particularly well-suited to quantify these energetic changes.

Principles of Isothermal Titration Calorimetry

An ITC instrument consists of two cells, a reference cell and a sample cell, housed in an adiabatic jacket. The reference cell typically contains water or the buffer in which the experiment is conducted, while the sample cell contains one of the binding partners (e.g., the Cucurbituril host). The other binding partner (the guest molecule) is loaded into a syringe and injected in small aliquots into the sample cell.

As the guest is injected, it binds to the host, leading to a change in heat. This temperature difference between the sample and reference cells is detected by sensitive thermoelectric devices. A feedback system then applies power to heaters to maintain the temperature of the sample cell identical to the reference cell. The power required to maintain this temperature equilibrium is measured over time.

Each injection of the guest results in a heat pulse that is integrated to determine the heat change for that injection. As the host molecules in the sample cell become saturated with the guest, the magnitude of the heat change per injection decreases until only the heat of dilution is observed. A plot of the heat change per mole of injectant against the molar ratio of the binding partners results in a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.

Experimental Protocols

A. Materials and Reagents
  • This compound (Host): High-purity this compound (e.g., CB, CB) is required. The concentration should be accurately determined.

  • Guest Molecule: The guest molecule of interest should be of high purity.

  • Buffer: A suitable buffer with a known and low ionization enthalpy is recommended to minimize buffer ionization effects. Common buffers include phosphate or TRIS, but the choice will depend on the specific system. It is crucial that both the host and guest solutions are prepared in the exact same buffer to minimize heats of dilution.

  • Degassing Equipment: A vacuum degasser or sonicator is necessary to remove dissolved gases from the solutions, which can cause bubbles and disrupt the baseline.

B. Sample Preparation
  • Buffer Preparation: Prepare a sufficient quantity of the chosen buffer for dissolving both the host and guest, as well as for the final dialysis/buffer exchange step and for cleaning the ITC instrument.

  • Concentration Determination: Accurately determine the concentrations of the stock solutions of the this compound host and the guest molecule. This is critical for the accuracy of the determined stoichiometry.

  • Solution Preparation:

    • Host Solution (in the cell): Prepare the this compound solution at a desired concentration in the buffer. A typical starting concentration for the host in the cell is in the range of 0.1 mM.

    • Guest Solution (in the syringe): Prepare the guest solution in the same buffer at a concentration that is typically 10-20 times higher than the host concentration.

  • Buffer Matching: It is imperative that the host and guest solutions are in identical buffer conditions (pH, salt concentration). Dialysis of the host solution against the guest's buffer is a highly recommended practice.

  • Degassing: Thoroughly degas both the host and guest solutions immediately before the ITC experiment to prevent the formation of air bubbles in the cell or syringe.

C. ITC Experiment Workflow

The following diagram illustrates the general workflow for a direct ITC titration experiment.

ITC_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_run Experiment cluster_analysis Data Analysis A Prepare Buffer B Prepare Host (CB) and Guest Solutions in the same buffer A->B C Accurately Determine Concentrations B->C D Degas Host and Guest Solutions C->D E Clean and Rinse ITC Cell and Syringe D->E F Load Host Solution into Sample Cell E->F G Load Guest Solution into Syringe E->G H Equilibrate Instrument to Desired Temperature F->H G->H I Perform Titration: Inject Guest into Host Solution H->I J Record Heat Changes I->J K Integrate Injection Peaks J->K L Plot Binding Isotherm K->L M Fit Data to a Binding Model L->M N Extract Thermodynamic Parameters (Ka, ΔH, n) M->N

Caption: A general workflow for an Isothermal Titration Calorimetry experiment.
D. Direct Titration Protocol

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the experimental buffer.

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

  • Loading Samples:

    • Carefully load the degassed this compound solution into the sample cell, avoiding the introduction of bubbles. The typical cell volume is around 1.4 mL for a VP-ITC or 200 µL for a MicroCal iTC200.

    • Load the degassed guest solution into the injection syringe.

  • Titration Parameters:

    • Set the injection volume. Typical injection volumes are 5-10 µL.

    • Set the number of injections (e.g., 20-30 injections).

    • Set the spacing between injections to allow the signal to return to baseline (e.g., 150-180 seconds).

  • Running the Experiment:

    • Allow the system to equilibrate to a stable baseline.

    • Start the titration. The first injection is often smaller (e.g., 1-2 µL) and is typically discarded during data analysis to remove any artifacts from the diffusion of material from the syringe tip.

  • Control Experiment:

    • Perform a control titration by injecting the guest solution into the buffer alone (without the host). This measures the heat of dilution and is subtracted from the main experimental data.

E. Competitive Binding Protocol (for High-Affinity Interactions)

For very high-affinity binders (Ka > 10⁸ M⁻¹), direct ITC may not be suitable as the binding isotherm becomes too steep to fit accurately. In such cases, a competitive binding experiment is employed.

  • Select a Competitor: Choose a weaker-binding guest for which the binding affinity to the this compound can be accurately determined by direct ITC.

  • Sample Preparation:

    • In the sample cell, prepare a solution containing the this compound host and the weaker-binding competitor.

    • In the syringe, prepare the high-affinity guest of interest.

  • Experiment:

    • Titrate the high-affinity guest into the mixture of the host and the weaker competitor. The high-affinity guest will displace the weaker competitor, and the observed heat change is a combination of the binding of the new guest and the dissociation of the competitor.

  • Data Analysis:

    • The data is fitted to a competitive binding model, where the known thermodynamic parameters of the weaker competitor are used to determine the parameters for the high-affinity guest.

Data Analysis and Presentation

The raw ITC data is a series of peaks, with each peak corresponding to an injection.

  • Integration: The area under each peak is integrated to obtain the heat change (ΔH) for that injection.

  • Normalization: The heat change is normalized by the moles of the injectant to obtain the enthalpy change per mole of guest added.

  • Binding Isotherm: A plot of the normalized heat change versus the molar ratio of guest to host is generated.

  • Model Fitting: The binding isotherm is fitted to a suitable binding model (e.g., one-site, two-site, sequential binding) using software such as Origin, MicroCal PEAQ-ITC Analysis Software, or others. For many this compound-guest interactions, a 1:1 binding model is appropriate.

The following diagram illustrates the relationship between the raw ITC data and the final thermodynamic parameters.

ITC_Data_Analysis cluster_raw Raw Data cluster_processing Data Processing cluster_fitting Model Fitting cluster_results Thermodynamic Parameters A ITC Thermogram (Power vs. Time) B Peak Integration A->B C Normalization B->C D Plot Binding Isotherm (ΔH vs. Molar Ratio) C->D E Select Binding Model (e.g., One-Site) D->E F Fit Isotherm to Model E->F G Binding Affinity (Ka) F->G H Enthalpy (ΔH) F->H I Stoichiometry (n) F->I J Gibbs Free Energy (ΔG = -RTlnKa) G->J K Entropy (ΔS = (ΔH - ΔG)/T) H->K J->K

Caption: The process of ITC data analysis from raw thermogram to thermodynamic parameters.
Quantitative Data Summary

All quantitative data should be summarized in a clear and structured table for easy comparison.

Host-Guest SystemTemp (°C)Binding Affinity (Kₐ) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Gibbs Free Energy (ΔG) (kcal/mol)Stoichiometry (n)
CB - Guest A251.5 x 10⁵-8.5-1.3-7.21.02
CB - Guest B252.3 x 10⁶-9.2-0.5-8.70.98
CB - Guest C255.0 x 10⁷-11.0-0.8-10.21.05

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Noisy Baseline Air bubbles in the cell or syringe; Dirty cell or syringe.Thoroughly degas solutions before use; Clean the cell and syringe according to the manufacturer's protocol.
Large Heats of Dilution Mismatch in buffer composition (pH, salt) between the cell and syringe.Prepare both solutions from the exact same buffer stock; Perform dialysis of one component against the other's buffer.
Incomplete Return to Baseline Insufficient time between injections; A slow secondary process (e.g., conformational change).Increase the spacing between injections; Consider if a more complex binding model is needed.
No Detectable Binding Heat No binding is occurring; The binding enthalpy is very small; The binding affinity is too weak.Increase the concentrations of host and/or guest; Change the experimental temperature or buffer conditions.
Sharp, Sigmoidal Curve (c-value too high) Binding affinity is too high for accurate determination by direct titration.Decrease the concentration of the host in the cell; Use a competitive binding assay.
Very Shallow Curve (c-value too low) Binding affinity is too low for the concentrations used.Increase the concentrations of the host and guest.

Conclusion

Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of this compound-guest binding interactions. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can obtain high-quality, reproducible data that provides deep insights into the molecular recognition processes governing these fascinating host-guest systems. Careful experimental design, meticulous sample preparation, and appropriate data analysis are paramount to achieving accurate and meaningful results.

References

Application Notes: Cucurbituril in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cucurbit[n]urils (CB[n]s) are a family of macrocyclic host molecules renowned for their unique pumpkin-shaped structure, which consists of repeating glycoluril units linked by methylene bridges.[1][2] This architecture creates a hydrophobic inner cavity and two hydrophilic, carbonyl-lined portals, enabling CB[n]s to encapsulate a wide variety of guest molecules, including many therapeutic agents.[2] The most commonly used homologues in drug delivery are CB[3], CB[4], and CB, as their cavity sizes are ideal for accommodating drug molecules. Their exceptional ability to form stable host-guest complexes, coupled with their high biocompatibility, low cytotoxicity, and chemical stability, makes them highly promising candidates for advanced drug delivery systems. Encapsulation within CB[n]s can enhance drug solubility, improve stability, and enable controlled and targeted release, thereby increasing therapeutic efficacy while minimizing side effects.

Key Applications in Targeted Drug Delivery

Cucurbituril-based systems offer versatile strategies for targeting diseased tissues, particularly in cancer therapy. These strategies can be broadly categorized into passive, active, and stimuli-responsive targeting.

  • Passive Targeting: CB[n]-based nanoparticles can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors allow these nanosystems to be retained, leading to a higher local concentration of the therapeutic agent.

  • Active Targeting: To enhance specificity, CB[n]s can be functionalized with targeting ligands that bind to receptors overexpressed on the surface of cancer cells. This approach ensures that the drug-carrier complex is preferentially taken up by the target cells.

    • Folate Targeting: Folate receptors are often overexpressed in various cancer cells. CB[n]s decorated with folate have demonstrated significantly higher cellular uptake in these cells through receptor-mediated endocytosis.

    • Antibody/Peptide Targeting: Conjugating antibodies or specific peptides to the CB[n] surface allows for highly specific targeting of cell surface antigens, such as the Low-Density Lipoprotein Receptor (LDLR), which is overexpressed in several tumor types.

    • Biotin Targeting: Biotin-functionalized CB has been successfully used for the targeted delivery of drugs like oxaliplatin to cancer cells, resulting in enhanced cytotoxicity compared to the free drug.

  • Stimuli-Responsive Drug Release: A major advantage of CB[n] systems is the ability to trigger drug release in response to specific internal or external stimuli, ensuring the drug is released predominantly at the target site.

    • pH-Responsive Release: The acidic microenvironment of tumors (pH ~6.5) or endosomes/lysosomes (pH ~5.0) can be exploited to trigger drug release. For instance, systems using acid-labile linkers to attach the drug to the CB[n] carrier will release the drug upon exposure to lower pH. CB-capped nanoparticles have shown significantly faster drug release at acidic pH compared to physiological pH 7.4.

    • Competitive Guest-Responsive Release: The high concentration of certain molecules within cancer cells, such as spermine, can be used as a trigger. Spermine acts as a competitive guest, displacing the encapsulated drug from the CB cavity and leading to targeted intracellular release. This has been effectively demonstrated with the anticancer drug oxaliplatin.

    • Redox-Responsive Release: The higher concentration of glutathione (GSH) in cancer cells compared to normal cells can be used to cleave disulfide bonds incorporated into the CB[n] delivery system, causing the nanoparticle to disassemble and release its drug cargo.

    • Light-Triggered Release: Photosensitive moieties can be incorporated into the system. Upon irradiation with light of a specific wavelength, a conformational change or a photochemical reaction can induce the release of the encapsulated drug.

Data Presentation

The following tables summarize key quantitative data from various studies on this compound-based drug delivery systems.

Table 1: Binding Constants and Solubility Enhancement of Drugs with Cucurbiturils

DrugThis compoundBinding Constant (Kₐ, M⁻¹)Solubility Increase FactorReference
Albendazole (protonated)CB2.6 x 10⁷~2,000
Oroxin ACB1.3 x 10⁷22.5
Pyridine-2-aldoximeCB2.21 x 10⁵N/A
Tropicamide (protonated)CB1.3 x 10³N/A
Tropicamide (protonated)CB4.0 x 10⁴N/A
NabumetoneCB1.2 x 10⁵N/A
NaproxenCB2.4 x 10⁴N/A

Table 2: Cytotoxicity of Free Drugs vs. This compound-Complexed Drugs

DrugSystemCell LineIC₅₀ ValueNoteReference
CamptothecinFree DrugMCF7Lower IC₅₀N/A
CamptothecinCB-capped NanoparticlesMCF7Significantly Reduced IC₅₀Enhanced efficacy
OxaliplatinFree DrugColorectal Normal CellsHigher CytotoxicityN/A
OxaliplatinOxaliplatin-CBColorectal Normal CellsSignificantly Decreased CytotoxicityReduced side effects
OxaliplatinOxaliplatin-CBColorectal Cancer CellsEnhanced Antitumor ActivityIncreased efficacy
CisplatinFree DrugN/ANeuro-, Myo-, CardiotoxicN/A
CisplatinCisplatin-CBN/AMarked Reduction in Myo- & CardiotoxicityReduced side effects

Table 3: Drug Release Kinetics

SystemConditionDissociation Half-Life (t₁/₂)Cumulative ReleaseReference
Doxorubicin-Prodrug@CBpH 7.431.8 hoursSlow release
Doxorubicin-Prodrug@CBpH 6.5Faster ReleaseEnhanced at acidic pH
Oroxin A@CBArtificial Gastric JuiceN/A2.3-fold increase

Visualizations

Caption: Host-Guest complex formation between a drug and this compound.

StimuliResponsiveRelease cluster_triggers Release Triggers Start Drug-Loaded CB[n] System Stimuli Stimulus at Target Site Start->Stimuli pH Low pH (Tumor/Endosome) Stimuli->pH Guest Competitive Guest (e.g., Spermine) Stimuli->Guest Redox High GSH (Redox Potential) Stimuli->Redox Light External Light Stimuli->Light Release Drug Release pH->Release Guest->Release Redox->Release Light->Release Effect Therapeutic Effect Release->Effect

Caption: Mechanisms of stimuli-responsive drug release from CB[n] systems.

ActiveTargetingWorkflow Start Functionalized CB[n]-Drug Complex (with Targeting Ligand) Circulation Systemic Circulation Start->Circulation Targeting Binding to Receptor on Cancer Cell Surface Circulation->Targeting Active Targeting Uptake Receptor-Mediated Endocytosis Targeting->Uptake Endosome Trafficking to Endosome/Lysosome Uptake->Endosome Release Stimuli-Triggered Drug Release (e.g., low pH) Endosome->Release Action Drug Acts on Intracellular Target Release->Action

Caption: Workflow of active targeting and cellular uptake.

DrugReleaseProtocol A Prepare CB[n]-Drug Complex Solution B Load Solution into Dialysis Bag (with appropriate MWCO) A->B C Immerse Bag in Release Medium (e.g., PBS at pH 7.4 or pH 6.5) B->C D Incubate at 37°C with Stirring C->D E Withdraw Aliquots from Release Medium at Timed Intervals D->E F Replenish with Fresh Medium E->F E->F Maintain sink conditions G Quantify Drug Concentration (e.g., UV-Vis or HPLC) F->G H Calculate Cumulative Release (%) G->H

Caption: Experimental workflow for an in vitro drug release study.

Experimental Protocols

Protocol 1: Preparation of a Cucurbit[n]uril-Drug Host-Guest Complex

This protocol provides a general method for encapsulating a drug within CB, which has good water solubility. Modifications may be required based on the specific drug and CB[n] homologue used.

  • Materials:

    • This compound (CB)

    • Drug of interest

    • Deionized water or appropriate buffer (e.g., Phosphate-Buffered Saline, PBS)

    • Vortex mixer

    • Magnetic stirrer

    • Lyophilizer (Freeze-dryer)

  • Procedure:

    • Dissolution of CB: Accurately weigh CB and dissolve it in deionized water or buffer to a desired concentration (e.g., 1 mM). Gentle heating or sonication may be used to aid dissolution.

    • Dissolution of Drug: Prepare a stock solution of the drug in the same solvent. The concentration should be calculated to achieve the desired molar ratio (commonly 1:1) with CB.

    • Complexation: Add the drug solution dropwise to the CB solution while stirring continuously.

    • Incubation: Allow the mixture to stir at room temperature for 24-48 hours to ensure the host-guest equilibrium is reached. Protect the mixture from light if the drug is photosensitive.

    • Isolation (Optional): If a solid complex is required, freeze the solution using liquid nitrogen and lyophilize it for 48 hours to obtain a dry powder of the CB[n]-drug complex.

    • Storage: Store the complex in a desiccator at 4°C.

Protocol 2: Characterization of the Host-Guest Complex using ¹H NMR Spectroscopy

This protocol is used to confirm the formation of the inclusion complex and to study the interaction between the host and guest.

  • Materials:

    • CB[n]-drug complex

    • Free CB[n]

    • Free drug

    • Deuterated solvent (e.g., D₂O)

    • NMR spectrometer

  • Procedure:

    • Sample Preparation: Prepare three NMR tubes:

      • Tube A: Dissolve a known concentration of the free drug in D₂O.

      • Tube B: Dissolve a known concentration of the free CB[n] in D₂O.

      • Tube C: Dissolve the prepared CB[n]-drug complex in D₂O at the same concentration as the individual components.

    • NMR Analysis: Acquire ¹H NMR spectra for all three samples.

    • Data Interpretation:

      • Compare the spectra of the complex (Tube C) with those of the free components (Tubes A and B).

      • Upfield or downfield shifts in the proton signals of the drug upon addition of CB[n] indicate that those parts of the molecule are interacting with or are encapsulated within the CB[n] cavity.

      • Changes in the proton signals of the CB[n] also confirm the interaction.

      • Integration of the peaks can be used to confirm the stoichiometry of the complex (e.g., 1:1).

Protocol 3: In Vitro Drug Release Study using Dialysis

This protocol measures the rate of drug release from the CB[n] complex under simulated physiological and tumor microenvironment conditions.

  • Materials:

    • CB[n]-drug complex solution

    • Dialysis tubing (with a molecular weight cutoff, MWCO, that retains the complex but allows the free drug to pass through)

    • Release media: PBS at pH 7.4 (simulating blood) and an acetate buffer at pH 6.5 or 5.0 (simulating tumor microenvironment or endosomes).

    • Thermostatic shaker or water bath at 37°C

    • UV-Vis Spectrophotometer or HPLC system for drug quantification

  • Procedure:

    • Preparation: Hydrate the dialysis tubing according to the manufacturer's instructions.

    • Loading: Pipette a known volume and concentration of the CB[n]-drug complex solution (e.g., 1 mL) into the dialysis bag and securely seal both ends.

    • Immersion: Place the sealed bag into a larger vessel containing a known volume of release medium (e.g., 50 mL). This establishes "sink conditions," where the external drug concentration is kept low.

    • Incubation: Place the entire setup in a thermostatic shaker set to 37°C and a suitable agitation speed (e.g., 100 rpm).

    • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

    • Replacement: Immediately after each sampling, add an equal volume of fresh, pre-warmed release medium back to the vessel to maintain a constant volume and sink conditions.

    • Quantification: Analyze the concentration of the released drug in the collected samples using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC.

    • Calculation: Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative Release (%) = [(Total amount of drug in release medium) / (Initial amount of drug in dialysis bag)] x 100

Protocol 4: Cellular Cytotoxicity Assessment using the MTT Assay

This protocol evaluates the effect of the CB[n]-drug complex on the viability of cancer cells.

  • Materials:

    • Target cancer cell line (e.g., MCF-7, HeLa) and a normal cell line (e.g., HEK293)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • 96-well cell culture plates

    • Free drug and CB[n]-drug complex (sterilized by filtration)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Treatment: Prepare serial dilutions of the free drug and the CB[n]-drug complex in the cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a negative control.

    • Incubation: Incubate the plates for another 48 or 72 hours.

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis:

      • Calculate cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

      • Plot cell viability against drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxicity.

References

Application Notes and Protocols for Cucurbituril-Based Biomolecule Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of cucurbit[n]uril (CB[n])-based sensors for the detection of a wide range of biomolecules. The unique host-guest chemistry of CB[n]s offers a versatile platform for creating highly sensitive and selective biosensors.[1][2]

Introduction to Cucurbituril-Based Sensors

Cucurbit[n]urils are a family of macrocyclic host molecules composed of glycoluril units linked by methylene bridges.[3] Their rigid, pumpkin-shaped structure features a hydrophobic inner cavity and two polar, carbonyl-lined portals, enabling them to encapsulate a variety of guest molecules with high affinity and specificity.[4][5] This remarkable molecular recognition capability forms the basis of their application in biosensing. By designing systems where the binding of a target biomolecule to a CB[n] host causes a measurable change in a signal, highly sensitive sensors can be developed. The most common signaling mechanisms are fluorescence and electrochemical changes.

Advantages of this compound-Based Sensors:

  • High Affinity and Selectivity: CB[n]s can exhibit exceptionally high binding constants for specific guest molecules, leading to sensors with low detection limits.

  • Biocompatibility: Cucurbiturils generally show low cytotoxicity, making them suitable for applications in biological systems.

  • Stability: CB[n]s are chemically and thermally stable, providing robustness to the sensing platform.

  • Versatility: The CB[n] family includes hosts of different sizes (CB, CB, CB, CB, etc.), allowing for the detection of a wide range of biomolecules, from small molecules like neurotransmitters to larger species like peptides and proteins.

  • Tunable Properties: The properties of CB[n]s can be modified through functionalization, enabling the development of tailored sensors for specific applications.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental principles and workflows of common CB[n]-based sensing strategies.

General Principle of this compound Host-Guest Binding CBn Cucurbit[n]uril (Host) Complex CB[n]-Biomolecule Complex CBn->Complex + Guest Guest Biomolecule (Guest) Guest->Complex

This compound Host-Guest Complex Formation.

Fluorescent Indicator Displacement Assay (IDA) Workflow cluster_0 Initial State cluster_1 Addition of Analyte cluster_2 Final State CBn_Dye CB[n]-Dye Complex (Fluorescent) CBn_Analyte CB[n]-Analyte Complex CBn_Dye->CBn_Analyte + Analyte (Higher Affinity) Free_Dye Free Dye (Quenched/Shifted Fluorescence) CBn_Dye->Free_Dye Displacement Analyte Target Biomolecule (Analyte) Analyte->CBn_Analyte

Workflow of a Fluorescent Indicator Displacement Assay.

Electrochemical Sensor Workflow cluster_0 Sensor Preparation cluster_1 Detection Electrode Electrode CBn_Functionalization Functionalize with CB[n] Electrode->CBn_Functionalization Binding Binding Event CBn_Functionalization->Binding Analyte Target Biomolecule Analyte->Binding Signal Electrochemical Signal Change (e.g., Current, Potential) Binding->Signal

General Workflow for an Electrochemical CB[n] Sensor.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of various biomolecules with cucurbit[n]urils, providing a basis for sensor design and comparison.

Table 1: Binding Affinities (Ka) of Biomolecules to Cucurbit[n]urils

Cucurbit[n]urilBiomolecule (Guest)Binding Affinity (Ka, M⁻¹)TechniqueReference(s)
CBAcetylcholine5.0 x 10³NMR
CBAdefovir4.25 x 10³Not Specified
CBPancuronium Bromide1.58 x 10¹⁰Not Specified
CBAdamantane derivativesUp to 10¹²Not Specified
CBFerrocene derivativesUp to 10¹²Not Specified
CBN-terminal Phenylalanine1.1 x 10⁹Not Specified
CBN-terminal Tryptophan1.3 x 10⁷Not Specified
CBTryptophan1.3 x 10⁴Not Specified
CBMemantine> 10¹²F-IDA

Table 2: Performance of this compound-Based Biosensors

Sensor TypeCucurbit[n]urilAnalyteLimit of Detection (LOD)Reference(s)
ElectrochemicalNot SpecifiedVEGF₁₆₅ protein8 fg/mL
ElectrochemicalCBPancuronium Bromide17.7 µM
SERSCBCreatinine111 nM
Fluorescent IDACBMemantineLow micromolar

Experimental Protocols

The following are detailed protocols for key experimental techniques in the development of this compound-based biosensors.

Protocol 1: Fluorescent Indicator Displacement Assay (IDA) for Drug Detection

This protocol describes a general method for detecting a drug molecule using a CB[n]-based fluorescent indicator displacement assay.

Materials:

  • Cucurbit[n]uril (e.g., CB or CB)

  • Fluorescent indicator dye (e.g., Acridine Orange, Dapoxyl, or a custom-synthesized dye with affinity for the chosen CB[n])

  • Target drug molecule (analyte)

  • Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • High-purity water

  • Microplate reader with fluorescence detection capabilities

  • 96-well black microplates

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the chosen CB[n] (e.g., 1 mM) in high-purity water. The solubility of some CB[n]s can be low, so sonication may be required.

    • Prepare a stock solution of the fluorescent indicator dye (e.g., 1 mM) in a suitable solvent (e.g., DMSO or water) and protect it from light.

    • Prepare a stock solution of the target drug molecule in high-purity water or a suitable buffer.

  • Determination of Optimal CB[n]-Dye Concentration:

    • In a 96-well plate, perform a titration by adding increasing concentrations of the CB[n] stock solution to a fixed concentration of the indicator dye in buffer.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.

    • Plot the fluorescence intensity as a function of the CB[n] concentration to determine the concentration at which the fluorescence signal is maximal and stable, indicating the formation of the CB[n]-dye complex. This will be the working concentration for the assay.

  • Assay Performance:

    • Prepare a solution of the pre-formed CB[n]-dye complex at the determined optimal concentrations in the assay buffer.

    • In a 96-well plate, add a fixed volume of the CB[n]-dye complex solution to each well.

    • Add varying concentrations of the target drug molecule to the wells. Include a blank control with no drug.

    • Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow for the displacement reaction to reach equilibrium.

    • Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all measurements.

    • Plot the change in fluorescence intensity as a function of the drug concentration.

    • The concentration of the drug can be quantified by comparing the fluorescence change to a standard curve.

Protocol 2: Development of an Electrochemical Sensor for Protein Detection

This protocol outlines the basic steps for fabricating a CB[n]-functionalized electrode for the electrochemical detection of a protein.

Materials:

  • Screen-printed electrodes (SPEs) or other suitable electrode substrates (e.g., gold, glassy carbon)

  • Functionalized Cucurbit[n]uril (e.g., with a thiol or amine group for surface attachment)

  • Target protein

  • Electrochemical workstation (potentiostat/galvanostat)

  • Buffer solution (e.g., PBS, pH 7.4)

  • Reagents for electrode cleaning and surface modification (specific to the electrode material and functionalization chemistry)

Procedure:

  • Electrode Preparation and Cleaning:

    • Clean the electrode surface according to standard procedures for the specific material (e.g., polishing with alumina slurry for gold or glassy carbon electrodes, followed by sonication in ethanol and water).

  • Cucurbit[n]uril Immobilization:

    • Prepare a solution of the functionalized CB[n] in a suitable solvent.

    • Immobilize the CB[n] onto the electrode surface. The method will depend on the functional group on the CB[n] and the electrode material. For example, a thiol-functionalized CB[n] can be self-assembled onto a gold electrode by incubating the electrode in the CB[n] solution for several hours.

  • Characterization of the Functionalized Electrode:

    • Characterize the modified electrode surface using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in the presence of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to confirm successful immobilization of the CB[n].

  • Protein Detection:

    • Incubate the CB[n]-functionalized electrode in a buffer solution containing the target protein at various concentrations.

    • After incubation, rinse the electrode gently with buffer to remove any non-specifically bound protein.

    • Perform electrochemical measurements (e.g., CV, differential pulse voltammetry (DPV), or EIS) in the buffer. The binding of the protein to the immobilized CB[n] will cause a change in the electrochemical signal (e.g., a decrease in the peak current or an increase in the charge transfer resistance).

  • Data Analysis:

    • Plot the change in the electrochemical signal as a function of the protein concentration to generate a calibration curve.

    • The concentration of an unknown sample can be determined from this calibration curve.

Protocol 3: Synthesis of a Monofunctionalized Cucurbit[n]uril for Biosensor Applications

This protocol provides a general outline for the synthesis of a monofunctionalized CB[n] derivative, which can then be used for conjugation to surfaces or signaling molecules.

Materials:

  • Glycoluril

  • Formaldehyde

  • A functionalized aldehyde (R-CHO, where R is the desired functional group, e.g., an alkyne for click chemistry)

  • Strong acid (e.g., HCl or H₂SO₄)

  • Solvents for reaction and purification (e.g., water, DMSO)

  • Chromatography equipment for purification (e.g., column chromatography with appropriate stationary and mobile phases)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve glycoluril and the functionalized aldehyde in an acidic solution (e.g., concentrated HCl).

    • Add formaldehyde to the solution. The stoichiometry of the reactants will influence the yield of the desired monofunctionalized product versus the parent CB[n] and other side products.

  • Condensation Reaction:

    • Heat the reaction mixture with stirring for a specified time and at a controlled temperature (e.g., 80-100 °C for several hours). The reaction will produce a mixture of CB[n] homologues and their functionalized derivatives.

  • Isolation of Crude Product:

    • Cool the reaction mixture and precipitate the crude product by adding a suitable solvent (e.g., acetone).

    • Collect the precipitate by filtration and wash it thoroughly to remove the acid.

  • Purification:

    • The purification of the desired monofunctionalized CB[n] from the mixture of products is the most challenging step and typically requires chromatographic techniques.

    • The specific chromatographic conditions (stationary phase, mobile phase) will depend on the properties of the functional group and the CB[n] homologue.

  • Characterization:

    • Characterize the purified monofunctionalized CB[n] using techniques such as ¹H NMR spectroscopy, mass spectrometry (e.g., ESI-MS), and elemental analysis to confirm its structure and purity.

Disclaimer: These protocols are intended as a general guide. Specific experimental conditions may need to be optimized for different analytes, cucurbiturils, and instrumentation. Always refer to the primary literature for more detailed procedures and safety information.

References

Application Notes and Protocols for Cucurbituril-Catalyzed Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for utilizing cucurbiturils as catalysts in key organic synthesis reactions. The unique macrocyclic structure of cucurbiturils allows them to act as molecular containers, stabilizing transition states and accelerating reactions, often with high selectivity.

Cucurbit[1]uril-Catalyzed Diels-Alder Reaction: Dimerization of Cyclopentadiene

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of cyclic compounds. Cucurbit[1]uril (CB[1]) has been shown to significantly accelerate the dimerization of cyclopentadiene, a classic example of a [4+2] cycloaddition. This catalysis is attributed to the encapsulation of two cyclopentadiene molecules within the CB[1] cavity, pre-organizing them for the reaction and stabilizing the transition state.

Quantitative Data
CatalystSubstrateProductSolventRate Acceleration (kcat/kuncat)Turnover NumberReference
Cucurbit[1]urilCyclopentadieneDicyclopentadieneH₂O~ 4 x 10⁵ M>10 (with 10% MeOH)
Experimental Protocol

Materials:

  • Cucurbituril (CB)

  • Cyclopentadiene (freshly distilled)

  • Deuterium oxide (D₂O) or water

  • Methanol (for catalytic turnover)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a stock solution of CB in D₂O (e.g., 3 mM).

    • In an NMR tube, add the desired amount of the CB stock solution.

    • Freshly distill cyclopentadiene to remove any dimer.

    • Add the desired amount of cyclopentadiene to the NMR tube containing the CB solution (e.g., final concentration of 120 mM cyclopentadiene and 3 mM CB for catalytic turnover).

    • For achieving catalytic turnover and overcoming product inhibition, add methanol to the reaction mixture to a final concentration of 10%.

  • Reaction Monitoring:

    • Acquire an initial ¹H NMR spectrum immediately after mixing to determine the initial concentrations.

    • Monitor the reaction progress over time by acquiring subsequent ¹H NMR spectra at regular intervals.

    • The dimerization can be followed by observing the disappearance of the cyclopentadiene signals and the appearance of the dicyclopentadiene signals.

  • Data Analysis:

    • Integrate the signals corresponding to the reactant and product to determine their relative concentrations at each time point.

    • Calculate the reaction rate and the rate enhancement compared to the uncatalyzed reaction.

Catalytic Cycle Diagram

Diels_Alder_Catalysis CB7 Cucurbit[7]uril (CB[7]) Ternary_Complex CB[7]·(CPD)₂ Ternary Complex CB7->Ternary_Complex + 2 CPD CPD1 Cyclopentadiene (CPD) CPD1->Ternary_Complex CPD2 Cyclopentadiene (CPD) CPD2->Ternary_Complex TS Transition State [CB[7]·(CPD)₂]‡ Ternary_Complex->TS [4+2] Cycloaddition Product_Complex CB[7]·Dicyclopentadiene Product Complex TS->Product_Complex Product_Complex->CB7 - DCPD DCPD Dicyclopentadiene (DCPD) Product_Complex->DCPD

Caption: Catalytic cycle for the CB-mediated dimerization of cyclopentadiene.

This compound-Catalyzed 1,3-Dipolar Cycloaddition (Click Chemistry)

The 1,3-dipolar cycloaddition between an azide and an alkyne, often referred to as "click chemistry," is a highly efficient and versatile reaction for forming triazoles. This compound (CB) has been demonstrated to catalyze this reaction, particularly for substrates bearing ammonium groups that can interact with the carbonyl portals of the macrocycle.

Quantitative Data

| Catalyst | Reactant 1 | Reactant 2 | Product | Solvent | Rate Acceleration | Reference | |---|---|---|---|---|---| | this compound | Propargylamine | Benzyl azide | 1-Benzyl-4-((aminomethyl)-1H-1,2,3-triazole) | H₂O | ~10⁵-fold | |

Experimental Protocol

Materials:

  • This compound (CB)

  • Propargylamine

  • Benzyl azide

  • Deuterium oxide (D₂O) or water

  • NMR tubes

  • NMR spectrometer or HPLC for monitoring

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare stock solutions of CB, propargylamine, and benzyl azide in D₂O or an appropriate buffer.

    • In a reaction vessel, combine the stock solutions to achieve the desired final concentrations (e.g., equimolar amounts of reactants and a catalytic amount of CB).

  • Reaction Execution and Monitoring:

    • The reaction can be carried out at room temperature.

    • Monitor the progress of the reaction by ¹H NMR spectroscopy by observing the disappearance of the reactant signals and the appearance of the triazole product signals. Alternatively, HPLC can be used to follow the reaction.

  • Work-up and Product Isolation:

    • Upon completion, the product can often be isolated by simple extraction or precipitation, as the this compound catalyst and unreacted starting materials may have different solubility properties.

    • For small-scale reactions for analytical purposes, direct analysis of the reaction mixture may be sufficient.

Reaction Workflow

Click_Chemistry_Workflow Start Start Prepare_Solutions Prepare Stock Solutions (CB[6], Alkyne, Azide) Start->Prepare_Solutions Mix_Reactants Mix Reactants and Catalyst in Reaction Vessel Prepare_Solutions->Mix_Reactants Incubate Incubate at Room Temperature Mix_Reactants->Incubate Monitor_Reaction Monitor Reaction Progress (NMR or HPLC) Incubate->Monitor_Reaction Workup Work-up and Product Isolation (Extraction/Precipitation) Monitor_Reaction->Workup Reaction Complete Analyze Analyze Product Workup->Analyze End End Analyze->End

Caption: Experimental workflow for CB-catalyzed click chemistry.

This compound-Catalyzed Ester Hydrolysis

This compound can act as a supramolecular catalyst for the hydrolysis of esters, particularly those containing a hydrophobic moiety that can be encapsulated within the CB cavity and a cationic group that interacts with the portals. The catalysis is believed to occur through the stabilization of the tetrahedral intermediate and/or by altering the local environment of the ester group.

Quantitative Data
CatalystSubstrateProductSolventRate Acceleration (α⁰)Reference
This compoundCationic Phenyl Acetate DerivativeAcetic Acid and Phenol DerivativeH₂O (acidic)263 ± 11
This compoundBis(4-nitrophenyl)carbonate4-Nitrophenol and CO₂H₂O (pH 5)Catalyzed
Experimental Protocol

Materials:

  • This compound (CB)

  • Ester substrate (e.g., a cationic phenyl acetate derivative)

  • Buffer solution of desired pH

  • UV-Vis spectrophotometer or HPLC for monitoring

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare stock solutions of CB and the ester substrate in the desired buffer.

    • In a cuvette or reaction vial, combine the buffer, CB, and substrate solutions to the desired final concentrations.

  • Reaction Monitoring:

    • Monitor the hydrolysis reaction by observing the change in absorbance of a chromophoric product (e.g., 4-nitrophenolate) using a UV-Vis spectrophotometer.

    • Alternatively, the disappearance of the starting material or the appearance of the product can be monitored by HPLC.

  • Data Analysis:

    • Determine the initial reaction rates from the kinetic data.

    • Calculate the rate constant for the catalyzed reaction and compare it to the uncatalyzed reaction to determine the rate acceleration.

Catalytic Mechanism

Ester_Hydrolysis_Mechanism cluster_0 Catalytic Cycle CB7 Cucurbit[7]uril (CB[7]) Complex CB[7]·Ester Complex CB7->Complex + Ester Ester Ester Substrate Ester->Complex TS_Complex [CB[7]·Tetrahedral Intermediate]‡ Complex->TS_Complex + H₂O Product_Complex CB[7]·Products Complex TS_Complex->Product_Complex Product_Complex->CB7 - Products Products Hydrolysis Products Product_Complex->Products

Caption: Proposed mechanism for CB-catalyzed ester hydrolysis.

References

Application Notes and Protocols: Cucurbituril for the Stabilization and Delivery of Peptide Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules with a rigid, pumpkin-shaped structure, a hydrophobic inner cavity, and two polar, carbonyl-lined portals.[1] These unique features make them exceptional candidates for the non-covalent encapsulation of guest molecules, including peptide and protein drugs.[2][3] The encapsulation of peptides within the CB[n] cavity can lead to significant improvements in their biopharmaceutical properties, such as enhanced stability, increased solubility, and controlled release, thereby offering promising solutions to the challenges associated with peptide drug delivery.[4][5] This document provides a detailed overview of the application of cucurbiturils in peptide drug delivery, including quantitative data on binding interactions, detailed experimental protocols, and visual representations of key processes.

Data Presentation: Cucurbituril-Peptide Binding Affinities

The interaction between cucurbiturils and peptides is primarily driven by hydrophobic interactions with the guest molecule's side chains and ion-dipole interactions between positively charged groups on the peptide and the carbonyl portals of the this compound. The affinity of these interactions can be quantified by the association constant (K_a) or the dissociation constant (K_d). The following tables summarize key binding affinity data from the literature, primarily determined by Isothermal Titration Calorimetry (ITC).

This compoundPeptide/Amino AcidK_a (M⁻¹)K_d (µM)Experimental ConditionsReference
CBHuman Insulin (binding to N-terminal Phenylalanine)1.5 x 10⁶0.67In vitro
CBOxaliplatin2.3 x 10⁶0.43Aqueous solution
CBCapecitabine2.8 x 10⁵3.57Aqueous solution
CB·MV complexH-Trp-Gly-Gly-OH1.3 x 10⁵7.69Aqueous solution
CB·MV complexTryptophan4.3 x 10⁴23.26Aqueous solution
CBTyr-Leu-Ala-0.0072Aqueous solution
CBTyr-Phe-Ala-0.29Aqueous solution
CBTyr-Tyr-Ala-0.70Aqueous solution
CBAla-Tyr-Leu-3.09Aqueous solution
CBTyr-Ala-Leu-34Aqueous solution
CBLys-Phe (non-terminal)-0.060Aqueous solution
CBPhe-Lys (non-terminal)-0.086Aqueous solution

*MV = Methyl Viologen

Experimental Protocols

Protocol for Determining this compound-Peptide Binding Affinity using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal VP-ITC)

  • This compound (e.g., CB or CB), high purity

  • Peptide of interest, high purity (>95%)

  • Appropriate buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4). It is critical that both the this compound and peptide are dissolved in the exact same buffer to minimize heats of dilution.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the peptide at a concentration approximately 10-50 times the expected K_d in the degassed buffer. A typical starting concentration is 10-50 µM.

    • Prepare a solution of the this compound at a concentration 10-20 times that of the peptide solution in the same degassed buffer. A typical starting concentration is 100-500 µM.

    • Degas both solutions for 5-10 minutes under vacuum to prevent bubble formation in the calorimeter cell and syringe.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe with buffer.

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 300 rpm).

  • Loading the Calorimeter:

    • Carefully load the peptide solution into the sample cell (typically ~1.4 mL).

    • Load the this compound solution into the injection syringe (typically ~250 µL).

  • Titration:

    • Perform an initial injection of a small volume (e.g., 1-2 µL) to eliminate any artifacts from syringe placement, and discard this data point during analysis.

    • Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the this compound solution into the peptide solution. The time between injections should be sufficient for the signal to return to baseline (e.g., 180-240 seconds).

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Subtract the heat of dilution, determined from a control experiment where the this compound is injected into buffer alone.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the manufacturer's software to determine K_a, n, ΔH, and ΔS.

Protocol for Characterizing this compound-Peptide Complexation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the host-guest complex, including which parts of the peptide are interacting with the this compound. Chemical shift perturbations upon complexation can also be used to determine binding constants.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • This compound

  • Peptide of interest

  • Deuterated buffer (e.g., D₂O with phosphate buffer)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in the deuterated buffer. A typical concentration is 0.1-1 mM.

    • Prepare a stock solution of the this compound in the same deuterated buffer.

  • ¹H NMR Titration:

    • Acquire a ¹H NMR spectrum of the free peptide.

    • Prepare a series of samples with a constant concentration of the peptide and increasing concentrations of the this compound (e.g., from 0.1 to 2.0 molar equivalents).

    • Acquire a ¹H NMR spectrum for each sample.

    • Monitor the chemical shift changes of the peptide protons. Protons on amino acid residues that are encapsulated or interact with the this compound portals will show significant chemical shift perturbations, typically upfield shifts for protons inside the cavity.

  • 2D NMR (NOESY/ROESY):

    • To confirm the geometry of the complex, acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum of a sample containing the this compound-peptide complex (e.g., 1:1 molar ratio).

    • Cross-peaks between protons of the peptide and protons of the this compound provide direct evidence of their spatial proximity and can be used to determine the orientation of the peptide within the host.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) for specific peptide protons as a function of the this compound concentration.

    • Fit the resulting binding curve to a 1:1 binding isotherm to calculate the association constant (K_a).

Visualizations

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_load Instrument Loading cluster_run Titration cluster_analysis Data Analysis P1 Prepare Peptide Solution (e.g., 20 µM in Buffer) P2 Prepare this compound Solution (e.g., 200 µM in same Buffer) P3 Degas Both Solutions L1 Load Peptide into Sample Cell P3->L1 L2 Load this compound into Injection Syringe R1 Equilibrate Temperature L2->R1 R2 Perform Series of Injections (e.g., 25 x 10 µL) R1->R2 A1 Integrate Heat Peaks R2->A1 A2 Correct for Heat of Dilution A1->A2 A3 Fit Binding Isotherm A2->A3 A4 Determine Thermodynamic Parameters (Ka, n, ΔH, ΔS) A3->A4

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Generalized Mechanism for Targeted Delivery

Targeted_Delivery cluster_system Delivery System cluster_body In Vivo Environment CB This compound (CB) Complex CB-Peptide-Ligand Complex CB->Complex Peptide Peptide Drug Peptide->Complex Targeting Targeting Ligand (e.g., Antibody, Folate) Targeting->Complex Receptor Overexpressed Receptor Targeting->Receptor Binding Circulation Systemic Circulation Complex->Circulation Administration TargetCell Target Cell (e.g., Cancer Cell) Circulation->TargetCell Targeting Internalization Receptor-Mediated Endocytosis TargetCell->Internalization Release Drug Release (e.g., pH, Redox) Internalization->Release Release->Peptide Therapeutic Effect

Caption: Targeted delivery of a peptide drug using this compound.

Signaling Pathway (Illustrative Example: Peptide inhibiting a Kinase Pathway)

This is a generalized representation. The specific pathway will depend on the encapsulated peptide drug.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB_Peptide CB-Delivered Inhibitor Peptide Kinase1 Kinase 1 CB_Peptide->Kinase1 Inhibition Receptor Receptor Tyrosine Kinase Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Response Cellular Response (e.g., Proliferation, Survival) Gene->Response

Caption: Inhibition of a kinase signaling pathway by a CB-delivered peptide.

References

Application Notes and Protocols: Employing Cucurbituril in Enzyme Inhibition and Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cucurbit[n]urils (CB[n]) in the fields of enzyme inhibition and enzyme activity assays. The unique host-guest chemistry of cucurbiturils offers versatile platforms for modulating and monitoring enzymatic reactions, with significant implications for drug discovery and diagnostics.

Introduction to Cucurbiturils in Enzymology

Cucurbit[n]urils are a family of macrocyclic host molecules composed of glycoluril units linked by methylene bridges. Their rigid, pumpkin-shaped structure features a hydrophobic cavity and two polar, carbonyl-lined portals. This unique architecture enables them to encapsulate a wide variety of guest molecules, including amino acids, peptides, and small molecule drugs, with high affinity and selectivity in aqueous solutions.[1][2] These properties make them exceptional tools for influencing and analyzing enzymatic processes.

The primary applications of cucurbiturils in enzymology, which will be detailed in these notes, include:

  • Direct Enzyme Inhibition: Cucurbiturils can act as inhibitors by encapsulating enzyme substrates or binding to critical amino acid residues within the enzyme's active site or allosteric sites.

  • Reversible Control of Enzyme Activity: Through the design of "two-faced" inhibitors, cucurbiturils can reversibly sequester an inhibitor, allowing for external control over enzyme function.[3]

  • Supramolecular Tandem Enzyme Assays: Cucurbiturils are central to the development of real-time, continuous enzyme activity assays based on fluorescent dye displacement.[2][4]

  • Artificial Enzymes: The catalytic properties of cucurbiturils themselves can be harnessed to mimic enzymatic transformations.

Direct Enzyme Inhibition by Cucurbiturils

Cucurbiturils can directly inhibit enzymatic activity by sterically blocking the active site or by sequestering the substrate, making it unavailable to the enzyme. A notable example is the inhibition of DNA restriction endonucleases.

Application Example: Inhibition of Type II Restriction Endonucleases

Cucurbituril (CB) and this compound (CB) have been demonstrated to inhibit the activity of type II restriction endonucleases, which are crucial tools in molecular biology. This inhibition can be reversed by the addition of a competitive guest molecule that has a higher affinity for the this compound, such as a polyamine.

Quantitative Data for Enzyme Inhibition

EnzymeSubstrate DNAInhibitorOptimized Inhibitor Concentration for ~50% InhibitionCompetitive Guest for Re-activation
KpnIpGL3-Basic PlasmidCB6 µMSpermine
SacIpGL3-Basic PlasmidCB10 µMSpermidine
AseILinear DNACB15 µMCadaverine

Table 1: Summary of quantitative data for the inhibition of Type II Restriction Endonucleases by Cucurbiturils. Data sourced from.

Experimental Workflow: DNA Restriction Inhibition Assay

G cluster_prep Reaction Preparation cluster_reaction Inhibition Assay cluster_analysis Analysis prep_dna Prepare DNA Substrate (e.g., pGL3-Basic, 9.6 nM) mix Mix DNA, Buffer, and this compound prep_dna->mix prep_enzyme Prepare Restriction Enzyme (e.g., KpnI) add_enzyme Add Restriction Enzyme prep_enzyme->add_enzyme prep_cb Prepare this compound Solution (e.g., CB[6] or CB[7]) prep_cb->mix prep_buffer Prepare Reaction Buffer (e.g., 1x NEBuffer) prep_buffer->mix mix->add_enzyme incubate Incubate at Optimal Temperature (e.g., 37°C for 1 hour) add_enzyme->incubate gel Agarose Gel Electrophoresis incubate->gel visualize Visualize DNA Bands (e.g., Ethidium Bromide Staining) gel->visualize

Caption: Workflow for DNA restriction inhibition assay using cucurbiturils.

Protocol: Inhibition of KpnI by CB

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Plasmid DNA (pGL3-Basic): 9.6 nM final concentration

    • 10x NEBuffer KpnI: 1x final concentration

    • CB solution: to a final concentration of 6 µM

    • Nuclease-free water: to a final volume of 20 µL

  • Enzyme Addition: Add 1 µL of KpnI restriction enzyme.

  • Incubation: Gently mix the reaction and incubate at 37°C for 1 hour.

  • Analysis:

    • Add 4 µL of 6x loading dye to the reaction mixture.

    • Load the entire sample onto a 1% agarose gel containing ethidium bromide.

    • Run the gel at 100V for 45-60 minutes.

    • Visualize the DNA bands under UV illumination.

  • Expected Results: A control reaction without CB should show the linearization of the plasmid DNA. In the presence of 6 µM CB, a significant amount of uncut, supercoiled plasmid DNA should be visible, indicating inhibition.

Reversible Control of Enzyme Activity

A sophisticated application of cucurbiturils is the reversible control of enzyme activity using "two-faced" inhibitors. These inhibitors are designed with two distinct domains: one that binds to the enzyme's active site and another that has a high affinity for a this compound.

Signaling Pathway: Reversible Enzyme Inhibition

G cluster_inhibition Inhibition cluster_activation Activation cluster_reactivation Re-inhibition Enzyme_active Active Enzyme Enzyme_inhibited Inactive Enzyme-Inhibitor Complex Enzyme_active->Enzyme_inhibited + Inhibitor Inhibitor Two-faced Inhibitor CB7 Cucurbit[7]uril Inhibitor_CB7 Inhibitor-CB[7] Complex Enzyme_active2 Active Enzyme Enzyme_inhibited->Enzyme_active2 + CB[7] CB7->Inhibitor_CB7 Sequesters Inhibitor Enzyme_inhibited2 Inactive Enzyme-Inhibitor Complex Inhibitor_CB7->Enzyme_inhibited2 + Competitive Guest Competitive_Guest Competitive Guest

Caption: Reversible control of enzyme activity using a two-faced inhibitor and CB.

This approach allows for the enzyme to be switched "off" by the inhibitor and switched back "on" by the addition of CB, which sequesters the inhibitor. The inhibition can be restored by adding a competitive guest that displaces the inhibitor from the CB cavity.

Supramolecular Tandem Enzyme Assays

Supramolecular tandem enzyme assays are a powerful tool for the continuous, real-time monitoring of enzyme activity. The assay principle relies on the competitive binding of a fluorescent dye and the enzyme's substrate/product to a this compound host.

Assay Principle: Fluorescent Dye Displacement

G CB7_Dye CB[7] • Fluorescent Dye (High Fluorescence) CB7_Product CB[7] • Product CB7_Dye->CB7_Product Displacement Free_Dye Free Dye (Low Fluorescence) Substrate Enzyme Substrate Product Enzyme Product (Higher affinity for CB[7]) Substrate->Product Enzyme Enzyme Enzyme

Caption: Principle of a supramolecular tandem enzyme assay using CB.

As the enzyme converts the substrate to the product, and if the product has a higher affinity for the this compound than the fluorescent dye, the dye is displaced, leading to a change in its fluorescence signal (typically a quenching). This change in fluorescence is directly proportional to the rate of the enzymatic reaction.

Quantitative Data for Tandem Enzyme Assays

EnzymeSubstrateHostFluorescent DyeKa (Host-Dye) (M-1)Ka (Host-Product) (M-1)
TrypsinDBO-labeled peptideCBDBO(4±1)×105> 106
ChymotrypsinDBO-labeled peptideCBDBO(4±1)×105> 106

Table 2: Host-guest binding affinities in supramolecular tandem enzyme assays. DBO (2,3-diazabicyclo[2.2.2]oct-2-ene) acts as both a part of the substrate and the fluorescent reporter. Data sourced from.

Protocol: Tandem Assay for Trypsin Activity

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl.

    • Substrate Stock Solution: Prepare a stock solution of a DBO-labeled peptide substrate (e.g., H-(NO2)Tyr-Gly-Ser-Gly-Phe-Arg-Gly-Dbo-NH2) in a suitable buffer.

    • CB Stock Solution: Prepare a stock solution of CB in water.

    • Assay Buffer: 112 mM sodium borate buffer, pH 8.0.

  • Assay Mixture: In a quartz cuvette, prepare the following mixture:

    • Assay Buffer

    • DBO-labeled peptide substrate (final concentration, e.g., 30 µM)

    • CB (final concentration, e.g., 1 mM)

  • Equilibration: Allow the mixture to equilibrate for at least 10 minutes at 25°C in a thermostatted cell holder of a spectrofluorometer.

  • Initiation of Reaction: Add a small aliquot of the trypsin stock solution to the cuvette to initiate the reaction. The final enzyme concentration should be in the low micromolar range (e.g., 1-5 µM).

  • Data Acquisition:

    • Immediately start monitoring the fluorescence intensity over time.

    • Excitation and emission wavelengths will depend on the specific fluorescent dye used. For DBO, excitation is typically around 355 nm and emission is monitored at the peak of the dye's fluorescence.

    • Record the fluorescence decay kinetics.

  • Data Analysis:

    • The initial rate of the reaction is determined from the slope of the fluorescence change versus time plot.

    • Enzyme kinetics parameters such as Km and kcat can be determined by measuring the initial rates at varying substrate concentrations.

Cucurbiturils as Artificial Enzymes

Cucurbiturils can act as artificial enzymes by binding substrates in a conformation that lowers the activation energy of a reaction, thus catalyzing the transformation.

Application Example: Diels-Alder Reaction Catalysis

CB has been shown to catalyze Diels-Alder reactions of N-allyl-2-furfurylamines under mild, biomimetic conditions. The this compound cavity rearranges the substrate into a highly reactive conformation and shields it from the aqueous environment, mimicking the mode of action of a natural Diels-Alderase. This application highlights the potential of cucurbiturils in synthetic organic chemistry as supramolecular catalysts.

Conclusion

Cucurbiturils are a powerful and versatile class of macrocycles with expanding applications in enzyme inhibition and activity assays. Their ability to engage in specific host-guest interactions in aqueous environments allows for the direct inhibition of enzymes, the development of externally controllable enzyme systems, and the creation of novel, continuous fluorescent assays. These application notes provide a foundation for researchers to explore the potential of cucurbiturils in their own work, from fundamental enzymology to high-throughput screening in drug discovery.

References

Application Notes and Protocols: Fabrication of Cucurbituril-Based Nanomaterials for Biomedical Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of cucurbituril (CB)-based nanomaterials tailored for a range of biomedical applications, including drug delivery, bioimaging, and tissue engineering.

Introduction

Cucurbit[n]urils, a family of macrocyclic host molecules, have garnered significant attention in the biomedical field due to their unique barrel shape, hydrophobic cavity, and hydrophilic portals.[1][2] These features allow for the encapsulation of a wide array of guest molecules, including drugs, dyes, and biomolecules, thereby enhancing their solubility, stability, and therapeutic efficacy.[2][3] The ability to form stable host-guest complexes makes CBs excellent building blocks for the construction of sophisticated nanomaterials with controlled properties and functions for targeted therapies and advanced diagnostics.[4]

Key Advantages of this compound-Based Nanomaterials:

  • Enhanced Drug Stability and Solubility: The hydrophobic cavity of CBs can encapsulate poorly water-soluble drugs, increasing their bioavailability.

  • Controlled and Targeted Drug Release: Drug release can be triggered by specific stimuli such as pH, temperature, light, or competitive guest molecules, allowing for site-specific delivery.

  • Low Cytotoxicity: Cucurbiturils themselves generally exhibit very low toxicity, making them suitable for in vivo applications.

  • Versatile Surface Modification: The exterior of CB-based nanomaterials can be readily functionalized with targeting ligands for active targeting of diseased cells or tissues.

  • Multimodality: These nanomaterials can be designed to incorporate both therapeutic and imaging agents for theranostic applications.

Quantitative Data Summary

The following table summarizes key quantitative data for various CB-based nanomaterial formulations as reported in the literature. This allows for a comparative assessment of their physicochemical properties and performance metrics.

Nanomaterial FormulationThis compound TypeGuest Molecule (Drug)Particle Size (nm)Drug Loading Capacity (%)Encapsulation Efficiency (%)Zeta Potential (mV)Reference
CB⊃Doxorubicin NanoparticlesCBDoxorubicin~100Not ReportedNot ReportedNot Reported
CB⊃Camptothecin NanoparticlesCBCamptothecin~100Not ReportedNot ReportedNot Reported
CB-based NanoparticlesCBPaclitaxel~200HighHighNot Reported
CB-PEG CopolymerCBOxaliplatinNot ApplicableNot ReportedNot ReportedNot Reported
CB-Gelatin HydrogelCBNot ApplicableNot ApplicableNot ApplicableNot ApplicableNot Applicable

Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of this compound-based nanomaterials.

Protocol 1: Self-Assembly of this compound-Drug Nanoparticles

This protocol describes the formation of nanoparticles through the self-assembly of CB with a guest drug molecule, such as doxorubicin or camptothecin.

Materials:

  • This compound (CB)

  • Doxorubicin (DOX) or Camptothecin (CPT)

  • Deionized water

  • Dimethyl sulfoxide (DMSO, for initial drug dissolution)

Procedure:

  • Drug Stock Solution Preparation: Dissolve the drug (DOX or CPT) in a minimal amount of DMSO to create a concentrated stock solution.

  • CB Solution Preparation: Prepare an aqueous solution of CB in deionized water.

  • Nanoparticle Formation:

    • Slowly add the drug stock solution to the CB aqueous solution while stirring vigorously.

    • The host-guest complexation between CB and the drug will induce self-assembly into nanoparticles.

    • Continue stirring for a predetermined time (e.g., 2-4 hours) at room temperature to ensure complete nanoparticle formation.

  • Purification:

    • Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove free drug and DMSO.

    • Alternatively, use centrifugation to pellet the nanoparticles, remove the supernatant, and resuspend in fresh deionized water.

  • Characterization:

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.

    • Morphology: Visualize the nanoparticle shape and size using Transmission Electron Microscopy (TEM).

    • Drug Encapsulation: Determine the amount of encapsulated drug using UV-Vis spectroscopy or fluorescence spectroscopy by measuring the concentration of the drug in the supernatant after centrifugation.

Protocol 2: Fabrication of this compound-Based Supramolecular Hydrogels

This protocol details the preparation of an injectable, self-healing hydrogel using CB-mediated host-guest interactions for applications like cell encapsulation and tissue engineering.

Materials:

  • Gelatin modified with norbornene groups (Gel-Nor)

  • Peptide crosslinker with a terminal phenylalanine-glycine-glycine-cysteine (FGGC) sequence

  • This compound (CB)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve Gel-Nor in PBS to the desired concentration (e.g., 9% w/v).

    • Prepare a solution of the FGGC peptide crosslinker and CB in PBS. The molar ratio of the peptide to CB should be optimized to facilitate ternary complex formation.

  • Hydrogel Formation:

    • Mix the Gel-Nor solution with the peptide/CB solution.

    • The thiol group on the cysteine of the peptide will react with the norbornene group on the gelatin via a thiol-ene "click" reaction, forming a cross-linked hydrogel network.

    • The CB will form ternary complexes with the phenylalanine groups on the peptide crosslinkers, providing dynamic and reversible crosslinks.

  • Characterization:

    • Rheological Properties: Use a rheometer to measure the storage modulus (G') and loss modulus (G'') to determine the mechanical strength and viscoelastic properties of the hydrogel.

    • Injectability and Self-Healing: Assess the shear-thinning and self-healing capabilities by subjecting the hydrogel to high shear rates and then observing its recovery.

    • Cell Viability: For cell encapsulation applications, encapsulate cells (e.g., human fibroblasts) within the hydrogel and assess their viability over time using live/dead staining assays.

Visualizations

Signaling Pathway: Targeted Drug Delivery and Release

The following diagram illustrates a generalized signaling pathway for targeted drug delivery using functionalized CB-based nanoparticles, leading to intracellular drug release and therapeutic action.

Targeted_Drug_Delivery cluster_bloodstream Bloodstream cluster_cell Target Cell (e.g., Cancer Cell) Nanoparticle CB-Nanoparticle (Drug-Loaded & Ligand-Targeted) Receptor Cell Surface Receptor Nanoparticle->Receptor 1. Targeting & Binding Endosome Endosome Receptor->Endosome 2. Receptor-Mediated Endocytosis DrugRelease Drug Release (e.g., pH change) Endosome->DrugRelease 3. Endosomal Escape or Stimuli-Triggered Release Nucleus Nucleus DrugRelease->Nucleus 4. Intracellular Drug Action Action Therapeutic Action (e.g., Apoptosis) Nucleus->Action

Caption: Targeted drug delivery via receptor-mediated endocytosis.

Experimental Workflow: Nanoparticle Fabrication and Characterization

This diagram outlines the key steps in the fabrication and characterization of this compound-based nanoparticles for biomedical applications.

Nanoparticle_Workflow cluster_fabrication Fabrication cluster_characterization Characterization cluster_application Application Testing Start Start: Prepare Reagents (CB[n], Drug, Solvents) Mixing Self-Assembly/ Nanoprecipitation Start->Mixing Purification Purification (Dialysis/Centrifugation) Mixing->Purification Size Particle Size & Zeta Potential (DLS) Purification->Size Morphology Morphology (TEM/SEM) Purification->Morphology Loading Drug Loading & Encapsulation (Spectroscopy) Purification->Loading InVitro In Vitro Studies (Cell Viability, Uptake) Loading->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo

Caption: Workflow for nanoparticle synthesis and evaluation.

Logical Relationship: Host-Guest Complexation

This diagram illustrates the fundamental principle of host-guest chemistry that underpins the formation of this compound-based nanomaterials.

Host_Guest_Complexation cluster_components Components cluster_interaction Interaction cluster_result Resulting Nanomaterial Host Cucurbit[n]uril (Host) - Hydrophobic Cavity - Hydrophilic Portals Complex Host-Guest Complex (Non-covalent) Host->Complex Ion-Dipole Interactions Hydrophobic Effects Guest Guest Molecule (e.g., Drug, Dye) - Complementary Size & Shape - Hydrophobic Moiety Guest->Complex Nanomaterial Supramolecular Nanomaterial (Nanoparticle, Hydrogel, etc.) Complex->Nanomaterial Self-Assembly

Caption: The principle of host-guest complexation in nanomaterial formation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cucurbituril Solubility for Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of cucurbiturils (CB[n]) for biological experiments. Find answers to frequently asked questions and troubleshooting tips to overcome common solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cucurbituril (CB[n]) won't dissolve in my aqueous buffer. What can I do?

A1: The solubility of unsubstituted cucurbiturils in pure water is often low, especially for the even-numbered homologs like CB[1] and CB[2]. Here are several strategies to improve solubility:

  • pH Adjustment: The solubility of CB[n]s generally increases in acidic solutions because the carbonyl portals can interact with hydronium ions, aiding dissolution.[3]

  • Addition of Salts: The presence of certain salts, particularly alkali metal salts, can significantly enhance the solubility of CB[n]s in neutral aqueous solutions.[3] For example, the solubility of CB[1] is known to increase in the presence of various ions commonly found in biological media.

  • Use of a More Soluble Derivative: If your experiment allows, consider using a more soluble CB[n] homolog or a chemically modified derivative. CB and CB are moderately soluble in water (~20-30 mM), with CB being a popular choice for drug delivery studies due to its favorable solubility and cavity size. Functionalized cucurbiturils, such as those with hydroxyl or methyl groups, often exhibit enhanced solubility.

  • Host-Guest Complex Formation: The solubility of a this compound can increase upon the formation of a host-guest complex, particularly with a positively charged guest molecule.

Q2: Which this compound derivative offers the best water solubility?

A2: Chemically modified cucurbiturils have been synthesized to overcome the poor solubility of the parent compounds. Here are some examples of derivatives with significantly improved solubility:

  • Cyclohexyl-substituted CB[n] ((CyH)nCB[n]): These derivatives show enhanced solubility in both water and some organic solvents. For instance, the solubility of Cy₆CB is approximately 170 times greater than that of the parent CB.

  • Hydroxylated CB[n]: Direct hydroxylation of the CB[n] skeleton can improve solubility in solvents like DMF and DMSO, which can be useful for stock solution preparation. Per-hydroxylated-CB (CB-(OH)₁₀) is a notable example.

  • Methylated CB[n]: Partial or full methylation can also increase water solubility. Hemimethyl-substituted CB (HMeCB) has demonstrated higher water solubility and better biocompatibility compared to CB.

  • Acyclic Cucurbiturils: These open-chain analogs of CB[n]s have been developed as general-purpose solubilizing agents and have shown the ability to increase the solubility of poorly soluble drugs by factors of 23 to 2,750.

Q3: Are there any concerns about the toxicity of cucurbiturils in biological experiments?

A3: Generally, cucurbiturils exhibit low toxicity both in vitro and in vivo. However, some considerations are:

  • CB and Hemolysis: Some studies have indicated that CB can cause hemolysis, potentially by interacting with cholesterol in erythrocyte membranes, similar to cyclodextrins.

  • High Concentrations: While generally safe, very high doses of cucurbiturils may lead to myotoxicity and neurotoxicity. However, at standard concentrations used for drug complexation, signs of toxicity are minimal.

  • Cytotoxicity: In vitro studies have shown high cell tolerance for CB and CB at concentrations up to 1 mM in various cell lines. For CB, an IC₅₀ value of 0.53 ± 0.02 mM has been reported in cell culture studies. CB did not show significant cytotoxicity within its solubility limits.

  • Immunosafety: Studies suggest that cucurbiturils do not have significant immunotoxicity in vivo, although high concentrations of CB might have a cytotoxic effect on spleen cells.

It is always recommended to perform preliminary toxicity assays for your specific cell line or animal model and the intended this compound concentration.

Quantitative Solubility Data

The following tables summarize the aqueous solubility of various cucurbiturils.

Table 1: Solubility of Unsubstituted Cucurbiturils in Water

This compoundSolubility in Pure WaterNotes
CB ~20-30 mMModerately soluble.
CB < 50 µMPoorly soluble.
CB ~20-30 mMModerately soluble.
CB < 0.01 mMVery poorly soluble.

Table 2: Enhanced Solubility of this compound Derivatives

DerivativeFold Increase in Solubility (vs. Parent)Approximate SolubilityNotes
Cy₁CB ~170x (vs. CB)-Introduction of a single cyclohexyl unit significantly boosts solubility.
Cy₆CB ~5100x (vs. CB)-Fully substituted cyclohexyl derivative shows remarkable solubility.
Monofunctionalized CB ->250 mMHigh water solubility, making it a promising candidate for various applications.
Acyclic CB[n] --Act as effective solubilizing agents for a range of insoluble drugs.

Experimental Protocols

Protocol 1: General Method for Solubilizing Cucurbiturils with Acid
  • Preparation: Weigh the desired amount of this compound powder in a sterile container.

  • Solvent Addition: Add a small volume of a dilute acidic solution (e.g., 10 mM HCl). The solubility of CB[n]s is known to increase in acidic conditions.

  • Sonication/Vortexing: Sonicate or vortex the mixture to aid dissolution. Gentle heating may be applied if necessary, but monitor for any degradation of your target compound.

  • Neutralization: Once dissolved, carefully neutralize the solution to the desired pH for your biological experiment using a suitable buffer (e.g., phosphate buffer). Be aware that some buffer components, like Tris, may compete for binding to the this compound cavity.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm filter.

Protocol 2: Solubilization of Cucurbiturils using Salt
  • Preparation: Weigh the desired amount of this compound.

  • Buffer Preparation: Prepare your desired biological buffer containing an appropriate salt concentration (e.g., physiological saline). Alkali metal salts are effective in increasing CB[n] solubility.

  • Dissolution: Add the this compound powder to the salt-containing buffer.

  • Agitation: Agitate the mixture using a sonicator or vortexer until the this compound is fully dissolved.

  • Final Check: Ensure the pH of the final solution is appropriate for your experiment and sterilize by filtration.

Visual Guides

experimental_workflow Workflow for Solubilizing this compound cluster_prep Preparation cluster_acid Acidification Method cluster_salt Salt Method cluster_derivative Derivative Method start Start: Weigh this compound Powder choose_method Choose Solubilization Method start->choose_method add_acid Add Dilute Acidic Solution choose_method->add_acid Low pH Tolerable add_salt_buffer Add to Salt-Containing Buffer choose_method->add_salt_buffer Neutral pH use_derivative Use a Soluble Derivative (e.g., Cy-CB[n], OH-CB[n]) choose_method->use_derivative Experiment Allows dissolve_acid Sonicate/Vortex to Dissolve add_acid->dissolve_acid neutralize Neutralize to Target pH dissolve_acid->neutralize end_step End: Sterilize by Filtration neutralize->end_step dissolve_salt Sonicate/Vortex to Dissolve add_salt_buffer->dissolve_salt dissolve_salt->end_step use_derivative->end_step

Caption: A workflow for solubilizing cucurbiturils.

troubleshooting_guide Troubleshooting this compound Solubility Issues start Problem: this compound is Insoluble check_ph Is the solution acidic? start->check_ph check_salt Does the buffer contain salts? check_ph->check_salt No check_ph->check_salt Yes check_derivative Are you using an unsubstituted CB[n]? check_salt->check_derivative No add_salt Action: Add alkali metal salts to the buffer check_salt->add_salt Yes consider_derivative Action: Use a more soluble derivative (e.g., CB[7], Cy-CB[n]) check_derivative->consider_derivative Yes add_acid Action: Add dilute acid to dissolve, then neutralize check_derivative->add_acid No, but still insoluble success Resolution: this compound Dissolved consider_derivative->success add_acid->success add_salt->success

Caption: A troubleshooting guide for this compound solubility.

References

Technical Support Center: Cucurbituril Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies and solutions for preventing and managing the aggregation of Cucurbituril (CB[n]) in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy or forming a precipitate?

A cloudy appearance or the formation of a precipitate is a common indicator of this compound aggregation or that its solubility limit has been exceeded. The aqueous solubility of CB[n] homologues varies significantly, with even-numbered members like CB[1] and CB[2] being substantially less soluble than odd-numbered ones like CB[3] and CB[4].[5]

Q2: Which CB[n] homologue has the best water solubility?

CB and CB are the most water-soluble homologues, with moderate solubilities around 20–30 mM. In contrast, CB and CB have very low solubility in pure water, often in the micromolar range. This makes CB a frequent choice for applications requiring higher concentrations in aqueous media, such as drug delivery studies.

Q3: How does pH affect the solubility and aggregation of CB[n]?

Lowering the pH by adding acid significantly increases the solubility of most CB[n] homologues. The acidic conditions lead to the protonation of the carbonyl portals of the CB[n] molecule, which then favorably interact with hydronium ions, facilitating dissolution and preventing aggregation.

Q4: Can I use salts to prevent my CB[n] from aggregating?

Yes, under neutral pH conditions, the addition of alkali metal salts is an effective method for solubilizing CB[n] and preventing aggregation. Cations from the salt interact with the electron-rich carbonyl portals, which can enhance the solubility of the macrocycle. Divalent ions may have a stronger solubilizing effect than monovalent ions.

Q5: How do guest molecules impact CB[n] aggregation?

The solubility of CB[n] typically increases upon the formation of a host-guest complex. This effect is particularly pronounced with positively charged (cationic) guest molecules, which interact strongly with the electronegative portals of the CB[n]. The formation of a stable host-guest complex can disrupt the intermolecular forces that lead to CB[n] self-aggregation. In some cases, the encapsulation of a drug molecule can enhance the solubility of both the drug and the CB[n] host.

Q6: Can the choice of guest molecule inadvertently cause aggregation?

While guest inclusion usually prevents aggregation of the CB[n] host itself, certain host-guest complexes can self-assemble into larger supramolecular structures or aggregates. This is often dependent on the specific nature of the guest molecule, such as amphiphilicity, and the stoichiometry of the complex.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Precipitate forms immediately upon adding CB[n] to water.

  • Possible Cause 1: Low Intrinsic Solubility. You may be using a low-solubility homologue like CB or CB at a concentration above its solubility limit.

    • Solution: Refer to the solubility data in Table 1. For CB or CB, you must use a solubilizing strategy.

  • Possible Cause 2: Incorrect pH. The pH of your aqueous solution is neutral or basic, which does not favor the dissolution of many CB[n] homologues.

    • Solution: Acidify the solution. Add a small amount of a suitable acid (e.g., formic acid, hydrochloric acid) to lower the pH. The solubility of CB, for instance, increases as the concentration of hydrochloric acid increases at temperatures below 298 K.

  • Possible Cause 3: Absence of Solubilizing Agents. In neutral water, poorly soluble CB[n]s require agents to prevent aggregation.

    • Solution: Add an alkali metal salt (e.g., NaCl, KCl) to the solution before introducing the CB[n]. Alternatively, if your experiment allows, pre-form a complex with a highly soluble, cationic guest molecule.

Problem 2: Solution becomes cloudy over time or with temperature changes.

  • Possible Cause 1: Temperature Effects. The solubility of CB[n] is temperature-dependent. For CB, solubility increases with temperature. However, for some pillararene systems (related macrocycles), a "cloud point" is observed where aggregation occurs upon heating.

    • Solution: Monitor and control the temperature of your solution. Check if the observed aggregation is reversible upon cooling.

  • Possible Cause 2: Slow Aggregation Kinetics. The process of aggregation may not be instantaneous. Over time, molecules can self-associate, especially if the solution is near its saturation point.

    • Solution: Prepare fresh solutions before each experiment. If solutions must be stored, keep them under conditions known to maximize solubility (e.g., acidic pH, presence of salts).

Problem 3: Inconsistent or non-reproducible results in binding or functional assays.

  • Possible Cause: Undetected Aggregation. The effective monomeric concentration of CB[n] in your solution may be lower than calculated due to aggregation. Aggregates can have different binding properties or may not be active at all, leading to variability.

    • Solution: Validate the state of your CB[n] solution before use. Use techniques like Dynamic Light Scattering (DLS) to check for the presence of large aggregates or 2D DOSY-NMR to confirm the formation of desired host-guest complexes. See Protocol 2 for a general DLS procedure.

Data Presentation

Table 1: Aqueous Solubility of Common this compound Homologues

This compound HomologueCavity Diameter (Å)Typical Aqueous SolubilityReference(s)
CB 4.4~20-30 mM
CB 5.8< 0.05 mM (< 50 µM)
CB 7.3~20-30 mM
CB 8.8< 0.01 mM (< 10 µM)

Note: Solubilities are approximate values in pure, neutral water and can be significantly increased with additives.

Experimental Protocols

Protocol 1: Preparation of a Solubilized Stock Solution of CB

This protocol describes a method to prepare a stock solution of the poorly soluble CB using acid.

  • Objective: To prepare a clear, aggregate-free stock solution of CB at a concentration higher than its intrinsic water solubility.

  • Materials:

    • This compound (CB) hydrate

    • Deionized water

    • Formic acid (or another suitable acid)

    • Volumetric flasks

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the required amount of CB hydrate and place it in a volumetric flask.

    • Prepare the solvent by making a 1:1 (v/v) mixture of deionized water and formic acid.

    • Add approximately half the final volume of the acidic solvent to the flask.

    • Place the flask on a magnetic stirrer and stir until the CB is fully dissolved. This may take some time. Gentle heating can be applied but monitor for any signs of instability.

    • Once dissolved, allow the solution to return to room temperature.

    • Add the acidic solvent to the final volume mark on the flask.

    • Mix thoroughly. The resulting solution should be clear and free of visible particles.

    • Validation (Optional but Recommended): Before use, confirm the absence of aggregates using a technique like Dynamic Light Scattering (see Protocol 2).

Protocol 2: Characterization of CB[n] Aggregation by Dynamic Light Scattering (DLS)

This protocol provides a general workflow for using DLS to detect aggregation.

  • Objective: To determine the hydrodynamic radius of particles in a CB[n] solution to identify the presence of aggregates.

  • Materials:

    • Prepared CB[n] solution

    • DLS instrument and compatible cuvettes

    • Micropipettes and tips

    • 0.22 µm syringe filter

  • Procedure:

    • Filter a small aliquot (e.g., 1 mL) of your prepared CB[n] solution through a 0.22 µm syringe filter directly into a clean DLS cuvette. This removes dust and large particulates that can interfere with the measurement.

    • Place the cuvette into the DLS instrument.

    • Allow the sample to equilibrate to the instrument's temperature (e.g., 25 °C).

    • Set the instrument parameters, including solvent viscosity and refractive index (use values for water or the specific aqueous buffer).

    • Perform the measurement. The instrument will illuminate the sample with a laser and analyze the intensity fluctuations of the scattered light.

    • Data Analysis:

      • The instrument's software will generate a particle size distribution plot.

      • A monomeric CB[n] or a small host-guest complex should show a hydrodynamic radius in the range of ~1-2 nm.

      • The presence of peaks corresponding to larger sizes (e.g., >10 nm, and especially >100 nm) is indicative of aggregation. A high polydispersity index (PDI) also suggests a wide range of particle sizes, which can be a sign of aggregation.

Visualizations

Troubleshooting_Workflow start Observation: Cloudy Solution or Precipitate check_homologue 1. Identify CB[n] Homologue start->check_homologue is_low_sol Is it CB[6] or CB[8]? check_homologue->is_low_sol check_conditions 2. Check Solution Conditions is_low_sol->check_conditions Yes is_low_sol->check_conditions No (e.g., CB[7]) [Reduce Conc.] is_acidic Is pH acidic? check_conditions->is_acidic has_salt Does it contain alkali salts? is_acidic->has_salt No end_ok Solution is Clear: Proceed with Experiment is_acidic->end_ok Yes has_guest Does it contain a cationic guest? has_salt->has_guest No has_salt->end_ok Yes apply_strategy 3. Apply Solubilization Strategy has_guest->apply_strategy No has_guest->end_ok Yes add_acid Add Acid (e.g., HCOOH) apply_strategy->add_acid add_salt Add Salt (e.g., NaCl) apply_strategy->add_salt add_guest Add Guest Molecule apply_strategy->add_guest end_fail Still Aggregated: Re-evaluate Concentration & Strategy apply_strategy->end_fail add_acid->end_ok add_salt->end_ok add_guest->end_ok

Caption: Troubleshooting workflow for addressing CB[n] aggregation.

Factors_Influencing_Aggregation cluster_factors Influencing Factors cluster_effects Primary Effects center CB[n] Aggregation State pH Solution pH Decrease Decrease Aggregation (Increase Solubility) pH->Decrease Low (Acidic) Increase Increase Aggregation (Decrease Solubility) pH->Increase Neutral/High Salts Salt Concentration (e.g., Alkali Cations) Salts->Decrease High Guest Guest Molecules (Type & Concentration) Guest->Decrease Cationic/Fitting Temp Temperature Temp->center Variable Effect CB_Type CB[n] Homologue (n=5, 6, 7, 8) CB_Type->Decrease n = 5, 7 CB_Type->Increase n = 6, 8 Concentration CB[n] Concentration Concentration->Increase High Decrease->center Increase->center

Caption: Key factors that influence this compound aggregation in water.

Experimental_Workflow weigh 1. Weigh CB[n] dissolve 2. Add Aqueous Solvent weigh->dissolve observe 3. Observe Solution dissolve->observe clear Solution is Clear observe->clear Yes cloudy Solution is Cloudy (Aggregated) observe->cloudy No validate 5. Validate Monomeric State (e.g., DLS, NMR) clear->validate strategy 4. Apply Solubilization Strategy (pH, Salt, Guest) cloudy->strategy strategy->dissolve Re-dissolve use 6. Use in Experiment validate->use Monomeric reassess Reassess Conditions validate->reassess Aggregated reassess->strategy

Caption: Workflow for preparing and validating a CB[n] solution.

References

Cucurbituril Encapsulation Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting guest encapsulation efficiency in Cucurbituril (CB) host-guest systems. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My guest molecule shows low or no encapsulation in the this compound host. What are the primary factors I should investigate?

A1: Low encapsulation efficiency can stem from several factors. The most critical to investigate are:

  • Size and Shape Mismatch: The guest molecule may be too large or shaped inappropriately to fit within the CB cavity. The portals of the CB are narrower than the cavity, creating a potential barrier for entry.[1][2]

  • Poor Host Solubility: The solubility of the specific CB homologue (e.g., CB[2], CB[3], CB[4]) can be a limiting factor. CB and CB have moderate water solubility, while CB and CB are less soluble. Solubility can often be improved by adjusting the pH or adding certain salts.

  • Incompatible Solvent: The choice of solvent significantly impacts the hydrophobic effect, a primary driving force for encapsulation. Encapsulation is generally favored in aqueous solutions. In organic solvents like acetonitrile, binding affinity can be dramatically reduced.

  • Unfavorable pH: The protonation state of the guest molecule can be critical. Many guests bind more strongly when they are protonated and possess a positive charge, which can interact favorably with the carbonyl portals of the CB.

  • High Salt Concentration: While some salts can enhance CB solubility, high concentrations of certain salts can compete with the guest for interaction with the CB portals, thereby reducing the binding constant.

Q2: How does pH affect the encapsulation of my guest molecule?

A2: The pH of the solution can have a profound effect on encapsulation efficiency, primarily by altering the protonation state of the guest molecule. For guests with basic functional groups (e.g., amines), a lower pH will lead to protonation, creating a cationic charge. This positive charge can engage in favorable ion-dipole interactions with the electron-rich carbonyl portals of the this compound, often leading to a significant increase in binding affinity. In some cases, the encapsulation of a protonated guest can lead to a shift in its pKa. For acidic guests, a higher pH may lead to deprotonation and a negative charge, which could be repelled by the carbonyl portals, thus decreasing encapsulation efficiency.

Q3: Can the presence of salts in my buffer negatively impact my experiment?

A3: Yes, the presence and concentration of salts can have a significant and sometimes complex effect on encapsulation. Cations from the salt can compete with cationic guest molecules for binding to the carbonyl portals of the this compound, which can decrease the apparent binding constant. The magnitude of this effect can depend on the specific cation and its concentration. For example, divalent cations like Ca²⁺ may have a more pronounced effect than monovalent cations like Na⁺. However, it's also important to note that salts can sometimes be used to increase the solubility of certain this compound homologs, like CB. Therefore, the salt concentration should be carefully optimized.

Q4: I am observing slow or no complex formation. What kinetic factors might be at play?

A4: The kinetics of host-guest complexation with cucurbiturils can be slow, sometimes taking hours or even longer to reach equilibrium. This is often due to a high activation barrier for the guest to pass through the relatively constricted portals of the CB molecule. The size of the guest is a critical factor; larger guests will experience a higher activation barrier for entry. If you suspect slow kinetics, it is advisable to allow the host-guest solution to equilibrate for an extended period and monitor the complex formation over time using a suitable analytical technique like NMR.

Troubleshooting Guides

Issue 1: Low Binding Affinity (Low Ka value)

If you are observing a low binding affinity, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Binding Affinity

start Low Binding Affinity Observed check_size Verify Host-Guest Size/Shape Compatibility start->check_size check_solubility Assess CB[n] and Guest Solubility check_size->check_solubility If size is appropriate result_no_change No Improvement: Re-evaluate Host/Guest Pair check_size->result_no_change If guest is too large/small optimize_ph Optimize Solution pH check_solubility->optimize_ph If both are soluble check_solubility->result_no_change If solubility is poor optimize_salt Adjust Salt Concentration optimize_ph->optimize_salt If pH adjustment is insufficient optimize_ph->result_no_change If pH has no effect change_solvent Consider Solvent System optimize_salt->change_solvent If salt effects are negative optimize_salt->result_no_change If salt has no positive effect result_improved Binding Improved change_solvent->result_improved If aqueous system is optimal change_solvent->result_no_change If solvent change is ineffective

Caption: A flowchart for troubleshooting low binding affinity in this compound host-guest systems.

Detailed Steps:

  • Verify Size and Shape Compatibility:

    • Action: Compare the dimensions of your guest molecule with the cavity and portal diameters of the CB homolog you are using. Molecular modeling can be a valuable tool for this assessment.

    • Rationale: The guest must be able to fit through the portals and be accommodated within the cavity. Guests that are too large will be excluded, while those that are too small may not have sufficient stabilizing interactions.

  • Assess Solubility:

    • Action: Ensure that both the this compound and the guest molecule are fully dissolved at the concentrations used in your experiment.

    • Rationale: Poor solubility of either component will lead to an underestimation of the encapsulated species. For poorly soluble CBs like CB and CB, consider adding salts or adjusting the pH to improve solubility.

  • Optimize pH:

    • Action: If your guest has ionizable groups, perform the binding studies at a pH where the guest is in its optimal protonation state for binding (usually cationic).

    • Rationale: Cationic guests often exhibit stronger binding due to favorable ion-dipole interactions with the CB portals.

  • Adjust Salt Concentration:

    • Action: If your buffer contains a high concentration of salt, try reducing it or using a salt with ions that have a lower affinity for the CB portals.

    • Rationale: High salt concentrations can lead to competition for the binding sites at the portals, reducing the apparent binding affinity for the guest.

Issue 2: Inconsistent or Irreproducible Results

Inconsistent results can be frustrating. This guide helps to identify potential sources of variability.

Logical Relationship for Inconsistent Results

A Inconsistent Results B Equilibration Time A->B C Temperature Fluctuations A->C D Concentration Errors A->D E Purity of Materials A->E

Caption: Key factors contributing to inconsistent results in this compound encapsulation experiments.

Detailed Steps:

  • Ensure Sufficient Equilibration Time:

    • Action: Allow the host-guest mixture to equilibrate for a longer period, monitoring the complex formation over time until no further changes are observed.

    • Rationale: As discussed, the kinetics of encapsulation can be slow. Insufficient equilibration time will lead to an underestimation of the final complex concentration.

  • Maintain Strict Temperature Control:

    • Action: Use a temperature-controlled environment (e.g., a water bath or a temperature-controlled sample chamber in your instrument) for all experiments.

    • Rationale: Host-guest binding is a thermodynamic process, and the binding constant is temperature-dependent. Fluctuations in temperature will lead to variability in your results.

  • Verify Concentrations:

    • Action: Accurately determine the concentrations of your stock solutions of both the this compound and the guest molecule.

    • Rationale: Errors in concentration will directly impact the calculation of the binding constant and other thermodynamic parameters.

  • Check Purity of Materials:

    • Action: Ensure the purity of your this compound and guest molecule. Impurities can sometimes compete for binding or interfere with the analytical method.

    • Rationale: Contaminants can lead to erroneous results by interacting with the host or guest, or by producing interfering signals in your analytical measurements.

Experimental Protocols

Protocol 1: Determination of Binding Constant (Ka) by 1H NMR Titration

This protocol outlines a general procedure for determining the binding constant of a 1:1 host-guest complex.

Experimental Workflow for 1H NMR Titration

A Prepare Stock Solutions (Host and Guest in D2O Buffer) B Prepare Series of NMR Tubes (Constant Host, Increasing Guest) A->B C Acquire 1H NMR Spectra B->C D Identify Host/Guest Proton Shifts C->D E Calculate Complex and Free Species Concentrations D->E F Non-linear Fit to Binding Isotherm E->F G Determine Ka F->G

Caption: A stepwise workflow for determining the binding constant using 1H NMR titration.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of the this compound host and the guest molecule in a suitable deuterated buffer (e.g., D₂O with phosphate buffer). The buffer should be chosen to maintain a constant pH and ionic strength.

  • Titration: Prepare a series of NMR tubes containing a fixed concentration of the host and varying concentrations of the guest. It is also advisable to prepare samples of the host and guest alone as references.

  • NMR Spectroscopy: Acquire ¹H NMR spectra for each sample after allowing sufficient time for equilibration.

  • Data Analysis:

    • Identify the chemical shift changes of the host and/or guest protons upon complexation.

    • Integrate the signals corresponding to the free and complexed species to determine their concentrations at each titration point.

    • Plot the change in chemical shift (Δδ) as a function of the guest concentration.

    • Fit the data to a 1:1 binding isotherm using non-linear regression analysis to determine the association constant (Kₐ).

Protocol 2: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction.

Methodology:

  • Sample Preparation: Prepare solutions of the this compound host and the guest molecule in the same buffer. The buffer from the host solution should be used to dissolve the guest to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the host solution into the sample cell of the calorimeter.

    • Load the guest solution into the injection syringe.

    • Perform a series of injections of the guest solution into the host solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

    • The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the following equations:

      • ΔG = -RTln(Kₐ)

      • ΔG = ΔH - TΔS

Quantitative Data Summary

The following tables summarize key parameters for different this compound homologs and provide examples of binding constants for illustrative purposes.

Table 1: Properties of Common this compound Homologs

PropertyCBCBCBCB
**Cavity Volume (ų) **82164279479
Portal Diameter (Å) 2.43.95.46.9
Water Solubility Moderate (20-30 mM)LowModerate (20-30 mM)Low
Guest Preference Small aliphatic moleculesAliphatic and small aromatic cationsAromatic and larger aliphatic cationsCan encapsulate two guest molecules

Table 2: Example Binding Constants (Ka) for this compound with Different Guests

Guest MoleculeKa (M-1)ConditionsReference
Fasudil4.28 x 106pH = 2.0
Avobenzone136010% Ethanol
Avobenzone140020% Ethanol
Methyl Viologen2.2 x 105Tris buffer
Methyl Viologen2.5 x 104Tris buffer with 0.2 M NaCl

This technical support center provides a starting point for troubleshooting common issues in this compound host-guest chemistry. For more in-depth information, consulting the primary literature is always recommended.

References

optimizing reaction conditions for high-yield Cucurbituril synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of cucurbit[n]urils (CB[n]). Our aim is to help you optimize your reaction conditions to achieve high yields of your desired CB[n] homologues.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the yield and distribution of different cucurbit[n]uril homologues?

A1: The synthesis of cucurbit[n]urils is a complex process influenced by several critical parameters. The primary factors include reaction temperature, the type and concentration of the acid catalyst, and the concentration of the reactants (glycoluril and formaldehyde).[1][2] For instance, lower reaction temperatures (75–90°C) tend to produce a mixture of CB[n] homologues, including CB[1], CB[3], and CB[4], while higher temperatures (around 110°C) favor the formation of the thermodynamic product, CB. Increasing the concentration of glycoluril and using concentrated hydrochloric acid can also promote the formation of larger CB[n]s.

Q2: I am trying to synthesize a specific CB[n] homologue, but I keep getting a mixture. How can I improve the selectivity?

A2: Achieving high selectivity for a single CB[n] homologue can be challenging. To improve selectivity, consider the following:

  • Temperature Control: As mentioned, temperature is a crucial factor. For a higher yield of CB, maintain a temperature of around 110°C. For other homologues, a lower temperature range of 75-90°C is generally employed, which will still result in a mixture but can be optimized to favor a particular size.

  • Use of Templates: The addition of certain salts can act as templates, favoring the formation of specific CB[n] sizes. For example, the addition of KCl has been shown to increase the yield of CB.

  • Reactant Ratios: While the typical synthesis uses a 1:2 molar ratio of glycoluril to formaldehyde, slight variations in this ratio can influence the product distribution.

Q3: What is the best way to purify my desired CB[n] from the reaction mixture?

A3: The purification of a specific CB[n] from a mixture of homologues and byproducts is a critical step. Common and effective methods include:

  • Fractional Crystallization and Dissolution: This is the most common method, exploiting the different solubilities of CB[n] homologues in various solvents. For example, CB can often be crystallized directly from the reaction mixture upon standing. CB can be precipitated by adding water to the reaction mixture. The separation of CB and CB can then be achieved from the remaining aqueous solution by fractional crystallization using acetone-water and methanol-water mixtures, respectively.

  • Affinity Chromatography: This technique has been successfully used for the separation and purification of CB derivatives and can be adapted for other homologues.

  • Selective Precipitation via Host-Guest Complexation: A specific CB[n] can be selectively precipitated from a mixture by adding a guest molecule that forms a strong and insoluble complex with it.

Q4: My CB product is poorly soluble. How can I improve its solubility for characterization and further use?

A4: CB is known for its low solubility in most common solvents. However, its solubility can be significantly increased in acidic aqueous solutions or in solutions containing certain salts, such as potassium hydroxide. This is due to the formation of soluble inclusion complexes with hydronium or metal ions.

Troubleshooting Guide

This guide addresses common issues encountered during cucurbit[n]uril synthesis and provides step-by-step solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low overall yield of CB[n]s - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect acid concentration.- Increase the reaction time. Reactions can take up to 60 hours at lower temperatures. - Ensure the reaction temperature is within the optimal range for the desired products (e.g., 75-90°C for a mixture, ~110°C for predominantly CB). - Verify the concentration of the acid used (e.g., 9 M H₂SO₄ or concentrated HCl).
Low yield of a specific homologue (e.g., CB) - Reaction conditions favor other homologues. - Inefficient separation and purification.- Adjust the reaction temperature; lower temperatures (75-90°C) are known to produce a mixture including CB. - Consider the use of templating agents, although success for increasing CB yield with this method has been limited. - Optimize your fractional crystallization procedure. The separation of CB and CB is particularly sensitive to the solvent ratios.
Difficulty in separating CB and CB - Similar solubilities of these two homologues.- Employ careful fractional crystallization with acetone-water and methanol-water mixtures. - Consider using chromatography with an acidic mobile phase. - Selective complexation and precipitation of CB can be achieved with specific guest molecules.
Product is contaminated with starting materials or byproducts - Incomplete reaction. - Inadequate purification.- Ensure the reaction has gone to completion by monitoring with techniques like ¹³C NMR. - Thoroughly wash the precipitated CB[n]s with appropriate solvents to remove unreacted glycoluril, formaldehyde, and soluble oligomers. - For water-soluble CB[n]s like CB, ensure complete removal of acids and solvents used during isolation.

Experimental Protocols

Protocol 1: Synthesis of a Mixture of Cucurbit[n]urils (CB, CB, CB, CB)

This protocol is adapted from established methods to produce a mixture of CB[n] homologues.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve glycoluril in 9 M sulfuric acid.

  • Addition of Formaldehyde: To the stirring solution, add a solution of formaldehyde (typically a 37% aqueous solution) in a 1:2 molar ratio of glycoluril to formaldehyde.

  • Reaction: Heat the reaction mixture to a temperature between 75°C and 90°C and maintain this temperature for 24 hours.

  • Cooling and Initial Precipitation: Allow the reaction mixture to cool to room temperature. Upon standing overnight, crystals of CB may form and can be collected by filtration.

  • Precipitation of CB: Add water to the remaining reaction mixture to induce the precipitation of CB. Collect the solid by filtration and wash thoroughly with water.

  • Isolation of CB and CB: The remaining aqueous solution contains primarily CB and CB.

    • To isolate CB, perform fractional crystallization using an acetone-water mixture.

    • To isolate CB, perform fractional crystallization using a methanol-water mixture.

  • Drying: Dry the isolated CB[n] homologues under vacuum.

Protocol 2: High-Yield Synthesis of Cucurbituril (CB)

This protocol is optimized for the synthesis of CB.

  • Reaction Setup: In a round-bottom flask, dissolve glycoluril in concentrated hydrochloric acid.

  • Addition of Formaldehyde: Add formaldehyde (as a 37% aqueous solution) to the mixture, maintaining a 1:2 molar ratio of glycoluril to formaldehyde.

  • Reaction: Heat the mixture to approximately 110°C and stir for the duration of the reaction. The reaction time can vary, but 10-24 hours is typical.

  • Precipitation: Cool the reaction mixture to room temperature. Add a sufficient amount of water to precipitate the CB.

  • Purification: Collect the crude CB by filtration. Wash the solid extensively with water to remove any remaining acid and unreacted starting materials. Further purification can be achieved by dissolving the crude product in an acidic solution and re-precipitating with water.

  • Drying: Dry the purified CB in a vacuum oven to remove residual acid and water.

Data Presentation

Table 1: Influence of Reaction Temperature on CB[n] Distribution

Temperature (°C)Predominant ProductsReference
75-90Mixture of CB, CB, CB, CB
~110Primarily CB

Table 2: Typical Yields for Mixed CB[n] Synthesis

CB[n] HomologueTypical Yield (%)Reference
CB10-15
CB50-60
CB20-25
CB10-15

Visualizations

Experimental Workflow for Cucurbit[n]uril Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Mix Glycoluril, Formaldehyde, and Acid B Heat Reaction Mixture (75-110°C) A->B C Cool and Precipitate B->C D Fractional Crystallization / Dissolution C->D E Chromatography / Selective Precipitation C->E F Isolate Pure CB[n] Homologues D->F E->F G NMR, Mass Spectrometry, etc. F->G

Caption: General workflow for the synthesis and purification of cucurbit[n]urils.

Cucurbit[n]uril Synthesis Pathway

G Reactants Glycoluril + Formaldehyde Intermediates Oligomeric Intermediates Reactants->Intermediates Condensation Acid Acid Catalyst (H+) Acid->Intermediates Cyclization Cyclization Intermediates->Cyclization Mixture Crude Mixture of CB[n]s (n = 5, 6, 7, 8...) Cyclization->Mixture Purification Purification Mixture->Purification CB5 Pure CB[5] Purification->CB5 CB6 Pure CB[6] Purification->CB6 CB7 Pure CB[7] Purification->CB7 CB8 Pure CB[8] Purification->CB8

Caption: The acid-catalyzed synthesis pathway of cucurbit[n]urils.

Troubleshooting Logic for Low CB[n] Yield

G Start Low Yield of Desired CB[n] CheckTemp Is the reaction temperature correct for the desired homologue? Start->CheckTemp CheckTime Was the reaction time sufficient? CheckTemp->CheckTime Yes AdjustTemp Adjust temperature based on the target CB[n]. CheckTemp->AdjustTemp No CheckAcid Is the acid concentration correct? CheckTime->CheckAcid Yes IncreaseTime Increase the reaction time. CheckTime->IncreaseTime No CheckPurification Is the purification method optimized? CheckAcid->CheckPurification Yes VerifyAcid Verify and adjust acid concentration. CheckAcid->VerifyAcid No OptimizePurification Optimize fractional crystallization or consider alternative methods. CheckPurification->OptimizePurification No Success Improved Yield CheckPurification->Success Yes AdjustTemp->CheckTime IncreaseTime->CheckAcid VerifyAcid->CheckPurification OptimizePurification->Success

Caption: A decision tree for troubleshooting low yields in cucurbit[n]uril synthesis.

References

overcoming challenges in the purification of Cucurbituril homologues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of Cucurbituril Homologues

Welcome to the technical support center for the purification of this compound (CB[n]) homologues. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of these versatile macrocycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound homologues?

A1: The purification of this compound homologues presents several challenges stemming from their synthesis, which typically yields a mixture of different-sized macrocycles (e.g., CB[1], CB[2], CB[3], CB[4], and larger homologues)[2]. The main difficulties include:

  • Co-synthesis of multiple homologues: The standard synthesis produces a mixture of CB[n]s, with CB often being the major product, but with significant amounts of other homologues.

  • Similar solubility profiles: Certain homologues, particularly the water-soluble CB and CB, have very similar solubilities, making their separation by simple fractional crystallization challenging.

  • Presence of impurities: The crude product is often contaminated with starting materials, acid catalysts, and solvents like water, acetone, and methanol used during the synthesis and initial precipitation steps.

  • Formation of stable inclusion complexes: Larger homologues like CB can form highly stable inclusion complexes with smaller homologues (e.g., CB), which complicates the isolation of the pure host molecule.

  • Low solubility of some homologues: Homologues like CB and CB have very low solubility in water and most common organic solvents, which can make their manipulation and purification difficult.

Q2: What are the most common methods for purifying this compound homologues?

A2: The three primary techniques for the purification of this compound homologues are:

  • Fractional Crystallization/Dissolution: This is the most traditional and widely used method, exploiting the different solubilities of the CB[n] homologues in various solvent systems.

  • Guest-Induced Precipitation/Separation: This technique involves the use of a specific guest molecule that selectively binds to one CB[n] homologue, altering its solubility and allowing for its separation from the mixture.

  • Affinity Chromatography: This chromatographic method utilizes a stationary phase functionalized with a ligand that has a specific affinity for cucurbiturils, allowing for their separation based on their interaction with the column.

Q3: How can I assess the purity of my this compound samples?

A3: The purity of this compound samples is typically assessed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the specific homologue and detecting impurities. Each CB[n] has a distinct set of chemical shifts for its methylene and methine protons and carbons.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to confirm the mass and, therefore, the identity of the this compound homologues present in a sample. It is particularly useful for analyzing complex mixtures.

Troubleshooting Guides

Fractional Crystallization/Dissolution

Problem: I am having difficulty separating CB and CB by fractional crystallization.

Solution: The similar solubility of CB and CB in water makes their separation challenging. Here are some steps to improve separation:

  • Utilize mixed solvent systems: Fractional crystallization from acetone/water or methanol/water mixtures can enhance the separation of CB and CB.

  • Iterative process: Be prepared for a multi-step process. It may require several rounds of dissolution and crystallization to achieve high purity.

  • Careful solvent ratio adjustments: Small changes in the solvent ratio can significantly impact the selective precipitation of the homologues. Experiment with slightly different ratios of acetone/water or methanol/water.

Problem: My CB or CB homologues are difficult to dissolve for recrystallization.

Solution: CB and CB are known for their low solubility in water.

  • Use acidic solutions: The solubility of these homologues increases in acidic solutions. You can use dilute acids like HCl or H2SO4 to dissolve the crude material before recrystallization.

  • Fractional dissolution: Instead of trying to dissolve the entire mixture, you can use a solvent system that selectively dissolves the more soluble homologues (like CB and CB), leaving the less soluble CB and CB as solids. A common method is to wash the crude mixture with an acetone/water (1:2) solution to remove the more soluble components.

Guest-Induced Precipitation

Problem: How can I selectively separate CB from a mixture containing CB?

Solution: This is a common challenge due to their similar solubilities. A guest-induced precipitation method using 1-alkyl-3-methylimidazolium salts is effective for this separation. The guest molecule selectively binds to CB, forming a complex with altered solubility that allows it to be separated from CB.

Problem: How do I remove the guest molecule from the CB[n]-guest complex after separation?

Solution: Removing the guest to obtain the pure, empty CB[n] host is a critical final step. The method for guest removal depends on the nature of the guest and its interaction with the host.

  • For ionic guests like 1-alkyl-3-methylimidazolium: The guest can often be removed by ion exchange or by washing with a solvent in which the guest is highly soluble but the CB[n] is not.

  • For neutral guests: These can sometimes be removed by washing with an appropriate organic solvent or by techniques like sublimation if the guest is volatile.

  • Displacement with a more volatile guest: A strongly binding but easily removable (e.g., volatile) guest can be used to displace the separating guest. The volatile guest can then be removed under vacuum.

  • pH adjustment: If the guest's binding is pH-dependent, adjusting the pH of the solution can lead to the decomplexation of the host-guest pair.

Affinity Chromatography

Problem: My this compound sample is not binding to the affinity column.

Solution:

  • Check the column chemistry: Ensure you are using the correct type of affinity resin. Aminopentylaminomethylated polystyrene beads have been reported to be effective for this compound purification.

  • Equilibrate the column properly: The column must be equilibrated with the appropriate binding buffer before loading the sample.

  • Sample preparation: Ensure your sample is free of particulate matter and is in a buffer that is compatible with the binding conditions of the column.

Problem: I am unable to elute the bound this compound from the column.

Solution:

  • Elution buffer composition: The elution buffer needs to be strong enough to disrupt the interaction between the this compound and the affinity ligand. This may involve changing the pH, increasing the salt concentration, or adding a competitive binder to the elution buffer.

  • Gradient elution: A gradual change in the elution buffer composition (a gradient) may be more effective than a single-step elution, allowing for the separation of different homologues that may have slightly different affinities for the resin.

Data Presentation

Table 1: Solubility of this compound Homologues

HomologueSolubility in Water (25 °C)Notes
CB~20-30 mMModerately soluble.
CB< 0.05 mMVery low solubility. Solubility increases in acidic solutions.
CB~20-30 mMModerately soluble.
CB< 0.01 mMVery low solubility. Solubility increases in acidic solutions.

Table 2: Typical 1H NMR Chemical Shifts (in D2O)

HomologueMethylene Protons (δ, ppm)Methine Protons (δ, ppm)
CB~4.2 (d), ~5.7 (d)~5.5 (s)
CB~4.2 (d), ~5.8 (d)~5.6 (s)
CB~4.1 (d), ~5.9 (d)~5.7 (s)
CB~4.0 (d), ~6.0 (d)~5.8 (s)

Note: Chemical shifts can vary slightly depending on the specific conditions (e.g., pD, presence of salts).

Experimental Protocols

Protocol 1: General Fractional Crystallization for CB[n] Mixture
  • Initial Separation of CB and CB:

    • Suspend the crude CB[n] mixture in an acetone/water (1:2 v/v) solution.

    • Stir vigorously for several hours. The more soluble CB and CB will dissolve.

    • Filter the suspension. The solid residue is enriched in CB and CB.

    • The filtrate contains the water-soluble homologues.

  • Purification of CB and CB:

    • The solid residue can be further purified by recrystallization from an acidic solution (e.g., dilute HCl or H2SO4).

  • Separation of CB and CB from the Filtrate:

    • Evaporate the acetone from the filtrate.

    • Slowly add methanol or acetone to the aqueous solution to induce fractional crystallization. Careful adjustment of the solvent ratio is crucial.

    • Collect the precipitated crystals in fractions.

    • Analyze each fraction by NMR or MS to determine its composition.

    • Repeat the recrystallization process for each fraction until the desired purity is achieved.

Protocol 2: Guest-Induced Separation of CB from CB
  • Complexation:

    • Dissolve the mixture of CB and CB in water.

    • Add a stoichiometric amount (relative to CB) of a 1-alkyl-3-methylimidazolium salt (e.g., 1-butyl-3-methylimidazolium chloride).

    • The CB-guest complex will form.

  • Precipitation and Separation:

    • The solubility of the CB-guest complex will be different from that of CB. Depending on the specific guest and conditions, the complex may precipitate or remain in solution while CB is selectively precipitated.

    • Separate the two fractions by filtration or centrifugation.

  • Guest Removal:

    • To recover the pure CB, the guest must be removed. This can be achieved by:

      • Washing the complex with a solvent that dissolves the guest but not the CB.

      • Using a displacement approach where a second guest that binds more strongly but is easily removed (e.g., volatile) is added.

      • Ion exchange chromatography if the guest is ionic.

Mandatory Visualization

Cucurbituril_Purification_Workflow cluster_synthesis Synthesis cluster_fractional_crystallization Fractional Crystallization cluster_guest_induced Guest-Induced Separation (CB[7] from CB[5]) synthesis Crude CB[n] Mixture (CB[5], CB[6], CB[7], CB[8], etc.) fc_step1 Dissolve in Acetone/Water synthesis->fc_step1 fc_step2 Filter fc_step1->fc_step2 fc_solid Insoluble Fraction (Enriched in CB[6], CB[8]) fc_step2->fc_solid fc_filtrate Soluble Fraction (Enriched in CB[5], CB[7]) fc_step2->fc_filtrate fc_step3 Recrystallize from Acid fc_solid->fc_step3 fc_step4 Fractional Precipitation (Add Methanol/Acetone) fc_filtrate->fc_step4 gi_step1 Dissolve CB[5]/CB[7] Mixture in Water fc_filtrate->gi_step1 Alternative Path fc_pure_cb6_cb8 Pure CB[6] / CB[8] fc_step3->fc_pure_cb6_cb8 fc_pure_cb5_cb7 Pure CB[5] / CB[7] fc_step4->fc_pure_cb5_cb7 gi_step2 Add Selective Guest (e.g., Imidazolium Salt) gi_step1->gi_step2 gi_step3 Selective Precipitation/ Solubilization gi_step2->gi_step3 gi_cb7_complex CB[7]-Guest Complex gi_step3->gi_cb7_complex gi_cb5 CB[5] in Solution gi_step3->gi_cb5 gi_step4 Separate Fractions gi_cb7_complex->gi_step4 gi_cb5->gi_step4 gi_step5 Remove Guest gi_step4->gi_step5 gi_pure_cb7 Pure CB[7] gi_step5->gi_pure_cb7

Caption: General workflow for the purification of this compound homologues.

Affinity_Chromatography_Workflow ac_start Crude CB[n] Mixture ac_prep Sample Preparation (Dissolve in Binding Buffer, Filter) ac_start->ac_prep ac_load Load Sample onto Column ac_prep->ac_load ac_column Affinity Column (e.g., Aminopentyl- functionalized resin) ac_wash Wash with Binding Buffer (Remove unbound impurities) ac_load->ac_wash ac_elute Elute with Elution Buffer (e.g., pH change, salt gradient) ac_wash->ac_elute ac_fractions Collect Fractions ac_elute->ac_fractions ac_analysis Analyze Fractions (NMR, MS) ac_fractions->ac_analysis ac_pure Pure CB[n] Homologue ac_analysis->ac_pure

Caption: Workflow for purification by affinity chromatography.

References

Technical Support Center: Enhancing the Stability of Cucurbituril Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cucurbituril (CB) complexes. The information is designed to help you address common challenges and enhance the stability of your host-guest systems.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Complex Formation

Q: I'm not observing any evidence of complex formation between my guest molecule and the this compound host. What are the potential causes and solutions?

A: Several factors could be hindering complex formation. Here's a systematic approach to troubleshooting this issue:

  • Size and Shape Mismatch: The guest molecule may be too large or shaped inappropriately to fit within the this compound cavity. The portal diameter is often smaller than the cavity, which can also restrict guest entry.[1] For instance, cucurbit[2]uril (CB[2]) has a smaller cavity than cucurbit[3]uril (CB[3]) and is more suitable for smaller aliphatic guests.

    • Solution: Consult literature for the cavity and portal dimensions of your chosen CB[n] and compare them to the dimensions of your guest molecule. Consider using a different CB[n] homologue with a more appropriate cavity size.

  • Insufficient Driving Forces: The formation of CB complexes is driven by a combination of noncovalent interactions, including the hydrophobic effect, ion-dipole interactions, and van der Waals forces.

    • Solution: If your guest is neutral and weakly hydrophobic, the driving force for encapsulation may be insufficient. Consider modifying the guest to include a cationic group (e.g., an ammonium ion) to promote strong ion-dipole interactions with the carbonyl portals of the CB.

  • Solvent Effects: The solvent can compete with the guest for binding within the CB cavity or interact with the guest in a way that prevents encapsulation.

    • Solution: Ensure your experiments are conducted in an aqueous solution, as the hydrophobic effect is a primary driving force for complexation. Minimize the use of organic co-solvents where possible.

  • pH and Guest Protonation State: The binding affinity of many guests is highly dependent on their protonation state. Generally, CBs show a higher affinity for the protonated, cationic form of a guest due to favorable ion-dipole interactions with the portals.

    • Solution: Adjust the pH of your solution to ensure the guest molecule is in its optimal protonation state for binding. For guests with amine groups, for example, a lower pH will favor the protonated form and enhance binding.

Issue 2: Complex Dissociation or Instability

Q: My this compound complex appears to be dissociating over time or under specific experimental conditions. How can I improve its stability?

A: Complex dissociation can be influenced by several factors. Here are some strategies to enhance stability:

  • Competitive Binding from Salts: Metal cations from salts in the buffer can compete with the guest for interaction with the carbonyl portals of the this compound, leading to a decrease in complex stability.

    • Solution: Reduce the salt concentration in your experimental buffer. If a buffer is necessary, choose one with cations that have a lower affinity for the CB portals.

  • Temperature Effects: The thermodynamics of complexation are temperature-dependent. While some complexation events are enthalpically driven, others are entropically driven, and their stability can vary with temperature.

    • Solution: Investigate the effect of temperature on your complex stability. Some complexes have been shown to be stable even at elevated temperatures (e.g., 90 °C).

  • Guest Modification: Small structural changes to the guest molecule can have a significant impact on complex stability.

    • Solution: If possible, modify the guest to improve its fit within the CB cavity or to introduce functional groups that can form stronger interactions with the host. For example, guests with two cationic ends that can interact with both portals can form exceptionally stable complexes.

  • Kinetic vs. Thermodynamic Stability: Some complexes may be kinetically trapped but thermodynamically unstable, or vice versa. Kinetically stable complexes can have very slow dissociation rates, even if their overall binding affinity isn't exceptionally high.

    • Solution: If slow release is desired, focus on optimizing for kinetic stability. This can sometimes be achieved by using a CB with tight portals relative to the guest size, which creates a high activation barrier for guest egression.

Issue 3: Poor Solubility of the this compound Host or Complex

Q: I'm having trouble dissolving my this compound or the resulting complex in my aqueous buffer. What can I do?

A: The solubility of cucurbiturils varies among homologues. CB and CB are known for their poor water solubility, while CB and CB are moderately soluble.

  • Choice of this compound:

    • Solution: If you are using CB or CB, consider switching to CB, which has good water solubility (20-30 mM).

  • pH Adjustment: The solubility of CBs can be increased in acidic solutions due to the interaction of hydronium ions with the carbonyl portals.

    • Solution: Try dissolving the CB in a slightly acidic solution.

  • Functionalized Cucurbiturils: A variety of functionalized CBs have been synthesized to improve their solubility and other properties.

    • Solution: If available, use a derivatized this compound with solubilizing groups.

  • Complex Formation "Pulling" Host into Solution: In some cases, the formation of a soluble host-guest complex can help to dissolve an otherwise sparingly soluble CB.

    • Solution: Try adding the guest to a suspension of the CB in water. The formation of the complex may gradually bring the host into solution.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right this compound (CB[n]) for my guest molecule?

A1: The selection of the appropriate CB[n] homologue is critical for stable complex formation. The primary considerations are the size and shape of the guest molecule in relation to the CB[n] cavity dimensions. Additionally, the nature of the guest (e.g., cationic, hydrophobic) will influence the binding affinity. Cationic guests are generally preferred due to strong interactions with the carbonyl portals.

Q2: What is the "hydrophobic effect" in the context of this compound complexation, and how does it enhance stability?

A2: The hydrophobic cavity of cucurbiturils contains "high-energy" water molecules that have a less stable hydrogen-bonding network compared to bulk water. The release of these water molecules into the bulk solvent upon the inclusion of a hydrophobic guest is an entropically and enthalpically favorable process, which contributes significantly to the overall stability of the complex.

Q3: How does pH affect the stability of this compound complexes?

A3: The pH of the solution can significantly impact complex stability, primarily by altering the protonation state of the guest molecule. Cucurbiturils typically exhibit a much higher affinity for the protonated, cationic form of a guest molecule compared to its neutral form. This is because the positive charge on the guest can engage in strong ion-dipole interactions with the electron-rich carbonyl portals of the CB. Consequently, for guests with basic functional groups like amines, complex stability is generally higher at acidic pH where the guest is protonated. This phenomenon can lead to complexation-induced pKa shifts of the guest molecule.

Q4: Can salts in my buffer really destabilize my complex? Why?

A4: Yes, salts can significantly decrease the stability of this compound complexes. The portals of cucurbiturils are lined with carbonyl groups, creating a region of negative electrostatic potential. Metal cations from the salt can bind to these portals, competing with the cationic groups of the guest molecule. This competitive binding reduces the favorable ion-dipole interactions between the host and guest, thereby lowering the binding constant and destabilizing the complex.

Q5: What are the main techniques to characterize the stability of my this compound complex?

A5: The stability of CB complexes is typically quantified by the binding constant (Ka) or dissociation constant (Kd). Key techniques for determining these parameters include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the host and/or guest protons upon complexation can be monitored to determine binding constants.

  • UV-Vis and Fluorescence Spectroscopy: If the guest molecule has a chromophore or fluorophore, changes in its absorption or emission properties upon encapsulation can be used in titration experiments to calculate Ka.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including Ka, enthalpy (ΔH), and entropy (ΔS).

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to observe the host-guest complex directly and can be employed in competition experiments to determine relative binding affinities.

Quantitative Data on this compound Complex Stability

The stability of this compound complexes is quantified by their binding constants (Ka). The following tables provide examples of how Ka values can be affected by the choice of this compound host and the pH of the solution.

Table 1: Effect of Cucurbit[n]uril Host on Binding Affinity

Guest MoleculeHostBinding Constant (Ka, M-1)ConditionsReference
Methyl ViologenCBHighAqueous Solution
Methyl ViologenCBHigher than CBAqueous Solution
Doxorubicin-based ProdrugCBKinetically Stable (t1/2 = 31.8 h)Physiological Conditions
2,3-Diazabicyclo[2.2.1]hept-2-eneCB1.3 x 103Aqueous Solution
Cyclohexylmethylammonium ionCB1.1 x 105D2O, no salts

Table 2: Effect of pH on Binding Affinity

Guest MoleculeHostpHBinding Constant (Ka, M-1)Reference
FasudilCB2.04.28 x 106
4-AminoazobenzeneCBAcidicHigh Affinity
4-AminoazobenzeneCBNeutralNo Association
Dimethylamino derivativeCB-KH = 2 x 107 (protonated)
Dimethylamino derivativeCB-K = 3.9 x 104 (neutral)

Experimental Protocols

Protocol 1: Determination of Binding Constant by UV-Vis Spectroscopic Titration

This protocol describes a general method for determining the binding constant of a guest molecule that exhibits a change in its UV-Vis spectrum upon complexation with a this compound.

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the guest molecule in the desired aqueous buffer.

    • Prepare a concentrated stock solution of the this compound host in the same buffer.

  • Titration Experiment:

    • Place a known concentration of the guest molecule in a cuvette. The concentration should be chosen such that the initial absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Record the initial UV-Vis spectrum of the guest solution.

    • Add small aliquots of the this compound stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate.

    • Record the UV-Vis spectrum after each addition.

    • Continue the additions until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the spectral change is maximal.

    • Correct the data for dilution by multiplying the observed absorbance by a factor of (V0 + Vi) / V0, where V0 is the initial volume and Vi is the volume of titrant added.

    • Plot the change in absorbance (ΔA) as a function of the this compound concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression software to determine the binding constant (Ka).

Protocol 2: Characterization of Complex Stability by 1H NMR Spectroscopy

This protocol outlines the use of 1H NMR to study the stability and stoichiometry of a this compound complex.

  • Sample Preparation:

    • Prepare a series of NMR tubes containing a constant concentration of the guest molecule in a deuterated solvent (e.g., D2O).

    • Add increasing molar equivalents of the this compound host to each tube (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0 equivalents).

  • NMR Data Acquisition:

    • Acquire 1H NMR spectra for each sample.

    • Ensure the temperature is controlled and consistent across all measurements.

  • Data Analysis:

    • Slow Exchange: If the guest exchange is slow on the NMR timescale, separate signals for the free and complexed guest will be observed. The integration of these signals can be used to determine the concentration of each species and calculate the binding constant.

    • Fast Exchange: If the guest exchange is fast, a single, population-averaged signal will be observed for each proton, and its chemical shift will change upon addition of the host. The change in chemical shift (Δδ) can be plotted against the host concentration and fitted to a binding model to determine Ka.

    • Stoichiometry Determination: A Job plot can be constructed by varying the mole fraction of the host and guest while keeping the total concentration constant. The mole fraction at which the change in chemical shift is maximal indicates the stoichiometry of the complex.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_optimization Optimization Strategies cluster_characterization Characterization Problem Low/No Complex Formation or Complex Instability Size Check Host-Guest Size/Shape Compatibility Problem->Size Potential Causes Conditions Verify Experimental Conditions (Solvent, pH, Temp) Problem->Conditions Potential Causes Purity Confirm Purity of Host and Guest Problem->Purity Potential Causes Host Select Different CB[n] Homologue Size->Host Solution Guest Modify Guest Structure (e.g., add cationic group) Size->Guest Buffer Adjust Buffer Conditions (Lower Salt, Change pH) Conditions->Buffer Solution Purity->Problem Re-evaluate Characterize Characterize Optimized Complex (NMR, ITC, MS, etc.) Host->Characterize Guest->Characterize Buffer->Characterize

Caption: Troubleshooting workflow for this compound complex instability.

logical_relationships cluster_host Host Properties cluster_guest Guest Properties cluster_environment Environmental Factors center Complex Stability (High Ka, Low Kd) Cavity Optimal Cavity Size & Shape Cavity->center enables Portals Negative Electrostatic Potential at Portals Portals->center enhances via ion-dipole interaction GuestSize Complementary Size & Shape GuestSize->center enables GuestCharge Cationic Groups GuestCharge->center enhances via ion-dipole interaction GuestHydro Hydrophobic Moiety GuestHydro->center drives via hydrophobic effect Solvent Aqueous Solvent Solvent->center enables hydrophobic effect pH Optimal pH for Guest Protonation pH->GuestCharge controls Salt Low Salt Concentration Salt->GuestCharge competes with

Caption: Key factors influencing the stability of this compound complexes.

References

Technical Support Center: Refining Analytical Techniques for Studying Cucurbituril Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with cucurbituril host-guest interactions.

Isothermal Titration Calorimetry (ITC)

Troubleshooting Guide & FAQs

QuestionAnswer
Q1: My ITC thermogram shows sharp spikes at the beginning of each injection that are not related to the binding event. What could be the cause? This is often due to improper mixing or a bubble in the syringe. Ensure the syringe is loaded carefully to avoid introducing air bubbles. Gentle mixing of the solutions before loading can also help. If the problem persists, check for a dirty or damaged syringe plunger tip.[1]
Q2: The baseline of my ITC experiment is not stable and drifts significantly. How can I fix this? Baseline drift can be caused by several factors, including improper degassing of solutions, a dirty sample or reference cell, or a buffer mismatch between the syringe and cell solutions.[2] Ensure thorough degassing of all solutions. Clean the cells according to the instrument manufacturer's protocol. Prepare both the host and guest solutions in the exact same buffer batch to minimize dilution heats.
Q3: The integrated heats of binding are very small, leading to a poor signal-to-noise ratio. What should I do? Low heat changes can be addressed by increasing the concentrations of the host and/or guest molecules. However, be mindful of potential solubility issues and aggregation at higher concentrations. Alternatively, if the binding enthalpy is inherently low, consider using a more sensitive microcalorimeter if available.
Q4: My titration curve does not reach saturation, even at a high molar ratio. What does this indicate? This typically suggests weak binding affinity. You may need to use significantly higher concentrations of the titrant. If solubility limits prevent this, ITC may not be the ideal technique for this specific system, and you might consider a more sensitive method like fluorescence spectroscopy.
Q5: The stoichiometry of binding determined by ITC is not an integer (e.g., N=0.7). What could be the reason? This can result from inaccurate concentration determination of the host or guest, the presence of an active impurity, or a portion of the host or guest being inactive (e.g., aggregated or misfolded). Always verify the concentrations of your stock solutions using a reliable method like UV-Vis spectroscopy or NMR. Ensure the purity of your compounds.

Experimental Protocol: ITC for Cucurbit[3]uril-Guest Binding

  • Sample Preparation:

    • Prepare a solution of Cucurbit[3]uril (CB) in a suitable aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.4) at a concentration of 0.1 mM.

    • Prepare a solution of the guest molecule in the exact same buffer at a concentration of 1 mM.

    • Thoroughly degas both solutions for at least 10 minutes prior to the experiment.

  • Instrument Setup:

    • Set the experimental temperature to 25 °C.

    • Set the stirring speed to 300 rpm.

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Fill the sample cell with the CB solution.

    • Fill the injection syringe with the guest solution.

    • Perform an initial injection of 2 µL, followed by 19 injections of 2 µL each, with a spacing of 180 seconds between injections.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Quantitative Data: Thermodynamic Parameters of CB Interactions

Guest MoleculeBinding Affinity (Ka, M-1)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)Stoichiometry (n)Reference
Nabumetone4.66 x 104-4.831.531:1
2a (trans-chalcone derivative)3.9 x 104--1:1
2b (trans-chalcone derivative)2.3 x 105--1:1

Experimental Workflow: Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Host Prepare Host (CB[n]) Solution Degas Degas Solutions Prep_Host->Degas Prep_Guest Prepare Guest Solution Prep_Guest->Degas Load_Sample Load Host into Cell Degas->Load_Sample Load_Titrant Load Guest into Syringe Degas->Load_Titrant Equilibrate Equilibrate Instrument Load_Sample->Equilibrate Load_Titrant->Equilibrate Titrate Perform Titration Equilibrate->Titrate Integrate Integrate Raw Data Titrate->Integrate Fit_Model Fit to Binding Model Integrate->Fit_Model Results Obtain K_a, ΔH, n Fit_Model->Results

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Guide & FAQs

QuestionAnswer
Q1: I am not observing any chemical shift changes in the guest molecule's signals upon addition of the this compound. Does this mean there is no interaction? Not necessarily. While chemical shift perturbation is a strong indicator of binding, its absence could mean that the guest is too far from the this compound's protons to induce a significant change. Consider using 2D NMR techniques like NOESY or ROESY to look for through-space correlations between the host and guest, which can confirm complex formation.
Q2: My NMR signals are significantly broadened upon addition of the host. What is happening? Signal broadening is often indicative of intermediate exchange on the NMR timescale. This means the association and dissociation rates of the host-guest complex are comparable to the NMR timescale. You can try acquiring the spectrum at a different temperature to shift the exchange regime to either fast or slow exchange, which should result in sharper signals.
Q3: I am trying to determine the binding constant using NMR titration, but the chemical shift changes are very small. How can I improve the accuracy? For small chemical shift changes, it is crucial to have a very stable and homogenous magnetic field. Use a high-field NMR spectrometer if possible. Ensure accurate concentration determination and use a consistent reference for chemical shifts. Hyperpolarized 129Xe-NMR can be a more sensitive alternative for studying such interactions.
Q4: Can I use NMR to study the interaction of paramagnetic guests with cucurbiturils? The presence of a paramagnetic guest can lead to significant broadening and shifting of the NMR signals, making analysis challenging. While specialized NMR techniques exist for paramagnetic systems, other methods like electron spin resonance (ESR) spectroscopy might be more suitable.

Experimental Protocol: 1H NMR Titration for this compound-Guest Binding

  • Sample Preparation:

    • Prepare a stock solution of the guest molecule in D2O at a concentration of 1 mM.

    • Prepare a stock solution of CB in D2O at a concentration of 10 mM.

    • Add a small amount of a suitable internal standard (e.g., DSS) to both solutions.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum of the guest solution alone.

    • Perform a series of titrations by adding increasing aliquots of the CB stock solution to the guest solution.

    • Acquire a 1H NMR spectrum after each addition, ensuring the sample has reached equilibrium.

  • Data Analysis:

    • Monitor the chemical shift changes of specific protons of the guest molecule.

    • Plot the change in chemical shift (Δδ) as a function of the CB concentration.

    • Fit the resulting binding isotherm to a suitable equation (e.g., 1:1 binding model) to determine the association constant (Ka).

Logical Relationship: Interpreting NMR Titration Data

NMR_Interpretation Start Add this compound to Guest Observe_Shifts Observe Chemical Shift Changes? Start->Observe_Shifts Yes_Shifts Yes Observe_Shifts->Yes_Shifts No_Shifts No Observe_Shifts->No_Shifts Slow_Exchange Slow Exchange (Separate Signals) Yes_Shifts->Slow_Exchange Two sets of peaks Fast_Exchange Fast Exchange (Shifted Average Signal) Yes_Shifts->Fast_Exchange Single, shifting peak Intermediate_Exchange Intermediate Exchange (Broadened Signals) Yes_Shifts->Intermediate_Exchange Broad peaks No_Interaction Possible No Interaction or Weak Interaction No_Shifts->No_Interaction Quantify_Ka Quantify Binding Affinity (K_a) Slow_Exchange->Quantify_Ka Fast_Exchange->Quantify_Ka Use_2D_NMR Use 2D NMR (NOESY/ROESY) to Confirm Proximity No_Interaction->Use_2D_NMR

Caption: Decision tree for interpreting NMR titration results.

Mass Spectrometry (MS)

Troubleshooting Guide & FAQs

QuestionAnswer
Q1: I am not observing the host-guest complex in my mass spectrum. What could be the issue? The non-covalent host-guest complex might be dissociating during the ionization process. Use a "soft" ionization technique like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to preserve the complex. Optimize the ESI source conditions (e.g., lower the capillary voltage and temperature) to minimize in-source fragmentation.
Q2: I see a peak corresponding to the host-guest complex, but how can I be sure it's an inclusion complex and not just an external adduct? Collision-induced dissociation (CID) experiments can help differentiate between inclusion and exclusion complexes. Inclusion complexes are generally more stable and require higher collision energies to dissociate compared to externally bound adducts.
Q3: My mass spectra are very complex, with multiple adducts (e.g., Na+, K+). How can I simplify the spectra? The presence of various salt adducts is common in ESI-MS. To simplify the spectra, you can try to use a volatile buffer like ammonium acetate or formate. Alternatively, using high-resolution mass spectrometry can help to resolve the different adducts and confirm the elemental composition of the ions.
Q4: Can I use mass spectrometry to determine binding affinity? While MS is primarily used for determining stoichiometry and confirming complex formation, relative binding affinities can be estimated through competition experiments. However, for accurate determination of absolute binding affinities, techniques like ITC or fluorescence spectroscopy are generally preferred.

Experimental Protocol: ESI-MS for Cucurbit[n]uril Complex Analysis

  • Sample Preparation:

    • Prepare a solution containing both the this compound host and the guest molecule in a volatile solvent system (e.g., 50:50 water:methanol with 0.1% formic acid) at micromolar concentrations.

    • The molar ratio of host to guest can be varied to promote complex formation.

  • MS Analysis:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5 µL/min).

    • Use positive ion mode for cationic guests.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve a stable signal and minimize fragmentation of the non-covalent complex.

    • Acquire the mass spectrum over a relevant m/z range.

  • Tandem MS (MS/MS):

    • Select the ion corresponding to the host-guest complex as the precursor ion.

    • Apply increasing collision energies to induce fragmentation and observe the dissociation pattern.

Experimental Workflow: Mass Spectrometry for Host-Guest Analysis

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Interpretation Mix_Components Mix Host and Guest in Volatile Solvent Infuse_Sample Infuse into ESI Source Mix_Components->Infuse_Sample Optimize_Source Optimize Source Conditions Infuse_Sample->Optimize_Source Acquire_Spectrum Acquire Mass Spectrum Optimize_Source->Acquire_Spectrum Identify_Complex Identify Host-Guest Complex Peak Acquire_Spectrum->Identify_Complex Perform_MSMS Perform MS/MS (CID) Identify_Complex->Perform_MSMS Confirm_Stoichiometry Confirm Stoichiometry Identify_Complex->Confirm_Stoichiometry Assess_Stability Assess Complex Stability Perform_MSMS->Assess_Stability

Caption: Workflow for Mass Spectrometry analysis of this compound complexes.

Fluorescence Spectroscopy

Troubleshooting Guide & FAQs

QuestionAnswer
Q1: The fluorescence intensity of my guest molecule does not change upon addition of the this compound. Does this rule out binding? No. A change in fluorescence intensity is dependent on the guest's fluorophore experiencing a change in its local environment upon binding. If the fluorophore is not located in a region that is significantly altered by complexation, the fluorescence may not change. Consider using a competitive binding assay with a fluorescent dye known to interact with the this compound.
Q2: I observe fluorescence quenching upon addition of the host. What could be the mechanism? Quenching can occur through various mechanisms, including photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) if there is a suitable acceptor. It can also be due to aggregation of the guest within the this compound cavity.
Q3: My fluorescence titration data does not fit well to a simple 1:1 binding model. What could be the reason? This may indicate a more complex binding stoichiometry (e.g., 1:2 or 2:1), the presence of multiple binding sites with different affinities, or aggregation phenomena. Carefully examine the residuals of the fit and consider alternative binding models.
Q4: How can I be sure that the observed fluorescence change is due to inclusion in the this compound cavity and not just an external interaction? While not definitive, comparing the fluorescence lifetime of the free and bound guest can provide insights. A significant change in lifetime often suggests a more intimate interaction, such as inclusion within the cavity, which restricts molecular motion.

Experimental Protocol: Fluorescence Titration for Cucurbit[n]uril Binding

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent guest molecule in a suitable buffer at a concentration where its absorbance is below 0.1 to avoid inner filter effects.

    • Prepare a concentrated stock solution of the this compound host in the same buffer.

  • Fluorescence Measurements:

    • Set the excitation and emission wavelengths for the guest molecule.

    • Record the fluorescence spectrum of the guest solution alone.

    • Add small aliquots of the this compound stock solution to the guest solution, mixing thoroughly after each addition.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the this compound concentration.

    • Fit the data to a suitable binding isotherm to determine the binding constant (Ka).

Logical Relationship: Competitive Fluorescence Assay

Fluorescence_Competition Start Prepare CB[n]-Dye Complex Add_Guest Add Non-fluorescent Guest Start->Add_Guest Observe_Fluorescence Observe Change in Dye Fluorescence? Add_Guest->Observe_Fluorescence Yes_Change Yes Observe_Fluorescence->Yes_Change No_Change No Observe_Fluorescence->No_Change Displacement Guest Displaces Dye from CB[n] Cavity Yes_Change->Displacement No_Displacement Guest Does Not Bind or Binds Weaker than Dye No_Change->No_Displacement Quantify_Ka Quantify Guest Binding Affinity (K_a) Displacement->Quantify_Ka

Caption: Logic of a competitive fluorescence displacement assay.

References

Technical Support Center: Optimization of Cucurbituril Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cucurbit[n]uril (CB[n]) functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying CB[n] macrocycles. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses general, high-level challenges encountered during the synthesis, purification, and characterization of functionalized cucurbiturils.

Q1: My functionalized cucurbituril has extremely low solubility in water and common organic solvents. What can I do?

A1: Poor solubility is a significant bottleneck in CB[n] chemistry[1][2].

  • For Starting Materials: The parent CB[n] macrocycles themselves have limited solubility. For direct functionalization reactions, consider using acidic water or specific solvent systems like DMSO or DMF for derivatives like perhydroxyCB[n][3].

  • For Products: The functional group you add dramatically impacts solubility. Introducing hydrophilic groups like hydroxyls, sulfonates, or carboxylates can enhance water solubility[4]. For instance, cyclohexanocucurbit[n]urils are reported to be 170 times more water-soluble than the parent CB. Conversely, for solubility in organic solvents, attaching hydrophobic moieties is a common strategy.

  • Check for Aggregation: Functionalized CB[n] derivatives can self-assemble into larger structures, such as nanospheres, which will precipitate. Use techniques like Dynamic Light Scattering (DLS) to check for aggregation.

Q2: I'm getting a complex mixture of products that is difficult to separate. What are the best purification strategies?

A2: Product mixtures, especially with partially functionalized CB[n]s, are a common issue.

  • Fractional Recrystallization: This is the most common first step. It exploits the differential solubility of CB[n] homologues and their functionalized derivatives in various solvents or aqueous solutions with specific salts (e.g., KI).

  • Chromatography: While challenging, chromatographic methods are effective.

    • Gel Permeation Chromatography (GPC): Has been used to purify partially substituted CB derivatives.

    • Affinity Chromatography: Using columns with beads functionalized with guest molecules (e.g., diaminoalkyl groups) can effectively separate CB[n]s based on their binding affinities.

  • Selective Precipitation/Complexation: Adding specific guest molecules can selectively precipitate a target CB[n] derivative from a mixture.

Q3: My reaction yields are consistently low. How can I optimize the output?

A3: Low yields are a frequent problem, particularly in direct functionalization methods.

  • Re-evaluate Your Strategy: The three main functionalization strategies—precursor functionalization, direct functionalization, and the 'X+1' method—each have yield limitations. Direct hydroxylation, for example, can have yields from ~5% to 45% depending on the CB[n] homologue. Ensure the chosen method is optimal for your target molecule.

  • Optimize Reaction Conditions: Systematically vary parameters like temperature, reaction time, acid concentration, and reactant ratios. For superacid-mediated reactions, the choice of acid and solvent is critical for achieving near-quantitative conversion.

  • Protecting Groups: For complex functionalizations, consider using protecting groups to prevent side reactions on sensitive moieties, allowing for cleaner conversions and potentially higher yields of the desired product.

  • Purity of Starting Materials: Impurities in the parent CB[n], such as residual acids or salts from its own purification, can interfere with subsequent reactions. Ensure high purity of your starting macrocycle.

Q4: How can I confirm that the functionalization was successful and determine the degree of substitution?

A4: Proper characterization is crucial. A combination of techniques is typically required.

  • Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are key techniques to confirm the mass of the functionalized product and identify the presence of derivatives in a mixture.

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation. Changes in the chemical shifts of the methylene and methine protons/carbons can confirm functionalization. For monofunctionalized products, the appearance of new, distinct signals corresponding to the functional group is a clear indicator.

  • Spectroscopic Analysis: Techniques like fluorescence spectroscopy can be used if the functional group is a fluorophore. Changes in the spectral properties upon complexation with a known guest can also confirm the integrity of the CB[n] cavity.

Troubleshooting Guides for Specific Functionalization Methods

This section provides detailed troubleshooting for the three primary methods of CB[n] functionalization.

Method 1: Functionalization of Precursors

This "bottom-up" approach involves synthesizing CB[n] from modified glycoluril monomers.

Problem / Question Possible Cause Recommended Solution
Why am I only getting small cavity CB[n]s (e.g., CB, CB)? Bulky or bifunctionalized glycoluril precursors can cause steric hindrance that prevents the formation of larger macrocycles like CB and CB.To obtain larger CB[n]s, use a monofunctionalized glycoluril or a statistical mixture of a functionalized precursor with an unmodified glycoluril.
The reaction produces a statistical mixture of multiply-substituted CB[n]s. How can I achieve a single product? When using a mixture of functionalized and unfunctionalized precursors, a statistical distribution of products is the expected outcome.Achieving a single, pure product is synthetically challenging with this method. It is often better to embrace the mixture and rely on robust purification techniques (see FAQ Q2) or switch to a method better suited for monofunctionalization, like the 'X+1' approach.
The yield of the desired substituted CB[n] is very low. The cyclization reaction conditions (acid type, concentration, temperature) are not optimized for the specific substituted glycoluril being used.Systematically screen reaction conditions. The use of specific templates (metal ions, ammonium ions) can sometimes influence the product distribution in favor of a particular CB[n] homologue.
Method 2: Direct Functionalization (Post-Synthetic Modification)

This "top-down" approach involves chemically modifying the parent CB[n] macrocycle, typically via oxidation of the equatorial C-H bonds.

Problem / Question Possible Cause Recommended Solution
The direct hydroxylation yield is poor, especially for CB and CB. Direct oxidation requires harsh conditions, and the stability of the perhydroxylated products for larger CB[n]s can be low, leading to decomposition.Optimize the reaction by adjusting the oxidant (e.g., K₂S₂O₈) concentration and temperature. For monofunctionalization, carefully controlling reaction time and stoichiometry is key to avoid over-oxidation. Consider alternative methods like UV irradiation with hydrogen peroxide.
I'm observing significant decomposition of the CB[n] macrocycle. The reaction conditions (e.g., strong acid, high temperature) are too harsh, causing the CB[n] framework to break down.Reduce the reaction temperature or time. If using superacids for further modification of hydroxylated CB[n]s, ensure the conditions are optimized, as this can generate highly reactive carbocations on the CB[n] framework.
The attached functional group is not reactive in subsequent steps (e.g., amide coupling). The hydroxyl groups introduced via direct oxidation can have low reactivity due to their regiochemical constraints.Consider converting the hydroxyl groups to a more reactive intermediate. For example, superacid-mediated reactions can be used to convert hydroxylated CB[n]s into derivatives with nitrile or alcohol functionalities that are more amenable to further conjugation.
Method 3: The 'X+1' Building Block Approach

This method provides a rational route to monofunctionalized CB[n]s by reacting a large, pre-formed building block (e.g., a methylene-bridged glycoluril hexamer) with a single functionalized monomer.

Problem / Question Possible Cause Recommended Solution
My main byproduct is unfunctionalized CB when targeting a monofunctional CB. This is a known and major competing side reaction. The glycoluril hexamer building block undergoes unimolecular cyclization to form CB instead of reacting with the functionalized monomer.This side reaction is difficult to prevent entirely. Focus on efficient purification. The addition of aqueous KI can selectively precipitate the CB byproduct, simplifying the isolation of the desired CB derivative.
The isolated yield of the target monofunctionalized CB[n] is low (e.g., <20%). In addition to the competing cyclization, the final cyclization step to form the target molecule may be inefficient. The reported isolated yield for a monofunctionalized CB via this method was 16%.While optimizing the cyclization conditions may offer marginal improvements, this method inherently involves a challenging purification process. Focus on maximizing recovery during the purification steps to improve the final isolated yield.
The reactive handle on my product (e.g., an alkyl chloride) is not reacting in the next step. The functional group may be sterically hindered or electronically deactivated by the CB[n] framework.Confirm the successful synthesis of the functionalized precursor via MS and NMR. If confirmed, consider using more forcing conditions for the subsequent reaction (e.g., higher temperature, longer reaction time) or switching to a more reactive handle (e.g., converting an alkyl chloride to a more reactive azide for click chemistry).

Quantitative Data and Experimental Protocols

Table 1: Comparison of Yields for Selected Functionalization Reactions
ReactionCB[n] SizeFunctional GroupReagentsYieldReference
Direct HydroxylationCBPerhydroxy (-OH)₁₂K₂S₂O₈, H₂O45%
Direct HydroxylationCBPerhydroxy (-OH)₁₀K₂S₂O₈, H₂O42%
Direct HydroxylationCB / CBPerhydroxyK₂S₂O₈, H₂O~5%
Direct MonohydroxylationCBMonohydroxy (-OH)Direct Oxidation14%
'X+1' SynthesisCBMonochloroalkylHexamer + Monomer16%
Azide SubstitutionCBMonoazidoalkylNaN₃, H₂O81%
Superacid-Mediated ConversionCBPhenylacetylTfOH/MsOHNear-quantitative
Protocol 1: Direct Perhydroxylation of CB

This protocol is adapted from the method reported by Kim and co-workers for the direct functionalization of CB[n].

  • Dissolution: Suspend this compound (CB) in deionized water.

  • Add Oxidant: Add potassium persulfate (K₂S₂O₈) to the suspension. A typical molar ratio might be significantly in excess of K₂S₂O₈ relative to the number of C-H bonds being oxidized.

  • Reaction: Heat the reaction mixture to 85 °C and stir for 6 hours. The mixture should become a clear solution as the reaction progresses.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature.

  • Crystallization: Add methanol to the aqueous solution to precipitate the potassium ion complex of perhydroxythis compound as a white solid.

  • Isolation: Collect the solid product by filtration, wash with methanol, and dry under vacuum.

  • Characterization: Confirm the structure using NMR (in DMSO-d₆) and Mass Spectrometry. The expected isolated yield is approximately 45%.

Protocol 2: Superacid-Mediated Functionalization of MonohydroxyCB

This protocol is based on the method for achieving near-quantitative conversion of hydroxylated CB[n]s.

  • Preparation: In a clean, dry flask, dissolve monohydroxythis compound (HO₁CB) in a mixture of trifluoromethanesulfonic acid (TfOH) and methanesulfonic acid (MsOH). A volume ratio of 20-50% TfOH in MsOH is effective.

  • Add Nucleophile: Add the desired nucleophile (e.g., phenylacetic acid) to the solution.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or slightly elevated) for 5 hours. The superacidic medium facilitates the formation of a tertiary carbocation on the CB framework, enhancing its reactivity.

  • Quenching: Carefully and slowly pour the reaction mixture into a large volume of cold diethyl ether or a similar non-solvent to precipitate the functionalized product. Caution: Quenching superacids is highly exothermic.

  • Isolation: Collect the precipitate by centrifugation or filtration.

  • Purification: Wash the solid extensively with the non-solvent to remove residual acid, followed by further purification using dialysis or size-exclusion chromatography.

  • Characterization: Confirm the product structure and purity by NMR and Mass Spectrometry. The conversion is expected to be near-quantitative.

Visualized Workflows and Pathways

Caption: A flowchart illustrating the general experimental workflow from strategy selection to final product characterization.

Caption: A logical flowchart to guide researchers through troubleshooting steps when encountering low product yields.

Caption: A simplified diagram showing the reaction pathway for direct hydroxylation of CB[n] and subsequent modification.

References

Technical Support Center: Strategies for Controlling Guest Release from Cucurbituril Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cucurbituril (CB) host-guest complexes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments for controlled guest release.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the type of stimulus used to trigger guest release.

pH-Controlled Guest Release

The charge state of guest molecules, and sometimes the this compound host itself, can be altered by changing the pH of the solution. This often leads to a change in binding affinity and allows for controlled guest release.[1][2]

Q1: My guest release is incomplete or slow after changing the pH. What could be the issue?

A1: Several factors could be contributing to this issue:

  • Insufficient pH shift: Ensure the pH has been shifted sufficiently beyond the pKa of the guest's ionizable group in the complexed state. The pKa of a guest can shift significantly upon encapsulation within the this compound cavity.[3][4][5] It is recommended to perform a full pH titration to determine the apparent pKa of the complex.

  • Buffer interference: Buffer ions can compete with the guest for binding to the this compound portal, which can affect the release kinetics and equilibrium. Consider using a buffer with ions that have a low affinity for the this compound in use or perform experiments in unbuffered solutions if possible.

  • Kinetic trapping: Some host-guest complexes are kinetically stable, meaning the guest dissociation is slow even if it is thermodynamically favorable. Increasing the temperature might help to overcome the kinetic barrier.

  • Guest solubility: The released guest might have low solubility at the target pH, leading to precipitation and an apparent incomplete release in the solution phase. Check the solubility of your guest at different pH values.

Q2: How can I accurately determine the binding constant of my guest at different pH values?

A2: Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

  • ITC: This method directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction.

  • NMR Titration: By monitoring the chemical shift changes of the host or guest protons upon complexation, you can determine the binding constant. This is particularly useful for studying competitive binding equilibria.

Troubleshooting Table for pH-Controlled Release

Problem Possible Cause Suggested Solution
Incomplete guest releaseInsufficient pH changePerform a full pH titration to determine the pKa of the complex and ensure the final pH is at least 1-2 units away from the pKa.
Buffer interferenceUse a non-interacting buffer or perform the experiment in an unbuffered solution, adjusting pH with dilute acid or base.
Guest precipitationCheck the solubility of the free guest at the target pH. Use a co-solvent if necessary and compatible with your system.
Slow release kineticsHigh kinetic stability of the complexIncrease the temperature to accelerate dissociation. Be mindful of potential degradation of your guest or host.
Difficulty in monitoring releaseOverlapping spectroscopic signalsUse a different spectroscopic technique (e.g., fluorescence if your guest is fluorescent) or a labeled guest for easier detection.
Light-Controlled Guest Release

Light can be used as an external stimulus to trigger guest release by using photoswitchable guests (e.g., azobenzene derivatives) that change their shape or polarity upon irradiation, or by using photocleavable linkers.

Q1: The photoisomerization of my guest is not efficient, leading to poor release.

A1: This can be due to several reasons:

  • Incorrect wavelength or light intensity: Ensure you are using the correct wavelength of light for the photoisomerization of your specific guest and that the light source has sufficient intensity.

  • Photodegradation: Prolonged exposure to high-intensity UV light can lead to the degradation of the photoswitchable guest. Monitor the integrity of your guest over time using techniques like HPLC or mass spectrometry.

  • Restricted isomerization within the cavity: The this compound cavity might sterically hinder the photoisomerization of the guest. Consider using a larger this compound homologue or modifying the guest structure to allow for more conformational freedom.

Q2: How can I monitor the release of the guest in real-time upon light irradiation?

A2: UV-Vis and fluorescence spectroscopy are excellent techniques for real-time monitoring.

  • UV-Vis Spectroscopy: If the guest molecule has a distinct absorption spectrum in its free and bound states, or if the different photoisomers have different spectra, you can monitor the change in absorbance at a specific wavelength over time.

  • Fluorescence Spectroscopy: If the guest is fluorescent, its fluorescence intensity or wavelength may change upon release from the this compound cavity. This can be a very sensitive method for monitoring release.

Troubleshooting Table for Light-Controlled Release

Problem Possible Cause Suggested Solution
Inefficient photoisomerizationIncorrect wavelength or intensityOptimize the irradiation wavelength and light source intensity.
Photodegradation of the guestReduce irradiation time or intensity. Use a filter to remove unwanted wavelengths. Monitor guest stability.
Steric hindrance within the cavityUse a larger this compound or redesign the guest molecule.
Rapid reverse isomerizationThermal relaxation of the metastable isomerPerform experiments at lower temperatures if possible. Modify the guest to increase the lifetime of the metastable state.
Difficulty quantifying releaseSmall changes in spectroscopic signalsUse a more sensitive technique like fluorescence spectroscopy or employ a displacement assay with a fluorescent reporter.
Redox-Controlled Guest Release

The binding affinity of a guest can be modulated by changing its oxidation state. Guests containing redox-active moieties like ferrocene or viologen can be switched between states with different binding affinities to cucurbiturils upon applying an electrochemical potential or a chemical redox agent.

Q1: I am not observing a significant change in binding affinity upon applying a redox stimulus.

A1: Consider the following:

  • Insufficient potential/reagent concentration: Ensure that the applied electrochemical potential is sufficient to fully oxidize or reduce the guest, or that the concentration of the chemical redox agent is adequate.

  • Small difference in binding affinity: The binding affinities of the two redox states of the guest might not be different enough to induce significant release. The design of the guest molecule is crucial here; the change in charge and/or conformation upon redox switching should be substantial enough to significantly alter the interaction with the host.

  • Interference from electrolytes: The ions from the supporting electrolyte can compete for binding with the this compound, affecting the guest's binding affinity. Choose an electrolyte with weakly coordinating ions.

Q2: How can I characterize the redox-controlled release process?

A2: Cyclic voltammetry (CV) is a key technique.

  • Cyclic Voltammetry: By comparing the cyclic voltammograms of the free guest and the host-guest complex, you can determine the formal potentials of the redox couple in both states. A shift in the formal potential upon complexation indicates a difference in the binding affinities of the oxidized and reduced forms of the guest.

Troubleshooting Table for Redox-Controlled Release

Problem Possible Cause Suggested Solution
No significant change in bindingInsufficient redox stimulusOptimize the applied potential or the concentration of the redox agent.
Small difference in affinity between redox statesRedesign the guest molecule to maximize the change in charge and/or conformation upon redox switching.
Electrolyte interferenceUse a supporting electrolyte with ions that have low affinity for the this compound.
Irreversible electrochemistryGuest degradation upon redox cyclingCheck the stability of the guest in both redox states. Modify the guest to improve its electrochemical reversibility.
Slow guest releaseSlow electron transfer kineticsUse a mediator to facilitate electron transfer. Modify the electrode surface to improve kinetics.
Competitive Displacement

A guest can be released from a this compound cavity by introducing a competitor molecule that has a higher binding affinity for the host.

Q1: The displacement of my guest is not efficient, even with a high concentration of the competitor.

A1: This could be due to:

  • Low binding affinity of the competitor: The competitor you have chosen may not have a sufficiently high binding constant to effectively displace the guest. You need to select a competitor with a significantly higher affinity for the this compound. Adamantane derivatives are often used as strong competitors for CB.

  • Kinetic barriers: The association of the competitor and the dissociation of the initial guest might be slow. Allowing more time for the system to reach equilibrium or increasing the temperature can help.

  • Stoichiometry issues: Ensure that the concentration of the competitor is high enough to drive the equilibrium towards the displaced state. A molar excess of the competitor is usually required.

Q2: How do I choose a suitable competitor for my system?

A2: The choice of competitor depends on the specific this compound and guest you are using.

  • Consult the literature: There are extensive studies on the binding affinities of various guests with different cucurbiturils. This data can help you select a competitor with a known high binding constant for your host.

  • Experimental screening: If data is not available, you can screen a library of potential competitors using a simple spectroscopic assay to identify the most effective one.

Troubleshooting Table for Competitive Displacement

Problem Possible Cause Suggested Solution
Inefficient displacementCompetitor has a lower binding affinitySelect a competitor with a known higher binding constant for the specific this compound.
Insufficient competitor concentrationIncrease the concentration of the competitor to shift the equilibrium.
Slow kineticsAllow more time for the system to equilibrate or gently heat the solution.
Competitor interferes with analysisSpectroscopic signals of the competitor overlap with the guestChoose a competitor that is spectroscopically silent in the region of interest or use a separation technique like HPLC to quantify the released guest.
Competitor is not solublePoor solubility of the competitor in the experimental mediumUse a more soluble derivative of the competitor or add a co-solvent if it does not interfere with the binding.

Data Presentation: Comparison of Binding Affinities

The following tables summarize quantitative data for different guest release strategies to facilitate comparison.

Table 1: pH-Dependent Binding Constants (K_a) of Guests with this compound (CB)

GuestK_a at low pH (M⁻¹)K_a at high pH (M⁻¹)pH range of transitionReference
Ferrocene amino acidStable complexDissociatesLow to high pH
Dimethylamino-trans-chalcone2 x 10⁷3.9 x 10⁴pKa shift from 3.50 to 6.22
Benzimidazole derivativesHigher for protonated formLower for neutral formpKa dependent

Table 2: Binding Affinity Changes of Photoswitchable Guests with Cucurbiturils

HostGuestK_a (E-isomer) (M⁻³)K_a (Z-isomer)Light SourceReference
CBWater-soluble azobenzeneup to 10²⁰ (2:2 complex)Forms 1:1 complex650 nm (red) / 420 nm (blue)
CBBivalent FGG-peptide cage22 nM (before UV)2.4 µM (after UV)UV light

Table 3: Redox-Modulated Binding of Guests with Cucurbiturils

HostGuestBinding Affinity (Oxidized State)Binding Affinity (Reduced State)MethodReference
CBFerrocene derivatives10⁹ - 10¹⁰ M⁻¹ (neutral)10¹² - 10¹³ M⁻¹ (cationic)Voltammetry, NMR, Calorimetry
CBMethylviologenForms 1:1 complex (MV²⁺)Forms 2:1 complex (MV⁺•)Electrochemistry

Table 4: Binding Constants (K_a) of Competitive Guests with this compound (CB)

Competitor GuestK_a (M⁻¹)
Cyclopentanone4.2 x 10⁵
L-phenylalanine1.8 x 10⁶
Spermine4.8 x 10⁸
1,6-hexanediamine2.1 x 10⁹
Aminomethylcyclohexane1.3 x 10¹¹
N,N'-bis(aminoethyl)-1,6-hexanediamine1.7 x 10¹¹
Adamantylamine10¹²
1,6-N-trimethylammonium diamantane10¹⁷

Note: This data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

This section provides generalized methodologies for key experiments. Specific parameters should be optimized for your particular system.

Protocol 1: pH-Titration Monitored by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a stock solution of the this compound-guest complex in D₂O at a known concentration (e.g., 1 mM).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the initial solution.

  • Titration: Add small aliquots of a dilute solution of DCl or NaOD to the NMR tube to incrementally change the pD.

  • Equilibration and Measurement: After each addition, mix the solution thoroughly and allow it to equilibrate. Acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor the chemical shifts of the guest and/or host protons as a function of pD. A plot of chemical shift versus pD can be used to determine the apparent pKa of the complex. The disappearance of the signals of the complexed guest and the appearance of the signals of the free guest indicate release.

Protocol 2: Monitoring Light-Induced Release using UV-Vis Spectroscopy
  • Sample Preparation: Prepare a solution of the photoswitchable guest and this compound in a suitable buffer in a quartz cuvette.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the complex before irradiation.

  • Irradiation: Irradiate the sample with a light source of the appropriate wavelength (e.g., a UV lamp or a specific wavelength LED).

  • Real-time Monitoring: Record the UV-Vis spectra at regular time intervals during irradiation to monitor the photoisomerization and/or guest release.

  • Data Analysis: Plot the change in absorbance at a characteristic wavelength against time to determine the kinetics of the release process.

Protocol 3: Characterization of Redox-Controlled Release using Cyclic Voltammetry
  • Electrochemical Setup: Use a standard three-electrode setup (working, reference, and counter electrodes) in an electrochemical cell.

  • Sample Preparation: Prepare a solution of the redox-active guest in a suitable electrolyte solution. Record its cyclic voltammogram.

  • Complex Formation: Add a stoichiometric amount of the this compound host to the solution to form the complex.

  • Measurement: Record the cyclic voltammogram of the host-guest complex under the same conditions.

  • Data Analysis: Compare the formal potentials (E¹/²) of the free guest and the complex. A shift in the potential indicates a change in the binding affinity upon change of the oxidation state.

Protocol 4: Isothermal Titration Calorimetry (ITC) for Competitive Binding
  • Instrument Setup: Set up the ITC instrument at the desired temperature.

  • Sample Preparation: Prepare a solution of the this compound host in the sample cell and a solution of the guest in the injection syringe. For competitive binding, the sample cell will contain the host and the first guest, while the syringe will contain the competitor.

  • Titration: Perform a series of injections of the guest/competitor solution into the sample cell, measuring the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the titrant to the sample. Fit the resulting isotherm to a suitable binding model to determine the binding constant and thermodynamic parameters.

Visualizations

The following diagrams illustrate the principles of the different guest release strategies.

pH_Controlled_Release CB_low CB[n] Complex_low CB[n]•Guest-H⁺ Complex Guest_H Guest-H⁺ CB_high CB[n] Complex_low->CB_high + OH⁻ - H₂O Guest Guest Complex_low->Guest + OH⁻ - H₂O

Caption: pH-controlled guest release mechanism.

Light_Controlled_Release CB_before CB[n] Complex_before CB[n]•Guest (E) Complex Guest_E Guest (E-isomer) CB_after CB[n] Complex_before->CB_after Guest_Z Guest (Z-isomer) Complex_before->Guest_Z

Caption: Light-controlled guest release workflow.

Redox_Controlled_Release CB_red CB[n] Complex_red CB[n]•Guest (Red) Complex Guest_red Guest (Red) CB_ox CB[n] Complex_red->CB_ox - e⁻ Guest_ox Guest (Ox) Complex_red->Guest_ox - e⁻

Caption: Redox-controlled guest release pathway.

Competitive_Displacement CB_initial CB[n] Complex1 CB[n]•Guest 1 Complex Guest1 Guest 1 Released_Guest1 Guest 1 Complex1->Released_Guest1 Complex2 CB[n]•Guest 2 Complex Complex1->Complex2 + Guest 2 Competitor Competitor (Guest 2) CB_final CB[n]

Caption: Competitive displacement of a guest.

References

Validation & Comparative

Cucurbituril vs cyclodextrin: a comparative study for drug delivery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide: Cucurbituril vs. Cyclodextrin for Drug Delivery

For researchers, scientists, and drug development professionals, the selection of an appropriate drug delivery vehicle is a critical step in enhancing therapeutic efficacy and overcoming formulation challenges. Among the various macrocyclic hosts, cucurbiturils (CBs) and cyclodextrins (CDs) have emerged as promising candidates for their ability to encapsulate drug molecules and modify their physicochemical properties. This guide provides an objective comparison of their performance in drug delivery, supported by experimental data, detailed methodologies, and visual representations of key processes.

Structural and Physicochemical Properties

Cucurbiturils and cyclodextrins, while both serving as molecular containers, possess distinct structural and physicochemical characteristics that influence their interactions with guest drug molecules. Cyclodextrins are cyclic oligosaccharides derived from starch, forming a truncated cone or donut-shaped structure with a hydrophilic exterior and a hydrophobic interior. In contrast, cucurbiturils are composed of glycoluril units linked by methylene bridges, resulting in a more rigid, barrel-shaped structure with a hydrophobic cavity and two polar carbonyl-lined portals.[1]

The presence of carbonyl groups at the portals of cucurbiturils allows for strong ion-dipole interactions, enabling them to bind effectively with polar and positively charged guest molecules.[1] Cyclodextrins, with their hydroxyl groups, primarily rely on hydrophobic interactions and hydrogen bonding to form inclusion complexes.[2] The cavity sizes of both macrocycles can be varied, with cucurbiturils offering a larger potential cavity size (up to 12.7 Å) compared to the common cyclodextrins (up to 9.5 Å), allowing for the encapsulation of a wider range of drug molecules.[1]

Table 1: Comparison of Structural and Physicochemical Properties

PropertyThis compoundCyclodextrin
Monomer Unit GlycolurilGlucose
Overall Shape Barrel-shapedTruncated cone / Donut-shaped
Portal/Rim Carbonyl groupsHydroxyl groups
Primary Interaction Forces Hydrophobic, ion-dipole, hydrogen bondingHydrophobic, hydrogen bonding
Binding Preference Cationic and neutral moleculesHydrophobic molecules
Cavity Environment HydrophobicHydrophobic
Solubility in Water Generally low, but derivatives existVaries (native CDs have limited solubility, derivatives are highly soluble)

Drug Encapsulation and Binding Affinity

The efficiency of a drug delivery system is heavily dependent on its ability to encapsulate the drug with high affinity. Cucurbiturils generally exhibit higher binding constants (Ka) for a wide range of guest molecules compared to cyclodextrins, indicating a more stable complex formation. This is particularly evident for cationic drugs, where the ion-dipole interactions with the carbonyl portals of cucurbiturils play a significant role.

For instance, a computational study on the interaction of paclitaxel with cucurbit[3]uril (CB) and an acyclic this compound derivative (aCB) revealed a higher binding affinity for the acyclic this compound. In a comparative study of dopamine complexation, this compound (CB) showed a significantly higher binding constant (5.3 × 10⁵ M⁻¹) compared to β-cyclodextrin (βCD) (2.7 × 10³ M⁻¹).

Table 2: Comparative Binding Constants (Ka) for Selected Drugs

DrugThis compoundBinding Constant (Ka, M⁻¹)CyclodextrinBinding Constant (Ka, M⁻¹)
Dopamine This compound5.3 × 10⁵β-Cyclodextrin2.7 × 10³
Procaine This compound3.5 × 10⁴--
Tetracaine This compound1.5 × 10⁴--
Dibucaine This compound1.8 × 10⁵--
Oxaliplatin This compound2.3 × 10⁶--
Capecitabine This compound2.8 × 10⁵--
Doxorubicin (model guest) This compound(2.73 ± 0.84) × 10⁶ (with 3-methylcyclohexylamine as a model)β-Cyclodextrin-

Note: Direct comparative data for the same drug with both hosts is limited. The table presents available data to illustrate general trends.

Drug Loading Capacity and Release Kinetics

The drug loading capacity and the release profile are critical parameters for a drug delivery system. While specific comparative data is scarce, studies on individual systems provide valuable insights.

For cyclodextrins, a study on paclitaxel-loaded PLGA nanoparticles modified with cyclodextrin reported an encapsulation efficiency of 85.70 ± 2.06%. Another study on doxorubicin-loaded cyclodextrin-based nanosponges showed a high encapsulation efficiency of over 98%. The release of drugs from cyclodextrin complexes is often pH-sensitive, with faster release in acidic environments mimicking tumor conditions.

This compound-based nanoparticles have also demonstrated high drug loading capacity. The release of drugs from this compound complexes can be triggered by various stimuli, including pH changes, competitive guest displacement, and light. For example, the release of oxaliplatin from a CB complex can be triggered by the higher concentration of spermine in cancer cells, which acts as a competitive guest.

Table 3: Drug Loading and Release Characteristics

ParameterThis compound-based SystemsCyclodextrin-based Systems
Drug Loading Capacity High, demonstrated for various drugs including doxorubicin and camptothecin.High, with encapsulation efficiencies often exceeding 80-90% for drugs like paclitaxel and doxorubicin.
Release Mechanisms pH-responsive, competitive displacement, light-triggered, temperature-responsive.pH-responsive, dilution, enzymatic degradation, competitive displacement.
Release Profile Can be tailored for sustained or triggered release.Often exhibits a biphasic release with an initial burst followed by sustained release.

In Vitro and In Vivo Performance

Cytotoxicity and Biocompatibility

Both cucurbiturils and cyclodextrins have been investigated for their biocompatibility. Preliminary studies have shown that cucurbiturils exhibit low cytotoxicity in various human cell lines, including kidney, liver, and blood cells, at concentrations up to 1 mM. However, some studies suggest that CB may enhance hemolysis in biologically relevant media.

Cyclodextrins are generally considered safe and are used in several FDA-approved formulations. However, some derivatives, particularly at high concentrations, can cause hemolysis and cytotoxicity, which is often attributed to their interaction with membrane cholesterol.

In Vivo Efficacy

Numerous studies have demonstrated the in vivo efficacy of cyclodextrin-based drug delivery systems. For example, paclitaxel formulated with cyclodextrin derivatives has shown significant inhibition of tumor growth in mouse xenograft models. Doxorubicin delivered via cyclodextrin-based nanoparticles has also shown enhanced antitumor efficacy.

In vivo efficacy data for this compound-based systems is emerging. Studies on platinum-based anticancer drugs complexed with CB have shown enhanced antitumor effects and, in some cases, reduced toxicity in animal models. For instance, the complex of oxaliplatin with CB exhibited higher antitumor activity than the free drug.

Experimental Protocols

Preparation of Drug-Loaded Nanoparticles (General Protocol)

This protocol provides a general framework for the preparation of drug-loaded nanoparticles using either cucurbiturils or cyclodextrins, based on the solvent displacement/nanoprecipitation method.

Materials:

  • Drug (e.g., Paclitaxel, Doxorubicin)

  • Cucurbit[n]uril or Cyclodextrin derivative

  • Organic solvent (e.g., acetone, ethanol)

  • Aqueous phase (e.g., deionized water, buffer solution)

  • Stabilizer (optional, e.g., Pluronic F68)

Procedure:

  • Drug-Macrocycle Solution: Dissolve the drug and the this compound or cyclodextrin in a suitable organic solvent. The molar ratio of drug to macrocycle should be optimized based on preliminary binding studies.

  • Nanoprecipitation: Inject the organic solution dropwise into the aqueous phase under constant stirring. The rapid solvent diffusion leads to the precipitation of the drug-macrocycle complex as nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours at room temperature or under reduced pressure to evaporate the organic solvent completely.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water to remove any unencapsulated drug and free macrocycle. Repeat the washing step 2-3 times.

  • Resuspension and Storage: Resuspend the purified nanoparticles in a suitable aqueous buffer and store at 4°C for further characterization and use.

In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release study using a dialysis method.

Materials:

  • Drug-loaded nanoparticles

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 to mimic physiological and tumor environments, respectively)

  • Shaking incubator or water bath

Procedure:

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium.

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and seal it.

  • Release Study: Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the external chamber and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Free drug, drug-loaded this compound nanoparticles, drug-loaded cyclodextrin nanoparticles, and empty nanoparticles (as controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with serial dilutions of the free drug and the nanoparticle formulations. Include untreated cells as a negative control.

  • Incubation: Incubate the treated cells for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Biological Evaluation drug Drug mix Mixing drug->mix macrocycle This compound or Cyclodextrin macrocycle->mix solvent Organic Solvent solvent->mix nanoprecipitation Nanoprecipitation in Aqueous Phase mix->nanoprecipitation purification Purification (Centrifugation/Washing) nanoprecipitation->purification drug_loaded_np Drug-Loaded Nanoparticles purification->drug_loaded_np size_zeta Size & Zeta Potential (DLS) drug_loaded_np->size_zeta morphology Morphology (TEM/SEM) drug_loaded_np->morphology loading Drug Loading & Encapsulation Efficiency drug_loaded_np->loading release In Vitro Drug Release drug_loaded_np->release cytotoxicity In Vitro Cytotoxicity (MTT Assay) drug_loaded_np->cytotoxicity cellular_uptake Cellular Uptake drug_loaded_np->cellular_uptake in_vivo_efficacy In Vivo Efficacy (Animal Models) drug_loaded_np->in_vivo_efficacy

Figure 1: A generalized experimental workflow for the preparation and evaluation of drug-loaded macrocycle-based nanoparticles.

Drug_Delivery_Mechanism cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell np_circulating Drug-Macrocycle Complex in Nanoparticle np_tumor Nanoparticle Accumulation (EPR Effect) np_circulating->np_tumor Extravasation release Drug Release np_tumor->release uptake Cellular Uptake (Endocytosis) np_tumor->uptake drug_target Drug Action on Intracellular Target release->drug_target intracellular_release Intracellular Drug Release uptake->intracellular_release intracellular_release->drug_target apoptosis Apoptosis drug_target->apoptosis

References

A Comparative Analysis of Cucurbituril and Calixarene Host-Guest Binding: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative host-guest binding affinities of cucurbiturils and calixarenes, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their thermodynamic profiles, experimental binding analysis techniques, and potential applications in drug delivery and molecular sensing.

Cucurbiturils and calixarenes are two prominent classes of macrocyclic host molecules that have garnered significant attention in supramolecular chemistry due to their ability to encapsulate a wide variety of guest molecules. Their unique structural features and tunable cavities make them promising candidates for applications ranging from drug delivery and targeted therapy to chemical sensing and catalysis. This guide offers a comparative analysis of their host-guest binding characteristics, supported by experimental data, to aid researchers in selecting the optimal host for their specific application.

Data Presentation: A Comparative Look at Binding Affinities

The binding affinity of a host for a guest molecule is a critical parameter in the design of supramolecular systems. The following tables summarize the binding constants (Kₐ), dissociation constants (Kⅆ), and thermodynamic parameters for the complexation of various guests with cucurbit[n]urils (CB[n]) and calix[n]arenes.

Table 1: Comparative Binding of Amino Acids

HostGuestKₐ (M⁻¹)MethodReference
p-sulfonatocalix[1]arene (sCX[1])Trimethyllysine1,800Indicator Displacement Assay[2]
p-sulfonatocalix[1]arene (sCX[1])ArginineWeak BindingIndicator Displacement Assay
Acyclic Cucurbituril (Motor2)Trimethyllysine14,000Indicator Displacement Assay
Acyclic this compound (Motor2)Arginine3,300Indicator Displacement Assay
This compound (CB)Phenylalanine2.2 x 10⁴Isothermal Titration Calorimetry
This compound (CB)•MVTryptophan4.3 x 10⁴Isothermal Titration Calorimetry

Note: MV (Methyl Viologen) acts as a second guest in the CB ternary complex.

Table 2: Comparative Binding of Dye Molecules

HostGuestKₛ (M⁻¹)MethodReference
p-sulfonatocalixarene (C4AS)Neutral Red (NR)6,950Fluorescence Spectroscopy
p-sulfonatocalixarene (C4AS)Acridine Red (AR)1,450Fluorescence Spectroscopy
p-sulfonatocalixarene (C4AS)Rhodamine B (RhB)1,230Fluorescence Spectroscopy
This compound (CB)Neutral Red (NR)33,300Fluorescence Spectroscopy
This compound (CB)Acridine Red (AR)6,980Fluorescence Spectroscopy
This compound (CB)Rhodamine B (RhB)2,130Fluorescence Spectroscopy

Table 3: Binding of Drug Molecules

HostGuestKₐ (M⁻¹) / KₛMethodReference
p-sulfonatocalixareneIbuprofen9.9 (log Kₛ)UV-Vis & FT-IR Spectroscopy
This compound (CB)Coumarin2.6 x 10⁵Not Specified
This compound (CB)Riboflavin1.25 x 10⁴Not Specified

Experimental Protocols: Methodologies for Key Experiments

Accurate determination of binding parameters is crucial for understanding and comparing host-guest interactions. The following are detailed methodologies for three commonly used techniques.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of the host and guest molecules in the same buffer to minimize heats of dilution. The buffer should be chosen to ensure the stability and solubility of both host and guest.

    • Degas all solutions thoroughly before use to prevent the formation of air bubbles in the calorimeter cell.

    • Accurately determine the concentrations of the host and guest solutions.

  • Instrument Setup:

    • Set the experimental temperature, stirring speed, and reference power.

    • The host solution is typically placed in the sample cell, and the guest solution is loaded into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the guest solution into the host solution.

    • Allow the system to reach equilibrium after each injection, monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying host-guest interactions in solution. Chemical shift changes of the host or guest protons upon complexation can be monitored to determine the binding constant and to gain insights into the geometry of the host-guest complex.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a series of samples with a constant concentration of the host and varying concentrations of the guest in a suitable deuterated solvent.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample.

    • Ensure consistent experimental parameters (temperature, number of scans) across all measurements.

  • Data Analysis:

    • Identify the proton signals of the host or guest that exhibit significant chemical shift changes upon titration.

    • Plot the change in chemical shift (Δδ) against the concentration of the guest.

    • Fit the titration data to a suitable binding isotherm equation (e.g., 1:1 binding model) using non-linear regression analysis to determine the association constant (Kₐ).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying host-guest binding, particularly when the binding event leads to a change in the fluorescence properties (intensity, wavelength, or lifetime) of a fluorescent guest or a host with a tethered fluorophore.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the fluorescent species (host or guest) at a constant concentration.

    • Prepare a stock solution of the non-fluorescent binding partner (quencher or enhancer).

  • Fluorescence Titration:

    • Measure the initial fluorescence spectrum of the fluorescent species.

    • Add small aliquots of the non-fluorescent partner to the solution and record the fluorescence spectrum after each addition, allowing for equilibration.

  • Data Analysis:

    • Plot the change in fluorescence intensity at a specific wavelength against the concentration of the added binding partner.

    • Correct for any inner filter effects if necessary.

    • Fit the resulting titration curve to a binding equation (e.g., Stern-Volmer for quenching) to calculate the binding constant (Kₐ).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the comparative analysis of this compound and calixarene host-guest systems.

Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Delivery & Release Drug Drug Molecule Complex Host-Guest Complex Drug->Complex Host Host (this compound or Calixarene) Host->Complex Administration Administration (e.g., Oral, IV) Complex->Administration Target Target Site (e.g., Tumor Cell) Administration->Target Release Drug Release Target->Release Stimulus (e.g., pH, Temp) Effect Therapeutic Effect Release->Effect

Caption: A generalized workflow for drug delivery using this compound or calixarene hosts.

Sensing_Mechanism cluster_this compound This compound-Based Sensor cluster_calixarene Calixarene-Based Sensor CB_Host This compound Host CB_Complex CB-Analyte Complex CB_Host->CB_Complex CB_Guest Analyte (Guest) CB_Guest->CB_Complex Calix_Guest Analyte (Guest) CB_Signal Signal Change (e.g., Fluorescence) CB_Complex->CB_Signal Calix_Host Calixarene Host (with Fluorophore) Calix_Complex Calix-Analyte Complex Calix_Host->Calix_Complex Calix_Guest->Calix_Complex Calix_Signal Signal Change (e.g., Fluorescence Quenching) Calix_Complex->Calix_Signal

Caption: Comparative signaling pathways for this compound and calixarene-based fluorescent sensors.

Conclusion

Both cucurbiturils and calixarenes exhibit remarkable and distinct host-guest binding properties. Cucurbiturils, with their rigid structure and highly polar portals, often show exceptionally high binding affinities for cationic and hydrophobic guests. Calixarenes, on the other hand, offer greater synthetic versatility, allowing for the fine-tuning of their cavity size, shape, and functional groups to achieve selective binding for a diverse range of guests. The choice between these two powerful macrocyclic hosts will ultimately depend on the specific requirements of the intended application, including the nature of the guest molecule, the desired binding strength, and the environmental conditions. This guide provides a foundational understanding to aid researchers in making an informed decision for their future work in the exciting field of supramolecular chemistry.

References

Validating Cucurbituril-Based Sensing Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of any sensing assay is paramount to ensure data integrity and reproducibility. Cucurbituril (CB)-based sensing assays have emerged as a powerful platform for the detection of a wide range of analytes, offering distinct advantages in sensitivity and stability. This guide provides an objective comparison of CB-based assays with alternative methods, supported by experimental data and detailed protocols to aid in the validation process.

Cucurbiturils are macrocyclic host molecules capable of encapsulating guest molecules with high affinity and selectivity, forming the basis of highly sensitive sensing systems.[1][2][3] The validation of these assays involves rigorous testing of their performance metrics against established analytical techniques. Key validation parameters include sensitivity (limit of detection), selectivity, dynamic range, and performance in complex biological matrices.

Comparative Performance Analysis

This compound-based sensors often exhibit superior or comparable performance to traditional analytical methods such as High-Performance Liquid Chromatography (HPLC) and enzyme-based assays. The high binding affinities of cucurbiturils for their target analytes can lead to exceptionally low limits of detection.[4]

For instance, CB-enhanced spectrofluorimetric detection has been shown to improve the limit of detection (LOD) for various compounds when compared to state-of-the-art HPLC methods.[1] In the detection of the neurotransmitter acetylcholine, functionalized CB-based organic field-effect transistor (OFET) sensors have demonstrated lower detection limits (in the micromolar to nanomolar range) than traditional methods relying on the enzyme acetylcholine esterase.

Below is a summary of comparative performance data for this compound-based assays against alternative methods for the detection of specific analytes.

AnalyteThis compound-Based Assay MethodLimit of Detection (LOD)Alternative MethodLOD of Alternative MethodReference
Various CompoundsCB-enhanced spectrofluorimetryImproved vs. HPLCHigh-Performance Liquid Chromatography (HPLC)Analyte-dependent
Acetylcholine (ACh+)Functionalized CB OFETµM to nMAcetylcholine Esterase (AChE) based methodsHigher than CB-OFET
Pancuronium BromideCB-based electrochemical chemosensor6.3 µMLC-MSNot specified
GefitinibCB-based Fluorescent Indicator-Displacement Assay (F-IDA)Not specified (effective in living cells)Not specifiedNot specified
MemantineCB-based F-IDASub- to low µM in serumNot specifiedNot specified
NicotineCB-based dye displacement assay0.05 µg/mLNot specifiedNot specified
NaproxenCB-assisted spectrofluorometry0.23 µg/LSpectrofluorometry alone2.3 µg/L

Experimental Protocols for Validation

Accurate validation requires meticulous adherence to experimental protocols. Below are detailed methodologies for key experiments involving this compound-based sensing assays.

Protocol 1: Validation of a this compound-Based Fluorescent Indicator-Displacement Assay (F-IDA)

This protocol describes the validation of a CB-based F-IDA for the quantification of a non-fluorescent analyte.

Materials:

  • This compound[n] (e.g., CB or CB)

  • Fluorescent indicator dye (e.g., Acridine Orange, Dapoxyl)

  • Analyte of interest

  • Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of the CB[n], fluorescent dye, and analyte in the appropriate buffer.

  • Determination of Host-Dye Binding:

    • Titrate a fixed concentration of the fluorescent dye with increasing concentrations of CB[n].

    • Measure the fluorescence intensity at the excitation and emission maxima of the dye after each addition of CB[n].

    • Plot the change in fluorescence intensity as a function of CB[n] concentration to determine the binding affinity (Ka) between the host and the dye.

  • Indicator Displacement Assay:

    • Prepare a solution containing the pre-formed host-dye complex at a concentration determined from the binding studies.

    • Add increasing concentrations of the analyte to the host-dye complex solution.

    • Measure the fluorescence intensity after each addition of the analyte. The displacement of the dye by the analyte will result in a change in fluorescence.

  • Data Analysis:

    • Construct a calibration curve by plotting the change in fluorescence intensity against the analyte concentration.

    • Determine the limit of detection (LOD) and limit of quantification (LOQ) from the calibration curve.

  • Selectivity Studies:

    • Perform the indicator displacement assay in the presence of potential interfering compounds to assess the selectivity of the assay for the target analyte.

Protocol 2: Validation of a this compound-Based Electrochemical Sensor

This protocol outlines the validation of a CB-based electrochemical sensor for the detection of an electrochemically inactive analyte.

Materials:

  • This compound[n] (e.g., CB)

  • Electrochemically active indicator (e.g., a ferrocene derivative or a metal complex)

  • Analyte of interest

  • Supporting electrolyte solution (e.g., PBS)

  • Electrochemical workstation with a three-electrode system (working, reference, and counter electrodes)

Procedure:

  • Electrode Modification (if applicable): The working electrode may be modified with a CB[n] derivative to localize the host at the electrode surface.

  • Host-Indicator Interaction:

    • Record the electrochemical signal (e.g., using cyclic voltammetry or differential pulse voltammetry) of the indicator in the absence of CB[n].

    • Add CB[n] to the solution and record the electrochemical signal again. Complexation of the indicator by CB[n] should modulate its electrochemical properties.

  • Competitive Binding Assay:

    • To the solution containing the host-indicator complex, add increasing concentrations of the electrochemically inactive analyte.

    • The analyte will compete with the indicator for the CB[n] cavity, leading to the release of the indicator and a corresponding change in the electrochemical signal.

  • Calibration and Analysis:

    • Generate a calibration curve by plotting the change in the electrochemical signal (e.g., peak current) as a function of the analyte concentration.

    • Calculate the LOD and assess the sensor's performance in relevant matrices (e.g., spiked urine or serum samples).

Visualizing the Mechanisms

To further elucidate the principles behind this compound-based sensing, the following diagrams illustrate a typical signaling pathway and a validation workflow.

G Signaling Pathway of a CB-Based F-IDA CB This compound (Host) Complex CB-Dye Complex (Fluorescence Quenched/Enhanced) CB->Complex + Dye Dye Fluorescent Dye (Indicator) Dye->Complex Analyte Analyte (Guest) Displaced Free Dye + CB-Analyte Complex (Fluorescence Restored/Changed) Analyte->Displaced Complex->Displaced + Analyte

Caption: A typical signaling pathway for a this compound-based Fluorescent Indicator-Displacement Assay (F-IDA).

G Experimental Workflow for CB-Assay Validation cluster_prep Preparation cluster_binding Binding Characterization cluster_assay Assay Performance cluster_validation Validation Prep_CB Prepare CB Stock Titration Host-Indicator Titration Prep_CB->Titration Prep_Indicator Prepare Indicator Stock Prep_Indicator->Titration Prep_Analyte Prepare Analyte Stock Displacement Competitive Displacement Assay Prep_Analyte->Displacement Calc_Ka Calculate Binding Affinity (Ka) Titration->Calc_Ka Calc_Ka->Displacement Calibration Generate Calibration Curve Displacement->Calibration Selectivity Selectivity Testing Displacement->Selectivity Matrix Matrix Effect Analysis Displacement->Matrix LOD Determine LOD/LOQ Calibration->LOD LOD->Selectivity Comparison Compare with Alternative Method LOD->Comparison

Caption: A generalized experimental workflow for the validation of a this compound-based sensing assay.

References

cross-validation of Cucurbituril binding affinity data between different techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of binding affinities is paramount. In the study of host-guest chemistry, particularly involving cucurbiturils, a variety of analytical techniques are employed. This guide provides a comparative analysis of common methods used to measure the binding affinity of cucurbituril complexes, emphasizing the importance of cross-validation to ensure data robustness and reliability. We will delve into the experimental protocols of key techniques and present a comparative analysis of binding affinity data.

The Importance of Cross-Validation

Relying on a single technique for determining binding affinity can sometimes be misleading due to method-specific artifacts or limitations. Cross-validation, the practice of using multiple independent methods to measure the same parameter, provides a more complete and reliable picture of the molecular interaction. By comparing the results from techniques such as Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fluorescence Spectroscopy, researchers can have greater confidence in their findings. Discrepancies between methods can also offer deeper insights into the binding mechanism and the influence of experimental conditions.

Comparison of Binding Affinity Data

The following table summarizes binding affinity data for selected this compound host-guest complexes, as determined by different analytical techniques. This allows for a direct comparison of the results and highlights the degree of concordance between methods.

HostGuestTechniqueAssociation Constant (K_a) / M⁻¹Dissociation Constant (K_d)Reference
Cucurbit[1]uril (CB[1]) BerberineFluorescence Spectroscopy(2.36 ± 0.20) x 10⁷-[2]
Isothermal Titration Calorimetry (ITC)(2.36 ± 0.20) x 10⁷-[2]
¹H NMR Spectroscopy(2.36 ± 0.20) x 10⁷-[2]
This compound (CB) Methionine-Leucine-Glycine-Glycine (MLGG) PeptideUV-Vis Titration3.14 x 10⁵-
Isothermal Titration Calorimetry (ITC)(6.83 ± 0.96) x 10⁴-
This compound (CB) 4-AminoazobenzeneUV Spectroscopy~7.94 x 10⁴ (log K = 4.9)-
¹H NMR Spectroscopy~2.51 x 10⁴ (log K = 4.4)-
This compound (CB) NabumetoneIsothermal Titration Calorimetry (ITC)~4.57 x 10⁴ (log K = 4.66)-
This compound (CB) 2,3-Diazabicyclo[2.2.1]hept-2-ene (DBH)¹H NMR Spectroscopy1300-

Note: The binding affinity of Berberine to CB shows excellent agreement across the three different techniques, making it a reliable reference for competitive binding assays. In other cases, variations in the measured affinities can be observed, which may be attributed to differences in experimental conditions or the inherent principles of each technique.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting and comparing binding affinity data.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the this compound host in a suitable buffer (e.g., phosphate or acetate buffer) at a known concentration, typically in the micromolar range.

    • Prepare a solution of the guest molecule in the same buffer at a concentration 10-20 times higher than the host concentration.

    • Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.

  • Instrumentation and Setup:

    • Load the host solution into the sample cell of the calorimeter.

    • Load the guest solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the guest solution into the sample cell while stirring.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the structure of the host-guest complex and can be used to determine binding affinities by monitoring changes in the chemical shifts of the host or guest protons upon complexation.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a series of samples in a suitable deuterated solvent (e.g., D₂O with a buffer) containing a fixed concentration of the host (this compound) and varying concentrations of the guest.

    • Alternatively, a titration can be performed by adding aliquots of a concentrated guest solution to an NMR tube containing the host solution.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature.

    • Monitor the chemical shift changes of specific protons of the host or guest that are sensitive to the binding event.

  • Data Analysis:

    • Determine the change in chemical shift (Δδ) as a function of the guest concentration.

    • Fit the titration data to a suitable binding isotherm equation (e.g., 1:1 binding model) to calculate the association constant (K_a). For very tight binding, competitive NMR titrations may be necessary.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to determine binding affinities if the guest molecule is fluorescent and its fluorescence properties (intensity or wavelength) change upon binding to the this compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the fluorescent guest in a suitable buffer at a low concentration (typically in the micromolar or nanomolar range).

    • Prepare a stock solution of the this compound host in the same buffer.

  • Titration:

    • Record the fluorescence spectrum of the guest solution.

    • Add increasing aliquots of the host solution to the guest solution.

    • Record the fluorescence spectrum after each addition, allowing the system to equilibrate.

  • Data Analysis:

    • Measure the change in fluorescence intensity at a specific wavelength as a function of the host concentration.

    • Plot the change in fluorescence against the host concentration and fit the data to a suitable binding equation to determine the association constant (K_a).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can measure the real-time binding kinetics and affinity of interactions at a sensor surface. While less commonly reported for small molecule-cucurbituril interactions compared to the other techniques, it holds potential for such studies.

General Experimental Workflow:

  • Sensor Chip Preparation:

    • Immobilize the this compound host onto a suitable sensor chip surface. This can be challenging and may require chemical modification of the this compound.

  • Binding Analysis:

    • Inject a solution of the guest molecule (analyte) at various concentrations over the sensor surface.

    • Monitor the change in the SPR signal in real-time, which corresponds to the binding of the guest to the immobilized host.

    • After the association phase, flow buffer over the surface to monitor the dissociation of the complex.

  • Data Analysis:

    • Analyze the resulting sensorgrams to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on). The association constant (K_a) is the reciprocal of K_d.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the different techniques.

CrossValidationWorkflow cluster_planning 1. Planning & Sample Preparation cluster_execution 2. Data Acquisition cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion A Define Host-Guest System B Prepare Stock Solutions (Host & Guest) A->B C Isothermal Titration Calorimetry (ITC) B->C D Nuclear Magnetic Resonance (NMR) Spectroscopy B->D E Fluorescence Spectroscopy B->E F Surface Plasmon Resonance (SPR) B->F G Calculate Binding Affinity (Ka / Kd) from ITC Data C->G H Calculate Binding Affinity (Ka) from NMR Titration D->H I Calculate Binding Affinity (Ka) from Fluorescence Titration E->I J Calculate Binding Affinity (Kd) from SPR Sensorgrams F->J K Compare & Cross-Validate Binding Affinity Data G->K H->K I->K J->K L Robust & Reliable Binding Affinity K->L

Caption: Workflow for cross-validating this compound binding affinity data.

LogicalRelationship cluster_techniques Analytical Techniques cluster_data Derived Data cluster_validation Validation & Outcome ITC Isothermal Titration Calorimetry (ITC) Measures heat change Thermodynamic profile BindingData Binding Affinity Data Association Constant Dissociation Constant ITC->BindingData NMR Nuclear Magnetic Resonance (NMR) Monitors chemical shifts Structural information NMR->BindingData Fluorescence Fluorescence Spectroscopy Detects fluorescence changes High sensitivity Fluorescence->BindingData SPR Surface Plasmon Resonance (SPR) Real-time kinetics Surface-based SPR->BindingData CrossValidation Cross-Validation Comparison of results BindingData->CrossValidation Conclusion {Reliable Conclusion|Increased confidence in data} CrossValidation->Conclusion

Conclusion

The cross-validation of binding affinity data using multiple biophysical techniques is a critical step in ensuring the accuracy and reliability of results in this compound host-guest chemistry. While techniques like ITC, NMR, and fluorescence spectroscopy are well-established for these systems and often show good agreement, it is essential to be aware of the principles and potential limitations of each method. By carefully designing experiments and comparing the data, researchers can build a more comprehensive and robust understanding of the molecular recognition events, which is fundamental for applications in drug development and materials science.

References

Navigating Biocompatibility: A Comparative Analysis of Cucurbiturils, Cyclodextrins, and Calixarenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a macrocyclic host for various biomedical applications hinges critically on its biocompatibility and toxicity profile. This guide offers an objective comparison of three prominent macrocycle families—cucurbiturils (CBs), cyclodextrins (CDs), and calixarenes (CAs)—supported by experimental data to aid in the selection of the most suitable candidate for your research needs.

The unique ability of macrocycles to encapsulate guest molecules has positioned them as invaluable tools in drug delivery, sensing, and diagnostics. However, their interaction with biological systems must be thoroughly understood to ensure safety and efficacy. This comparative guide delves into the in vitro and in vivo toxicity, as well as the hemolytic potential, of cucurbiturils, cyclodextrins, and calixarenes, providing a comprehensive overview to inform your experimental design.

At a Glance: Comparative Toxicity and Biocompatibility

The following tables summarize the available quantitative data on the cytotoxicity, in vivo toxicity, and hemolytic activity of the three macrocycle classes. It is crucial to note that direct comparisons can be challenging due to the variability in experimental conditions, including the specific derivatives of the macrocycles used, the cell lines tested, and the duration of exposure.

In Vitro Cytotoxicity Data
Macrocycle FamilyDerivativeCell LineAssayIC50 ValueCitation
Cucurbituril Cucurbit[1]uril (CB[1])CHO-K1MTT> 1 mM[1]
Cucurbit[1]uril (CB[1])Human Lung & Ovarian Cancer CellsNot Specified> 100 µM
This compound (CB)HaCaT KeratinocytesNot Specified3.75 mg/mL
This compound (CB) & this compound (CB)HaCaT KeratinocytesNot Specified> 30 mg/mL
Cyclodextrin α-CyclodextrinCaco-2MTT698 µM (72h)
β-Cyclodextrin (5-FU complex)MCF-7MTT31 µM (72h)
α-Cyclodextrin (5-FU complex)A-549MTT73 µM (72h)
Methyl-β-cyclodextrinNot SpecifiedNot SpecifiedInduces apoptosis
Calixarene p-sulfonatocalixareneNot SpecifiedNot SpecifiedNo significant toxicity
C-methylresorcinareneHEK293MTT14.9 µM
C-methylresorcinareneC6GMTT15.2 µM
Calixarene derivative with L-prolineDLD-1Alamar Blue29.25 µM
Calixarene derivative with L-prolineHEPG2Alamar Blue64.65 µM
In Vivo Toxicity Data
Macrocycle FamilyDerivativeAnimal ModelRoute of AdministrationToxicity MetricValueCitation
This compound This compound (CB)MiceIntravenousMTD250 mg/kg
Cyclodextrin α-CyclodextrinRatOralLD50> 8,000 mg/kg
β-CyclodextrinRatOralLD50> 5,000 mg/kg
γ-CyclodextrinRatOralLD50> 8,000 mg/kg
Amiodarone/HP-β-CD complexMiceIntraperitonealLD50298.3 mg/kg
Calixarene p-sulfonato-calixareneMiceNot SpecifiedNo toxicity up to100 mg/kg
Hemolytic Activity
Macrocycle FamilyDerivativeObservationCitation
This compound CB, CB, CBNo hemolytic effects observed.
Cyclodextrin Native α-CDRelatively high hemolytic effect (HC50 = 16 mM).
Methylated CDsKnown to induce hemolysis at high concentrations.
Calixarene p-sulfonatocalix[n]arenesAlmost no hemolytic effect at concentrations below 2 x 10⁻¹ M.

Experimental Protocols: A Closer Look

To ensure the reproducibility and validity of biocompatibility and toxicity assessments, detailed experimental protocols are paramount. Below are methodologies for key in vitro assays commonly employed in the evaluation of macrocycles.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the macrocycle compounds in culture medium. Remove the old medium from the wells and add 100 µL of the macrocycle solutions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.

  • Reaction Incubation: Add the LDH reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution (e.g., 50 µL of 1M acetic acid) to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.

  • Data Analysis: Determine the amount of LDH released by subtracting the absorbance of the control (medium only) from the absorbance of the treated and untreated samples. The percentage of cytotoxicity can be calculated relative to a positive control (cells lysed with a lysis buffer).

Hemolysis Assay

This assay evaluates the potential of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin.

Principle: Red blood cells are incubated with the test material. If the material is hemolytic, it will cause the red blood cells to lyse, releasing hemoglobin into the supernatant. The amount of released hemoglobin is quantified by measuring its absorbance.

Detailed Protocol (based on ISO 10993-4):

  • Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell Preparation: Centrifuge the blood to separate the red blood cells (RBCs). Wash the RBCs several times with a sterile saline solution (e.g., PBS) until the supernatant is clear. Resuspend the washed RBCs in saline to a desired concentration (e.g., 2% v/v).

  • Sample Preparation: Prepare different concentrations of the macrocycle solutions in saline.

  • Incubation: In a microcentrifuge tube, mix a specific volume of the RBC suspension with the macrocycle solution. Use saline as a negative control (0% hemolysis) and a known hemolytic agent (e.g., Triton X-100 or distilled water) as a positive control (100% hemolysis). Incubate the tubes at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant from each tube.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength of 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

Cellular Signaling Pathways: A Glimpse into the Mechanism of Action

Understanding how macrocycles interact with cellular signaling pathways is crucial for predicting their biological effects. While research in this area is ongoing, some insights have been gained, particularly for cyclodextrins and calixarenes.

Cyclodextrin-Induced Apoptosis

Certain cyclodextrin derivatives, particularly methylated β-cyclodextrins, have been shown to induce apoptosis (programmed cell death) in various cell types. This process is often initiated by the extraction of cholesterol from the cell membrane, which can disrupt lipid rafts and affect downstream signaling cascades. One of the key pathways implicated is the caspase-8 dependent pathway, which can be activated and subsequently trigger the executioner caspases-3 and -7, leading to apoptosis. Additionally, the PI3K-Akt-Bad pathway has been shown to be involved, where inhibition of this pro-survival pathway can lead to apoptosis.

Cyclodextrin_Apoptosis_Pathway CD Methylated β-Cyclodextrin Membrane Cell Membrane (Cholesterol Depletion) CD->Membrane Interacts with Casp8 Caspase-8 Activation Membrane->Casp8 PI3K_Akt PI3K/Akt Pathway (Inhibition) Membrane->PI3K_Akt Casp37 Caspase-3/7 Activation Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Bad Bad Activation PI3K_Akt->Bad Inhibits inhibition of Bad->Apoptosis Biocompatibility_Workflow Start Synthesize & Characterize New Macrocycle InVitro In Vitro Cytotoxicity Screening Start->InVitro MTT MTT Assay (Cell Viability) InVitro->MTT LDH LDH Assay (Cell Membrane Integrity) InVitro->LDH Hemolysis Hemolysis Assay (Blood Compatibility) InVitro->Hemolysis Mechanism Mechanistic Studies (e.g., Apoptosis, Signaling) MTT->Mechanism LDH->Mechanism Hemolysis->Mechanism InVivo In Vivo Toxicity Studies (if promising in vitro) Mechanism->InVivo Acute Acute Toxicity (e.g., LD50) InVivo->Acute Subchronic Sub-chronic Toxicity InVivo->Subchronic End Biocompatible Candidate Subchronic->End

References

Unveiling Molecular Handshakes: A Guide to the Experimental Validation of Computational Predictions for Cucurbituril Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the intricate dance of host-guest chemistry, particularly involving cucurbituril (CB) macrocycles, offers immense potential. Computational modeling provides a powerful lens to predict these interactions, but experimental validation remains the gold standard for confirming and quantifying these molecular handshakes. This guide provides a comparative overview of common computational methods and their experimental validation counterparts, complete with data, detailed protocols, and workflow visualizations.

The synergy between in silico predictions and empirical data is crucial for advancing our understanding and application of CB complexes, from drug delivery to materials science. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer profound insights into binding energies and structural conformations.[1][2][3][4][5] However, the accuracy of these predictions must be rigorously tested through experimental techniques like Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

Comparing Predictions with Reality: A Data-Driven Overview

The convergence of computational and experimental data is critical for building reliable predictive models. The following tables summarize quantitative comparisons between predicted and experimentally determined values for various CB[n]-guest complexes, highlighting the strengths and limitations of current computational approaches.

Table 1: Binding Affinity (logK) Comparison

This compound-Guest ComplexComputational MethodPredicted logKExperimental MethodExperimental logKReference
CB with NabumetoneDFT-ITC4.66 ± 0.01
CB with various hydrocarbonsDFT, MD(Varies)Indicator Displacement3-9
CB with aliphatic guestsMD(Correlates well)ITC(Varies)
CB with aromatic guestsMD(Correlates well)ITC(Varies)
CB with c6H+--NMR5.04
CB with TAK-580SVM(Predicted Strong)-(Validated)
CB with SelumetinibSVM(Predicted Poor)-(Validated)

Table 2: Thermodynamic Parameters Comparison (ΔH, kJ/mol)

This compound-Guest ComplexComputational MethodPredicted ΔHExperimental MethodExperimental ΔHReference
CB with Nabumetone--ITC-20.2 ± 0.7
CB with eight guestsMD(Correlates well)ITC(Varies)

The Experimentalist's Toolbox: Key Validation Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are methodologies for the key techniques used to validate computational predictions of CB complexes.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy change (ΔH), and stoichiometry (n).

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the CB host and the guest molecule in the same buffer to minimize heat of dilution effects. A typical concentration for the host in the sample cell is in the range of 0.1-1 mM, while the guest concentration in the syringe is 10-20 times higher.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).

  • Titration: Perform a series of injections (e.g., 10-20 injections of 2-10 µL) of the guest solution into the sample cell containing the host solution.

  • Data Analysis: The raw data, a series of heat-change peaks, is integrated to yield the heat change per injection. This is then plotted against the molar ratio of guest to host. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of host-guest complexes in solution. Changes in the chemical shifts of protons on the guest molecule upon addition of the CB host provide strong evidence of inclusion. Two-dimensional NMR techniques like ROESY can reveal through-space correlations, confirming the specific orientation of the guest within the CB cavity.

Experimental Protocol:

  • Sample Preparation: Prepare a series of samples with a constant concentration of the guest molecule and varying concentrations of the CB host in a deuterated solvent (e.g., D₂O).

  • 1D ¹H NMR: Acquire ¹H NMR spectra for each sample. Observe the chemical shift changes of the guest protons. Significant upfield shifts are indicative of encapsulation within the hydrophobic CB cavity.

  • 2D ROESY NMR: For a sample with a 1:1 molar ratio of host and guest, acquire a 2D ROESY spectrum. The presence of cross-peaks between protons of the host and guest confirms their spatial proximity and provides structural details of the complex.

  • Binding Constant Determination: By monitoring the chemical shift changes as a function of host concentration, the binding constant can be determined by fitting the data to a binding isotherm.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous, high-resolution structural information of CB-guest complexes in the solid state. This technique is invaluable for visualizing the precise binding mode and stoichiometry.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the CB-guest complex. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., vapor diffusion, slow evaporation).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Visualizing the Workflow

To clarify the relationship between computational predictions and experimental validation, the following diagrams illustrate the typical workflows.

G Computational Prediction to Experimental Validation Workflow cluster_comp Computational Prediction cluster_exp Experimental Validation Molecular Modeling Molecular Modeling (Guest & Host Structures) Simulation Computational Method (DFT, MD, Docking) Molecular Modeling->Simulation Prediction Predicted Properties (Binding Affinity, Structure) Simulation->Prediction Experiment Experimental Technique (ITC, NMR, X-ray) Prediction->Experiment Guides Experiment Synthesis Synthesis & Purification (CB Host & Guest) Synthesis->Experiment Data Analysis Data Analysis & Characterization Experiment->Data Analysis Validation Validated Properties Data Analysis->Validation Validation->Simulation Refines Model

Caption: Iterative cycle of computational prediction and experimental validation.

G Decision Logic for Method Selection Goal Research Goal BindingAffinity Determine Binding Affinity? Goal->BindingAffinity Structure Determine 3D Structure? Goal->Structure Dynamics Study Complex Dynamics? Goal->Dynamics ITC Isothermal Titration Calorimetry (ITC) BindingAffinity->ITC Yes NMR NMR Spectroscopy BindingAffinity->NMR Yes DFT Density Functional Theory (DFT) BindingAffinity->DFT Predict Structure->NMR In Solution Xray X-ray Crystallography Structure->Xray Solid State Structure->DFT Predict Dynamics->NMR Yes MD Molecular Dynamics (MD) Dynamics->MD Yes

Caption: Selecting the appropriate experimental and computational methods.

References

comparative study of Cucurbituril derivatives for specific applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cucurbituril Derivatives for Advanced Applications

This guide provides a comparative analysis of various this compound (CB[n]) derivatives for specific applications in drug delivery, sensing, and catalysis. It is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of these macrocyclic compounds. The comparisons are supported by experimental data, with detailed protocols for key analytical methods.

Overview of this compound Derivatives

Cucurbiturils are a family of macrocyclic host molecules composed of glycoluril units linked by methylene bridges.[1] Their rigid, pumpkin-shaped structure features a hydrophobic cavity and two polar, carbonyl-fringed portals, enabling them to form stable host-guest complexes with a wide variety of molecules.[2][3] The most commonly used homologues are CB[4], CB[2], CB, and CB, which differ in cavity size and guest selectivity.

Beyond the parent CB[n]s, functionalized derivatives have been developed to enhance solubility, introduce reactive sites for conjugation, and tune binding properties. These derivatives, including hydroxylated, monofunctionalized, and acyclic variants, have expanded the scope of CB[n] applications significantly.

Comparative Study: Drug Delivery and Solubilization

CB[n] derivatives are highly effective drug delivery vehicles due to their biocompatibility, stability, and ability to encapsulate drug molecules, thereby improving solubility, stability, and bioavailability. The choice of CB[n] homologue is critical and depends on the size and chemical nature of the drug molecule.

Experimental Data: Solubility Enhancement of Albendazole

The following table compares the performance of different CB[n] homologues and derivatives in enhancing the aqueous solubility of the poorly soluble drug albendazole.

This compound DerivativeMolar Solubility of Albendazole (mM)Solubility Enhancement FactorCitation
Unformulated Albendazole~0.0251x
CB5.8~232x
CB7.1~284x
CB2.7~108x
Me₂CB5.8~232x
Acyclic CB Analogue5.65~226x

Analysis: CB demonstrates the highest efficacy in solubilizing albendazole, likely due to an optimal fit between the drug molecule and the CB cavity. While larger (CB) and smaller (CB) homologues also provide significant enhancement, their performance is comparatively lower. Notably, acyclic CB analogues, which are often easier to synthesize, show enhancement comparable to the parent macrocycles.

Workflow for Developing a CB[n]-Based Drug Formulation

The following diagram illustrates the typical workflow for creating and evaluating a drug delivery system based on Cucurbiturils.

cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Formulation & Characterization cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: Preclinical & Analysis S1 Select CB[n] Derivative (e.g., CB[7], OH-CB[6]) S2 Select Drug Candidate F1 Host-Guest Complex Formation S2->F1 S3 Synthesis & Purification of CB[n] Derivative F2 Characterization (NMR, ITC, DLS) F1->F2 F3 Determine Binding Affinity (Ka) & Stoichiometry F2->F3 I1 Solubility & Stability Assays F3->I1 I2 Cytotoxicity Assays (e.g., MTT on cell lines) I1->I2 I3 Drug Release Studies (pH, temp stimuli) I2->I3 P1 In Vivo Studies (Pharmacokinetics) I3->P1 P2 Data Analysis & Formulation Optimization P1->P2

Caption: Workflow for CB[n] Drug Delivery System Development.

Comparative Study: Sensing and Diagnostics

CB[n]-based sensors often operate via an Indicator-Displacement Assay (IDA), where a fluorescent dye is displaced from the CB[n] cavity by an analyte, causing a measurable change in fluorescence. The high binding affinities of CB[n]s allow for the development of highly sensitive assays. CB, in particular, is noted for its strong binding to cationic guests, making it a powerful tool for detecting neurotransmitters and other bioactive amines.

Experimental Data: Analyte Detection Limits

This table compares the limits of detection (LOD) for various analytes using different CB[n]-based sensing platforms.

Sensor SystemTarget Analyte(s)Limit of Detection (LOD)Citation
CB/Dye AssemblySpermine (SP)0.1 ppb
CB/Dye AssemblySpermidine (SPD)0.9 ppb
CB-Gold Nanoparticle SERSDopamine, Epinephrine, Serotonin~77-92 ng/mL
Perhydroxy-CB on GlassSpermine Derivative (Fluorescent)Qualitative

Analysis: CB[n]-based sensors demonstrate exceptional sensitivity, reaching the parts-per-billion (ppb) level for polyamines like spermine. The integration of CB[n] with Surface-Enhanced Raman Spectroscopy (SERS) using gold nanoparticles provides a robust platform for the simultaneous quantification of multiple neurotransmitters in complex media. Functionalized derivatives, such as perhydroxy-CB, allow for the covalent attachment of the macrocycle to surfaces, creating reusable sensor chips.

Mechanism of a this compound-Based Indicator-Displacement Assay

The diagram below illustrates the competitive binding mechanism that underpins a typical "turn-off" fluorescent sensor.

cluster_signal Fluorescence Signal CB CB[n] CB->p1 Ind Indicator (Dye) Ind->p1 Signal_OFF Signal OFF (Low Fluorescence) CB_Ind CB[n] • Indicator Complex CB_Ind->p2 Displacement Signal_ON Signal ON (High Fluorescence) Analyte Analyte Analyte->p2 CB_Analyte CB[n] • Analyte Complex p1->CB_Ind Binding p2->Ind Release p2->CB_Analyte

Caption: Mechanism of an Indicator-Displacement Assay (IDA).

Comparative Study: Supramolecular Catalysis

CB[n]s can act as catalysts by encapsulating reactants within their cavity, thereby stabilizing transition states, pre-organizing reactants, and altering the local microenvironment. This form of supramolecular catalysis has been demonstrated for various reactions, including hydrolysis and cycloadditions.

Experimental Data: Catalytic Hydrolysis of Dioxolanes

This compound (CB) has been shown to catalyze the acid hydrolysis of alkoxyphenyldioxolanes. The catalytic effect is dependent on the structure of the substrate, which influences both the binding affinity and the stabilization of the transition state.

Substrate (Dioxolane)Binding Constant (K_CB7 / M⁻¹)Catalysis Rate Constant (k_cat / s⁻¹)Catalytic Efficiency (k_cat / K_CB7)Citation
Neutral (Short Alkoxy)1.2 x 10⁴0.0151.25
Neutral (Long Alkoxy)2.5 x 10⁴0.0080.32
Cationic (Short Alkoxy)5.0 x 10⁵0.0200.04
Cationic (Long Alkoxy)8.0 x 10⁵0.0120.015

Analysis: The data reveals a complex relationship between binding affinity and catalytic activity. While cationic dioxolanes bind more strongly to CB due to favorable ion-dipole interactions at the portals, this does not directly translate to a higher catalytic rate. The highest efficiency is observed for the neutral substrate with a shorter alkoxy chain, suggesting that an optimal geometric arrangement within the CB cavity for stabilizing the carbocation intermediate is more critical than raw binding strength.

Catalytic Mechanism of Dioxolane Hydrolysis by CB

The diagram outlines the proposed A-1 mechanism for the CB-catalyzed hydrolysis, which proceeds through a ternary complex.

cluster_key Key Feature Start Substrate (Dioxolane) + CB[7] + H₃O⁺ Ternary Ternary Complex [Substrate•CB[7]•H₃O⁺] Start->Ternary Complexation Binary Binary Complex [Protonated Substrate•CB[7]] + H₂O Ternary->Binary Proton Transfer Key_Feature H₃O⁺ is stabilized by H-bonding to the CB[7] portal, facilitating proton transfer. Carbocation Carbocation Intermediate [Carbocation•CB[7]] Binary->Carbocation Rate-Determining Step (Ring Opening) Products Products + CB[7] Carbocation->Products Hydrolysis

Caption: Proposed mechanism for CB-catalyzed hydrolysis.

Detailed Experimental Protocols

Protocol 1: Determination of Binding Constant (Ka) by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

  • Preparation: Prepare solutions of the CB[n] derivative (typically 0.1-0.2 mM) and the guest molecule (typically 1-2 mM) in the same buffer (e.g., 10 mM sodium phosphate, pH 7.4). Degas both solutions thoroughly to prevent air bubbles.

  • Instrument Setup: Equilibrate the ITC instrument (e.g., a Malvern MicroCal) to the desired temperature (e.g., 25°C). Set the stirring speed (e.g., 750 rpm) and the injection parameters (e.g., 20 injections of 2 µL each).

  • Loading: Load the CB[n] solution into the sample cell and the guest solution into the injection syringe.

  • Titration: Perform an initial injection (e.g., 0.4 µL) which is typically discarded from the analysis. Proceed with the programmed series of injections, allowing the system to return to baseline between each injection.

  • Data Analysis: Integrate the heat-flow peaks for each injection. Fit the resulting binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site binding) using the manufacturer's software (e.g., Origin) to determine Ka, ΔH, and n.

Protocol 2: Synthesis of Perhydroxythis compound (OH)₁₂CB

This protocol is a direct functionalization method to improve the solubility and provide reactive sites on the CB macrocycle.

  • Reaction Setup: Dissolve this compound (CB) in water. Add potassium persulfate (K₂S₂O₈) as the oxidizing agent.

  • Heating: Heat the aqueous solution at 85°C for approximately 6 hours under constant stirring. The persulfate radicals will attack the C-H bonds on the methylene bridges of the CB skeleton.

  • Crystallization: After the reaction period, allow the solution to cool. The product, perhydroxythis compound, will crystallize out of the solution, often as a potassium ion complex.

  • Purification: Collect the solid product by filtration. Wash thoroughly with water to remove any unreacted starting materials and salts. Further purification can be achieved by recrystallization.

  • Characterization: Confirm the structure and purity of the resulting (OH)₁₂CB using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and X-ray crystallography.

References

A Comparative Guide to Validating the Mechanism of Action of Cucurbituril-Drug Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cucurbituril-based drug formulations have emerged as a promising strategy to enhance the therapeutic efficacy of various active pharmaceutical ingredients (APIs). Their unique macrocyclic structure allows for the encapsulation of drug molecules, leading to improved solubility, stability, and controlled release. This guide provides a comprehensive comparison of this compound (CB[n]) formulations with other alternatives, supported by experimental data and detailed protocols for validating their mechanism of action.

Mechanism of Action: The Host-Guest Complex

The primary mechanism of action for CB[n] formulations lies in the formation of non-covalent host-guest complexes. The hydrophobic cavity of the this compound molecule encapsulates the drug, while the polar carbonyl portals often stabilize the complex through ion-dipole interactions. This encapsulation effectively shields the drug from the surrounding environment, leading to several therapeutic advantages.

Key Advantages of this compound Formulations:

  • Enhanced Solubility: By encapsulating poorly soluble drugs, CB[n]s can significantly increase their aqueous solubility.

  • Improved Stability: The protective cavity of CB[n]s can shield drugs from degradation by light, heat, or enzymatic action.

  • Controlled Release: Drug release from the CB[n] host can be triggered by various stimuli, including dilution, pH changes, competitive displacement by other molecules, or external triggers like light.[1]

  • Reduced Toxicity: Encapsulation can mitigate the off-target effects of cytotoxic drugs, potentially reducing side effects.

Performance Comparison: Cucurbiturils vs. Cyclodextrins

Cyclodextrins (CDs) are another class of macrocyclic oligosaccharides widely used in drug formulation. While both CB[n]s and CDs function as host molecules, they exhibit key differences in their properties and performance.

FeatureCucurbiturils (CB[n])Cyclodextrins (CDs)References
Binding Affinity (Ka) Generally higher (can reach up to 10¹² M⁻¹)Generally lower (typically <10⁴ M⁻¹)[2]
Binding Selectivity High, due to rigid structure and defined cavity sizeLower, more flexible structure
Solubility Enhancement Significant, particularly for cationic drugsEffective for a wide range of hydrophobic drugs[3][4][5]
Guest Molecules High affinity for cationic and hydrophobic moleculesPrimarily hydrophobic molecules
In Vivo Stability Generally highCan be susceptible to enzymatic degradation
Toxicity Generally low cytotoxicity reported in numerous studiesGenerally considered safe, but some derivatives can exhibit nephrotoxicity

Validating the Mechanism of Action: A Step-by-Step Experimental Workflow

Validating the proposed mechanism of action for a CB[n]-drug formulation involves a series of in vitro and in vivo experiments. The following workflow outlines the key steps and the techniques employed at each stage.

G cluster_0 Formulation & Characterization cluster_1 In Vitro Validation cluster_2 In Vivo Evaluation Formulation CB[n]-Drug Formulation Characterization Physicochemical Characterization (NMR, ITC, DSC) Formulation->Characterization Solubility Solubility & Stability Studies (HPLC) Characterization->Solubility Release In Vitro Drug Release (Dialysis) Solubility->Release Cytotoxicity Cytotoxicity Assessment (MTT Assay) Release->Cytotoxicity PK Pharmacokinetic Studies Cytotoxicity->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy

Caption: Experimental workflow for validating this compound-drug formulations.

Detailed Experimental Protocols

Physicochemical Characterization

a) ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the formation of the host-guest complex and determine the stoichiometry.

  • Protocol:

    • Prepare solutions of the drug, CB[n], and the CB[n]-drug complex in a suitable deuterated solvent (e.g., D₂O).

    • Acquire ¹H NMR spectra for each sample.

    • Analyze the chemical shift changes of the drug and CB[n] protons. Encapsulation within the CB[n] cavity typically results in a significant upfield or downfield shift of the guest's proton signals.

    • Perform 2D NMR experiments, such as ROESY, to identify through-space interactions between the host and guest, confirming encapsulation.

b) Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the binding affinity (Ka), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the host-guest interaction.

  • Protocol:

    • Prepare solutions of the drug and CB[n] in the same buffer.

    • Fill the ITC sample cell with the CB[n] solution and the titration syringe with the drug solution.

    • Perform a series of injections of the drug solution into the CB[n] solution while monitoring the heat changes.

    • Analyze the resulting titration curve to determine the binding parameters.

c) Differential Scanning Calorimetry (DSC)

  • Objective: To evaluate the thermal stability of the drug in its free and encapsulated forms.

  • Protocol:

    • Accurately weigh samples of the free drug, CB[n], a physical mixture, and the lyophilized CB[n]-drug complex into DSC pans.

    • Heat the samples at a constant rate (e.g., 10 °C/min) over a defined temperature range.

    • Monitor the heat flow to detect thermal events such as melting, decomposition, and phase transitions. An increase in the melting point or decomposition temperature of the drug in the complex indicates enhanced thermal stability.

In Vitro Validation

a) Solubility and Stability Studies (HPLC)

  • Objective: To quantify the enhancement in drug solubility and stability.

  • Protocol:

    • Solubility: Prepare supersaturated solutions of the free drug and the CB[n]-drug complex in an aqueous buffer. After equilibration, centrifuge the solutions and analyze the supernatant for drug concentration using a validated stability-indicating HPLC method.

    • Stability: Incubate solutions of the free drug and the CB[n]-drug complex under various stress conditions (e.g., different pH values, elevated temperature, light exposure). At specific time points, analyze the remaining concentration of the intact drug using HPLC.

b) In Vitro Drug Release (Dialysis Method)

  • Objective: To determine the release profile of the drug from the CB[n] complex.

  • Protocol:

    • Place a known concentration of the CB[n]-drug formulation into a dialysis bag with a specific molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the complex.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline) at 37 °C with constant stirring.

    • At predetermined time intervals, withdraw samples from the release medium and analyze the drug concentration using a suitable analytical method like HPLC or UV-Vis spectroscopy.

c) Cytotoxicity Assessment (MTT Assay)

  • Objective: To evaluate the cytotoxicity of the free drug versus the CB[n]-drug formulation on cancer and normal cell lines.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the free drug and the CB[n]-drug formulation.

    • After a specific incubation period (e.g., 24, 48, or 72 hours), add MTT reagent to each well.

    • Incubate for a few hours to allow viable cells to convert MTT into formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength (typically around 570 nm). Cell viability is proportional to the absorbance.

In Vivo Evaluation

a) Pharmacokinetic Studies

  • Objective: To compare the pharmacokinetic profiles of the free drug and the CB[n]-drug formulation.

  • Protocol:

    • Administer the free drug and the CB[n]-drug formulation to animal models (e.g., mice or rats) via the intended route of administration.

    • Collect blood samples at various time points post-administration.

    • Analyze the plasma samples for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).

    • Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

b) In Vivo Efficacy (Xenograft Models)

  • Objective: To evaluate the anti-tumor efficacy of the CB[n]-drug formulation in a relevant cancer model.

  • Protocol:

    • Implant human tumor cells subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, free drug, CB[n]-drug formulation).

    • Administer the treatments according to a predetermined schedule and dosage.

    • Monitor tumor growth by measuring tumor volume regularly.

    • At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the proposed mechanism of action and the logical flow of the validation process.

G cluster_0 Mechanism of Action Drug Poorly Soluble / Unstable Drug Complex CB[n]-Drug Complex (Host-Guest) Drug->Complex + CB[n] CBn This compound (CB[n]) CBn->Complex Solubility Increased Solubility Complex->Solubility Stability Enhanced Stability Complex->Stability Release Controlled Release Complex->Release Effect Improved Therapeutic Effect Solubility->Effect Stability->Effect Release->Effect

Caption: Proposed mechanism of action for this compound-drug formulations.

G cluster_0 Hypothesis cluster_1 Validation cluster_2 Conclusion Hypothesis CB[n] encapsulation improves drug performance InVitro In Vitro Evidence? (Solubility, Stability, Release) Hypothesis->InVitro InVivo In Vivo Efficacy? (PK, Tumor Growth) InVitro->InVivo Yes Conclusion Mechanism Validated InVivo->Conclusion Yes

Caption: Logical flow for the validation of the mechanism of action.

References

Cucurbituril-Based Catalysts: A New Frontier in Catalysis, Benchmarked Against Traditional Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and sustainable catalytic systems is perpetual. In this context, cucurbituril-based catalysts have emerged as a novel class of supramolecular catalysts with remarkable potential. This guide provides an objective comparison of their performance against traditional catalysts in key organic reactions, supported by experimental data, detailed methodologies, and visual representations of reaction pathways.

Cucurbiturils (CBs) are macrocyclic compounds made of glycoluril units linked by methylene bridges, forming a rigid, pumpkin-shaped hydrophobic cavity with two polar carbonyl-fringed portals.[1][2] This unique structure allows them to encapsulate guest molecules and catalyze reactions with high efficiency and selectivity, akin to natural enzymes.[3][4] Traditional catalysts, such as cyclodextrins, metal complexes, and acid/base catalysts, have been the bedrock of synthetic chemistry for decades. This guide delves into a comparative analysis to highlight the advantages and potential applications of CB-based systems.

Section 1: Hydrolysis Reactions - A Tale of Two Cavities

The hydrolysis of esters and amides is a fundamental reaction in organic and medicinal chemistry. Here, we compare the catalytic efficiency of cucurbit[5]uril (CB) with a well-known traditional supramolecular catalyst, β-cyclodextrin (β-CD), in the solvolysis of substituted benzoyl chlorides.

The catalytic effect in these reactions is highly dependent on the electronic nature of the substrate and the mechanism of solvolysis. For benzoyl chlorides with electron-donating groups, the reaction proceeds through a dissociative mechanism, where the formation of an acylium ion intermediate is the rate-determining step. In this scenario, CB demonstrates a significant catalytic effect by stabilizing the positively charged acylium ion within its cavity through electrostatic interactions with its polar carbonyl portals. Conversely, a methylated derivative of β-cyclodextrin (DM-β-CD) inhibits this reaction.

For benzoyl chlorides bearing electron-withdrawing groups, the reaction follows an associative mechanism. Here, DM-β-CD acts as a catalyst, with its hydroxyl groups participating as nucleophiles. In stark contrast, CB inhibits this reaction.

Performance Data: Solvolysis of Substituted Benzoyl Chlorides
CatalystSubstrateMechanismCatalytic Effect
This compound (CB) Benzoyl chlorides with electron-donating groupsDissociativeCatalysis
Benzoyl chlorides with electron-withdrawing groupsAssociativeInhibition
Dimethyl-β-cyclodextrin (DM-β-CD) Benzoyl chlorides with electron-donating groupsDissociativeInhibition
Benzoyl chlorides with electron-withdrawing groupsAssociativeCatalysis
Experimental Protocol: Kinetic Analysis of Benzoyl Chloride Hydrolysis

The solvolysis reactions of substituted benzoyl chlorides can be monitored by UV-Vis spectrophotometry by following the disappearance of the benzoyl chloride absorbance or the appearance of the benzoic acid product at a specific wavelength.

  • Materials: this compound (CB), dimethyl-β-cyclodextrin (DM-β-CD), substituted benzoyl chlorides, buffer solutions of desired pH.

  • Instrumentation: UV-Vis spectrophotometer with a thermostated cell holder.

  • Procedure:

    • Prepare stock solutions of the benzoyl chloride in a suitable organic solvent (e.g., acetonitrile) to prevent premature hydrolysis.

    • Prepare aqueous buffer solutions containing the desired concentration of the catalyst (CB or DM-β-CD).

    • To initiate the reaction, inject a small aliquot of the benzoyl chloride stock solution into the thermostated cuvette containing the catalyst solution.

    • Record the change in absorbance over time at the wavelength corresponding to the maximum absorbance of the reactant or product.

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential function.

    • The catalytic rate constant can be determined by analyzing the dependence of k_obs on the catalyst concentration.

G cluster_CB7 This compound Catalysis (Dissociative) cluster_CD β-Cyclodextrin Catalysis (Associative) CB7_Substrate Substrate (EDG) + CB CB7_Complex Host-Guest Complex CB7_Substrate->CB7_Complex Encapsulation CB7_TS Transition State (Acylium Ion Stabilization) CB7_Complex->CB7_TS Rate-determining step CB7_Product Product + CB CB7_TS->CB7_Product Hydrolysis CD_Substrate Substrate (EWG) + DM-β-CD CD_Complex Host-Guest Complex CD_Substrate->CD_Complex Encapsulation CD_TS Transition State (Nucleophilic Attack by OH) CD_Complex->CD_TS Rate-determining step CD_Product Product + DM-β-CD CD_TS->CD_Product Hydrolysis

Section 2: Oxidation of Alcohols - Supramolecular Control over Selectivity

The selective oxidation of alcohols to aldehydes is a cornerstone transformation in organic synthesis. Traditional methods often rely on transition metal-based catalysts, which can be expensive and environmentally challenging. Cucurbiturils offer a green alternative by mediating oxidations in aqueous media.

Here, we compare the this compound (CB) mediated oxidation of various alcohols to their corresponding aldehydes using o-iodoxybenzoic acid (IBX) as the oxidant, against traditional transition metal catalysts. CB has been shown to significantly enhance the conversion of aryl and allyl alcohols, with increases of 30-50% in the presence of the catalyst. The catalytic effect is attributed to the formation of a ternary host-guest complex between the alcohol, IBX, and CB, which facilitates the oxidation within the hydrophobic cavity.

Performance Data: Oxidation of Alcohols to Aldehydes
CatalystSubstrateOxidantConversion EnhancementSelectivity
This compound (CB) Aryl and Allyl AlcoholsIBX30-50% increase High for aldehydes
Alkyl AlcoholsIBXLower enhancementHigh for aldehydes
Traditional Metal Catalysts (e.g., Ru, Pd complexes) Various AlcoholsO₂, PeroxidesHigh conversionVariable, can lead to over-oxidation
Experimental Protocol: CB-Catalyzed Alcohol Oxidation

The oxidation of alcohols can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the aldehyde product.

  • Materials: this compound (CB), various alcohols (e.g., benzyl alcohol), o-iodoxybenzoic acid (IBX), water.

  • Instrumentation: HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).

  • Procedure:

    • In a typical experiment, the alcohol, IBX, and CB are mixed in water at room temperature.

    • The reaction mixture is stirred for a specified period.

    • Aliquots are taken at different time intervals, diluted, and filtered before injection into the HPLC.

    • The concentrations of the alcohol and the corresponding aldehyde are determined by comparing the peak areas with those of standard solutions.

    • The conversion is calculated based on the amount of alcohol consumed.

G Start Reaction Mixture (Alcohol, IBX, CB in Water) Reaction Stirring at Room Temperature Start->Reaction Sampling Aliquots Taken at Intervals Reaction->Sampling Preparation Dilution and Filtration Sampling->Preparation Analysis HPLC Analysis Preparation->Analysis Data Determine Conversion and Yield Analysis->Data

Section 3: Diels-Alder Reaction - Unprecedented Acceleration in a Confined Space

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. While often thermally driven, catalysts can significantly enhance reaction rates and control stereoselectivity. This compound has demonstrated a remarkable ability to accelerate the dimerization of cyclopentadiene, a reaction that is notoriously resistant to catalysis.

In the presence of CB, the rate of cyclopentadiene dimerization is accelerated by a factor of approximately 4 x 10⁵ compared to the uncatalyzed reaction in aqueous solution. This extraordinary rate enhancement is attributed to the pre-organization of two cyclopentadiene molecules within the CB cavity in a conformation that closely resembles the transition state of the reaction. This "entropy trapping" effect significantly lowers the activation energy of the reaction. Traditional Lewis acid catalysts, while effective for many Diels-Alder reactions, do not exhibit such a dramatic effect on this particular transformation.

Performance Data: Dimerization of Cyclopentadiene
CatalystRate Enhancement (k_cat/k_uncat)Key Catalytic Factor
This compound (CB) ~ 4 x 10⁵ M Transition-state stabilization via encapsulation
Traditional Lewis Acids Modest accelerationActivation of the dienophile
No Catalyst (in water) 1-
Experimental Protocol: Monitoring Diels-Alder Reaction by ¹H NMR

The dimerization of cyclopentadiene can be conveniently followed by ¹H NMR spectroscopy by monitoring the disappearance of the monomer signals and the appearance of the dimer signals over time.

  • Materials: this compound (CB), freshly cracked cyclopentadiene, D₂O.

  • Instrumentation: NMR spectrometer.

  • Procedure:

    • Prepare a solution of CB in D₂O in an NMR tube.

    • Add a known amount of cyclopentadiene to the NMR tube.

    • Acquire ¹H NMR spectra at regular time intervals.

    • Integrate the signals corresponding to the cyclopentadiene monomer and the dicyclopentadiene product.

    • The reaction kinetics can be determined by plotting the concentration of the reactant or product as a function of time.

G CPD 2 Cyclopentadiene Monomers Complex Ternary Complex (CPD)₂@CB CPD->Complex CB7 This compound CB7->Complex TS Pre-organized Transition State Complex->TS Lowered ΔG‡ Product Dicyclopentadiene + CB TS->Product [4+2] Cycloaddition

Conclusion

This compound-based catalysts represent a significant advancement in the field of supramolecular catalysis, offering distinct advantages over traditional catalytic systems in specific applications. Their ability to provide a confined and tailored microenvironment for reactions leads to remarkable rate enhancements, altered reaction pathways, and improved selectivities. While traditional catalysts remain indispensable for a broad range of transformations, the unique properties of cucurbiturils open up new possibilities for conducting reactions in aqueous media under mild conditions, a crucial aspect for the development of sustainable chemical processes and for applications in drug development and delivery. Further research into the design and application of functionalized cucurbiturils is poised to unlock even greater catalytic potential.

References

Safety Operating Guide

Navigating the Disposal of Cucurbituril: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of cucurbituril, a macrocyclic compound increasingly utilized in various fields of research and development.

Core Principles of this compound Disposal

Cucurbiturils are generally not classified as hazardous substances; however, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulations.[1] The cornerstone of this compound disposal is to act in accordance with local, state, and federal environmental regulations.[2][3][4] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Spill Management and Waste Collection

In the event of a spill, the immediate priority is to prevent the generation of dust.[1] Dry spills should be carefully swept up and collected in a designated, sealed container for waste disposal. Personal protective equipment (PPE), including gloves, and eye and face protection, should be worn during cleanup.

Solutions of this compound should be absorbed with an inert material, such as vermiculite or sand, before being collected into a suitable container for disposal. Avoid discharging this compound waste into sewer systems.

Disposal Workflow

The following diagram outlines the general workflow for the proper disposal of this compound waste.

cluster_0 This compound Waste Disposal Workflow A Identify this compound Waste (Solid, Solution, Contaminated Materials) B Segregate Waste (Non-hazardous, unless mixed with hazardous materials) A->B Step 1 C Package Securely (Labelled, sealed container) B->C Step 2 D Consult Institutional EHS Office (Confirm local & national regulations) C->D Step 3 E Arrange for Professional Disposal (Licensed chemical waste contractor) D->E Step 4 F Maintain Disposal Records E->F Step 5

Caption: A flowchart illustrating the step-by-step process for the proper disposal of this compound waste.

Summary of Safety and Disposal Information

For quick reference, the following table summarizes key quantitative data and procedural information for handling and disposing of this compound.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat.
Spill Containment (Solid) Sweep up, avoid generating dust.
Spill Containment (Liquid) Absorb with inert material.
Waste Container Sealed, properly labeled container.
Disposal Method Follow local, state, and federal regulations.
Prohibited Disposal Do not discharge into drains or sewers.

Detailed Disposal Protocol

While specific experimental protocols for the chemical neutralization of this compound are not typically required due to its non-hazardous nature, the following procedural steps provide a detailed methodology for its safe disposal:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips).

    • Unless mixed with a hazardous substance, this compound waste can be designated as non-hazardous. If mixed with other chemicals, the disposal procedure should be dictated by the most hazardous component of the mixture.

  • Packaging and Labeling:

    • Place solid this compound waste and contaminated materials into a durable, sealable plastic bag or container.

    • Collect liquid waste containing this compound in a compatible, leak-proof container.

    • Clearly label the container with "this compound Waste" and include any other components of the mixture.

  • Storage:

    • Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Consultation and Pickup:

    • Contact your institution's EHS office to schedule a waste pickup.

    • Provide the EHS office with a complete description of the waste, including the approximate quantity.

  • Documentation:

    • Maintain a record of the waste generated and its disposal date in your laboratory notebook or a designated waste log.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and building trust in their laboratory's safety and chemical handling practices.

References

Essential Safety and Operational Guide for Handling Cucurbituril

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Cucurbituril in a laboratory setting. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures for handling and disposal, and essential safety data to ensure the well-being of laboratory personnel and compliance with safety standards.

Hazard Identification and Safety Precautions

This compound is classified as a chemical that presents several hazards upon exposure. Understanding these risks is the first step in safe handling.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

There are no established occupational exposure limit values for this compound.[2][3] Therefore, it is imperative to handle it with care, employing the principle of "as low as reasonably practicable" (ALARP) for exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for handling solid chemicals and for protection against incidental contact. Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splashes, consider using thicker nitrile gloves (6–8 mil or above) with an extended cuff. Contaminated gloves should be removed and disposed of as chemical waste. Wash hands thoroughly after removing gloves.
Eye and Face Protection Safety glasses with side shields or safety gogglesSafety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required, especially when handling the powder form, to protect against dust particles. A face shield may be necessary for procedures with a higher risk of splashing.
Body Protection Laboratory coatA knee-length lab coat should be worn at all times in the laboratory. Ensure the lab coat is fully buttoned. Remove the lab coat before leaving the laboratory area to prevent the spread of contamination.
Respiratory Protection Not generally required for small quantities handled in a fume hood.If working with large quantities of this compound powder or if a fume hood is not available, a NIOSH-approved respirator may be necessary. Consult with your institution's environmental health and safety (EHS) department for specific guidance on respirator selection.

Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle solid this compound powder in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.

Step-by-Step Handling Procedure (Example: Preparing a Stock Solution)
  • Preparation: Before handling this compound, ensure you are wearing the appropriate PPE as outlined in the table above. Clear the workspace in the fume hood of any unnecessary items.

  • Weighing:

    • To avoid generating dust in the open lab, do not weigh the powder directly on a balance outside of a fume hood.

    • Pre-tare a sealed container (e.g., a vial with a cap) on the balance.

    • Inside the fume hood, carefully transfer the desired amount of this compound powder into the pre-tared container. Use a clean spatula for the transfer. Avoid pouring the powder from a height to minimize dust formation.

    • Seal the container and then take it to the balance to confirm the weight. Adjust the amount of material inside the container within the fume hood as needed.

  • Dissolution:

    • In the fume hood, add the desired solvent to the container with the this compound powder.

    • Gently swirl or stir the mixture to dissolve the solid. This compound has limited solubility in water but is soluble in certain acidic solutions or aqueous solutions of specific salts.

  • Post-Handling:

    • After handling, decontaminate any surfaces that may have come into contact with this compound powder.

    • Thoroughly wash your hands with soap and water after the procedure is complete and upon leaving the laboratory.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from strong oxidizing agents.

  • Store liquid solutions of this compound below eye level to minimize the risk of spills and splashes to the face.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's EHS department.

  • Empty Containers: Empty this compound containers should be rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it in the regular trash.

Step-by-Step Disposal Procedure
  • Containment: Place all solid waste contaminated with this compound into a durable, leak-proof container with a secure lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list the chemical name "this compound". Include the date of waste generation.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Disposal Request: When the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department. Do not dispose of chemical waste in the regular trash.

Emergency Procedures

Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Spill For small spills of solid material, carefully sweep up the powder to avoid generating dust and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

Diagrams

PPE_Workflow Figure 1. PPE Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup and Disposal Phase start Enter Laboratory don_ppe Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Nitrile Gloves start->don_ppe weigh Weigh this compound Powder don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate dispose_waste Dispose of Contaminated Waste (Gloves, etc.) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Exit Laboratory wash_hands->end

Figure 1. PPE Workflow for Handling this compound

Disposal_Plan Figure 2. Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_segregation Segregation and Containment cluster_disposal Final Disposal solid_waste Solid Waste (Unused Powder, Contaminated Gloves) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Aqueous Solutions, Rinsate) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container satellite_area Store in Satellite Accumulation Area solid_container->satellite_area liquid_container->satellite_area pickup_request Submit EHS Pickup Request satellite_area->pickup_request final_disposal Professional Disposal pickup_request->final_disposal

Figure 2. Disposal Plan for this compound Waste

References

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Retrosynthesis Analysis

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試験管内研究製品の免責事項と情報

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